molecular formula C9H9N3O2S B1271876 1-Benzoyl-2-thiobiuret CAS No. 34277-78-6

1-Benzoyl-2-thiobiuret

Cat. No.: B1271876
CAS No.: 34277-78-6
M. Wt: 223.25 g/mol
InChI Key: XZWNNLCHQSTQJP-UHFFFAOYSA-N
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Description

1-Benzoyl-2-thiobiuret is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142465. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(carbamoylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWNNLCHQSTQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955834
Record name N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid
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Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34277-78-6, 41835-24-9
Record name NSC142465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-2-THIOBIURET
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzoyl-2-thiobiuret, a key intermediate in the development of various biologically active compounds. This document delves into the underlying chemical principles of its synthesis, offering a detailed, step-by-step protocol. Furthermore, it outlines a suite of analytical techniques for its thorough characterization, ensuring the identity, purity, and structural integrity of the synthesized compound. This guide is intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound (systematic name: N-(carbamoylcarbamothioyl)benzamide) is a multifaceted organic compound that has garnered significant interest in the scientific community. Its core structure, featuring a benzoyl group attached to a thiobiuret moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. Notably, it serves as a crucial starting material for the production of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives.[1] These derivatives have shown promise in several therapeutic areas, exhibiting antibacterial properties and potential as kinase inhibitors.[1] The structural analogy of the 5-amino-2H-1,2,4-thiadiazolin-3-one ring to cytosine, a nucleobase, has spurred investigations into its potential as an antimetabolite with cytostatic and antiviral activities.[1]

This guide will provide a detailed exploration of the efficient one-pot synthesis of this compound and a comprehensive analysis of its structural and spectroscopic properties.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is efficiently achieved through a one-pot, two-step process. This methodology is predicated on the in-situ generation of a reactive intermediate, benzoyl isothiocyanate, which subsequently undergoes nucleophilic attack by urea.

Reaction Scheme

The overall reaction can be summarized as follows:

Step 1: Formation of Benzoyl Isothiocyanate

Benzoyl chloride + Potassium thiocyanate → Benzoyl isothiocyanate + Potassium chloride

Step 2: Formation of this compound

Benzoyl isothiocyanate + Urea → this compound

Causality Behind Experimental Choices

The choice of a one-pot synthesis is a strategic one, driven by the reactivity of the benzoyl isothiocyanate intermediate. This intermediate is susceptible to hydrolysis, making its isolation and purification challenging.[2] By generating it in-situ, it can be immediately consumed in the subsequent reaction with urea, maximizing the yield of the desired product.

Acetone is the solvent of choice for this reaction due to several key properties. It effectively dissolves the reactants, benzoyl chloride and potassium thiocyanate, facilitating their interaction.[1] Furthermore, the inorganic byproduct of the first step, potassium chloride, is poorly soluble in acetone, causing it to precipitate out of the reaction mixture.[1] This precipitation serves as a visual indicator of reaction progress and allows for its easy removal by filtration.

The reaction is conducted under gentle heating to promote the rate of reaction without causing significant decomposition of the reactants or intermediates.

Reaction Mechanism

The synthesis proceeds through a well-defined mechanistic pathway, as illustrated in the following diagram:

Synthesis_Mechanism cluster_step1 Step 1: Formation of Benzoyl Isothiocyanate cluster_step2 Step 2: Formation of this compound Benzoyl_chloride Benzoyl Chloride Intermediate_1 Tetrahedral Intermediate Benzoyl_chloride->Intermediate_1 Nucleophilic attack by S of SCN⁻ Thiocyanate Thiocyanate Ion (from KSCN) Thiocyanate->Intermediate_1 Benzoyl_isothiocyanate Benzoyl Isothiocyanate Intermediate_1->Benzoyl_isothiocyanate Elimination of Cl⁻ Urea Urea Intermediate_2 Tetrahedral Intermediate Benzoyl_isothiocyanate->Intermediate_2 Nucleophilic attack by N of Urea Urea->Intermediate_2 Product This compound Intermediate_2->Product Proton transfer

Figure 1: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear visual cues and checkpoints to ensure a successful synthesis.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (g)Moles
Potassium ThiocyanateKSCN97.1848.00.49
Benzoyl ChlorideC₇H₅ClO140.5758.2 (48 mL)0.41
UreaCH₄N₂O60.0624.00.40
AcetoneC₃H₆O58.08400 mL-

Procedure:

  • Preparation of Benzoyl Isothiocyanate Solution:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thiocyanate (48.0 g, 0.49 mol) and acetone (400 mL).

    • Warm the solution with stirring to approximately 50 °C.

    • Add benzoyl chloride (48 mL, 58.2 g, 0.41 mol) dropwise to the warm solution. A milky white to yellow precipitate of potassium chloride will form immediately.[1]

    • Continue stirring the mixture at 50 °C for 3.5 hours.[1]

    • Allow the mixture to cool to room temperature.

    • Filter the mixture by suction filtration to remove the precipitated potassium chloride.

  • Synthesis of this compound:

    • Transfer the amber-colored filtrate to a clean 500 mL round-bottom flask.

    • Add urea (24.0 g, 0.40 mol) to the filtrate.

    • Heat the reaction mixture to 55 °C and stir for 5 hours.[1]

    • Cool the resulting solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Periodically scratch the inner walls of the flask with a glass rod to promote crystal formation.

    • Collect the bright yellow solid product by suction filtration.

    • The crude product can be recrystallized from an acetonitrile-methanol (10:1) mixture to obtain yellow crystals suitable for analysis.[1]

Expected Yield: Approximately 27.0 g (30%).[1]

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical Properties
PropertyValue
AppearanceBright yellow solid
Melting Point174–175 °C[1]
Molecular FormulaC₉H₉N₃O₂S[3]
Molecular Weight223.25 g/mol [3]
Elemental Analysis

The calculated elemental composition for C₉H₉N₃O₂S is as follows:

ElementPercentage
Carbon48.42%
Hydrogen4.06%
Nitrogen18.82%
Oxygen14.33%
Sulfur14.36%

Calculations are based on standard atomic weights.[4]

Spectroscopic Analysis

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

Expected Chemical Shifts (in DMSO-d₆): [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.7singlet4HNH₂ + 2NH
8.1–8.5multiplet5HAromatic protons (Ph)

The broad singlet at 3.7 ppm for four protons is characteristic of the exchangeable protons of the amino and amide groups. The multiplet in the aromatic region corresponds to the five protons of the phenyl ring.

Predicted Chemical Shifts (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~180-185C=S (Thioamide)
~165-170C=O (Benzoyl)
~155-160C=O (Urea)
~128-135Aromatic carbons (Ph)

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands (KBr pellet):

Wavenumber (cm⁻¹)Vibration
3400-3100N-H stretching (amide and amine)
~3060C-H stretching (aromatic)
~1680C=O stretching (benzoyl carbonyl)
~1650C=O stretching (urea carbonyl)
~1590C=C stretching (aromatic ring)
~1270C-N stretching
~1170C=S stretching
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. Studies have shown that this compound crystallizes in the monoclinic system.[1] The benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of approximately 8.48°.[1] The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond.[1] In the crystal lattice, intermolecular N—H···O and N—H···S hydrogen bonds link the molecules into sheets.[1]

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzoyl Chloride: Corrosive and a lachrymator. Causes severe skin and eye burns. Harmful if swallowed or inhaled. Reacts with water.[6]

  • Potassium Thiocyanate: Harmful if swallowed, in contact with skin, or inhaled. Contact with acids liberates very toxic gas.[7]

  • Urea: May cause mild skin and eye irritation. Inhalation of dust may irritate the respiratory tract.[8]

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

  • This compound: Safety data is not extensively available. As a precaution, it should be handled as a potentially hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation A React Benzoyl Chloride and KSCN in Acetone B Filter to Remove KCl A->B C React Filtrate with Urea B->C D Crystallize and Isolate Product C->D E Melting Point Determination D->E F Elemental Analysis D->F G ¹H and ¹³C NMR Spectroscopy D->G H IR Spectroscopy D->H I X-ray Crystallography D->I J Confirm Structure and Purity E->J F->J G->J H->J I->J

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound and a comprehensive suite of analytical techniques for its characterization. The one-pot synthesis is a practical approach that circumvents the challenges associated with the isolation of the reactive benzoyl isothiocyanate intermediate. The characterization data provided, including spectroscopic and crystallographic information, establishes a benchmark for the validation of this important synthetic precursor. As the demand for novel therapeutic agents continues to grow, the methodologies outlined herein will be of significant value to researchers and drug development professionals working on the synthesis of biologically active heterocyclic compounds derived from this compound.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Acetone 100% Lab Grade Safety Data Sheet. (n.d.). Retrieved from Lab Alley. [Link]

  • Summit Fertilizers. (2023). UREA Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet POTASSIUM THIOCYANATE. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • LibreTexts. (2022). Stoichiometry: Elemental Analysis. [Link]

  • Bretner, M., Najda-Bernatowicz, A., Łebska, M., Muszyńska, G., Kilanowicz, A., & Sapota, A. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry, 316(1-2), 87–9. [Link]

  • Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(5), 411-420. [Link]

  • Singh, P., & Kumar, A. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 55-65. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemaxon. (n.d.). Elemental Analysis Plugin. Chemaxon Docs. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzoyl-2-thio-biuret. PubMed. [Link]

  • LibreTexts Chemistry. (2022). 3.2: Determining Empirical and Molecular Formulas. [Link]

  • Web Pages. (n.d.). 3.2 Determination of Chemical Formulas C H N. [Link]

  • Rasayan Journal of Chemistry. (2018). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Rasayan Journal of Chemistry, 11(2), 649-660. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

  • NIST. (n.d.). Benzoyl Peroxide. NIST WebBook. [Link]

  • ResearchGate. (n.d.). FT-IR vibrational spectral pattern of benzoyl peroxide. [Link]

Sources

Introduction: Significance of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Benzoyl-2-thiobiuret

This guide provides a comprehensive overview of the chemical properties of this compound, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its synthesis, structural characteristics, spectroscopic signature, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound, systematically named N-(carbamoylcarbamothioyl)benzamide, is a derivative of thiobiuret that serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure, featuring a benzoyl group attached to a thiobiuret backbone, imparts a unique combination of reactivity and potential biological activity. Notably, it is a precursor for the synthesis of 5-amino-2H-1,2,4-thiadiazolin-3-one, an analog of the nucleobase cytosine, suggesting its potential as an anti-metabolite with cytostatic activities.[1] Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in synthetic strategies and drug discovery programs.

Synthesis and Purification

The synthesis of this compound is a two-step, one-pot reaction that proceeds through a benzoyl isothiocyanate intermediate. The causality behind this experimental design lies in the sequential nucleophilic additions. First, the thiocyanate anion attacks the electrophilic carbonyl carbon of benzoyl chloride. Subsequently, the in situ generated benzoyl isothiocyanate is attacked by the nucleophilic nitrogen of urea.

Experimental Protocol: Synthesis of this compound[2]
  • Preparation of Benzoyl Isothiocyanate (in situ):

    • To a warm solution of potassium thiocyanate (48.0 g, 0.49 mol) in 400 mL of acetone, add benzoyl chloride (48 mL, 58.2 g, 0.41 mol) dropwise.

    • Observation: The solution will turn milky white and then milky yellow upon completion of the addition.

    • Stir the mixture at 50 °C for 3.5 hours.

    • Cool the mixture to room temperature and filter off the precipitated potassium chloride by suction.

  • Reaction with Urea:

    • Heat the amber filtrate to 55 °C and add urea (24.0 g, 0.40 mol).

    • Maintain the temperature at 55 °C and stir for 5 hours.

    • Cool the resulting solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Periodically stir and scratch the walls of the flask to facilitate this process.

  • Isolation and Purification:

    • Filter the cold mixture to collect the bright yellow solid product.

    • The yield of crude this compound is approximately 27.0 g (30%).

    • Recrystallize the solid from an acetonitrile-methanol (10:1) mixture to obtain yellow crystals suitable for X-ray diffraction. The melting point of the purified product is 174–175 °C.[2]

Synthesis_Workflow cluster_step1 Step 1: In situ formation of Benzoyl Isothiocyanate cluster_step2 Step 2: Reaction with Urea cluster_step3 Step 3: Isolation & Purification KSCN Potassium Thiocyanate Reaction1 Stir at 50°C, 3.5h KSCN->Reaction1 BenzoylCl Benzoyl Chloride BenzoylCl->Reaction1 Acetone Acetone (solvent) Acetone->Reaction1 Urea Urea Reaction2 Heat at 55°C, 5h Urea->Reaction2 Filtration1 Filter KCl Reaction1->Filtration1 Filtration1->Reaction2 Crystallization Cool & Crystallize Reaction2->Crystallization Filtration2 Filter Product Crystallization->Filtration2 Recrystallization Recrystallize (Acetonitrile/Methanol) Filtration2->Recrystallization FinalProduct This compound Recrystallization->FinalProduct Yield: ~30%

Figure 1: Synthesis workflow for this compound.

Structural Elucidation

Molecular Structure

The molecular structure of this compound (C₉H₉N₃O₂S) is characterized by a nearly planar conformation.[3] The benzoyl and thiobiuret groups are almost coplanar, with a dihedral angle of 8.48(5)°.[2][3] The benzoyl and terminal urea fragments adopt cisoid and transoid conformations, respectively, relative to the sulfur atom.[3] The structure is stabilized by an intramolecular N-H···O hydrogen bond.[3]

Figure 2: 2D representation of this compound with intramolecular H-bond.
Crystal Structure

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system. In the crystal lattice, molecules are linked into sheets parallel to the bc plane by intermolecular N-H···O and N-H···S hydrogen bonds.[3] This extensive hydrogen bonding network contributes to the stability of the crystalline solid.

Parameter Value [2]
FormulaC₉H₉N₃O₂S
Molecular Weight223.25
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)10.4583 (3)
b (Å)12.8103 (4)
c (Å)16.1830 (5)
β (°)106.693 (1)
Volume (ų)2076.73 (11)
Z8

Spectroscopic Characterization

Spectroscopic methods are essential for the verification of the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides clear signals for the protons in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment [2]
3.7Singlet4HNH₂ + 2NH
8.1 - 8.5Multiplet5HPhenyl-H

Solvent: DMSO-d₆

The broad singlet at 3.7 ppm for four protons is characteristic of the exchangeable amine and amide protons of the thiobiuret moiety. The multiplet in the aromatic region corresponds to the protons of the benzoyl group.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment [4]
3375, 3310, 3260, 3170N-H stretching
1710, 1680C=O stretching (carbonyls)
1620N-H bending
~1260C=S stretching
767, 705C-H out-of-plane bending (aromatic)

The presence of multiple N-H stretching bands confirms the different amine and amide environments. The strong carbonyl absorptions are characteristic of the benzoyl and urea-like carbonyl groups.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The chemical ionization (CI) mass spectrum of its isomer, 1-Benzoyl-4-thiobiuret, shows a protonated molecular ion peak [M+H]⁺ at m/e 224, which is consistent with the molecular formula C₉H₉N₃O₂S.[4]

Physicochemical Properties

  • Melting Point: 174–175 °C (recrystallized from acetonitrile-methanol).[2]

  • Appearance: Bright yellow solid.[2]

  • Solubility: Based on the synthesis and purification procedures, this compound is soluble in acetone and mixtures of acetonitrile and methanol. It exhibits limited solubility in ethanol.

Reactivity and Potential Applications

This compound undergoes interesting rearrangement and cyclization reactions, highlighting its utility as a synthetic intermediate.

Rearrangement and Cyclization

Upon attempted recrystallization from water, this compound rearranges to its more stable isomer, 1-Benzoyl-4-thiobiuret.[4] This rearrangement is proposed to occur via a cyclic tetrahedral intermediate.

Under basic catalysis, both this compound and its isomer, 1-Benzoyl-4-thiobiuret, cyclize to form 2-hydroxy-6-phenyl-4-thio-1,3,5-triazine.[4] This reaction proceeds through dehydration of the common tetrahedral intermediate.

Reactivity_Scheme BTB2 This compound Intermediate Cyclic Intermediate BTB2->Intermediate H₂O Intermediate2 Tetrahedral Intermediate BTB2->Intermediate2 OH⁻ BTB4 1-Benzoyl-4-thiobiuret Intermediate->BTB4 BTB4->Intermediate2 OH⁻ Triazine 2-hydroxy-6-phenyl-4-thio- 1,3,5-triazine Intermediate2->Triazine -H₂O

Figure 3: Rearrangement and cyclization of this compound.
Applications in Heterocyclic Synthesis

The primary application of this compound is as a precursor for heterocyclic compounds. It is a key starting material for producing 5-amino-2H-1,2,4-thiadiazolin-3-one through an oxidative ring-closure reaction.[1][5] Given the structural similarity of this product to cytosine, it and its derivatives are of interest in the development of novel anti-metabolites for potential cancer therapies.

Conclusion

This compound is a versatile chemical compound with well-defined structural and spectroscopic properties. Its synthesis is straightforward, and its reactivity allows for the formation of various heterocyclic systems. The information presented in this guide provides a solid foundation for researchers to explore the full potential of this molecule in synthetic chemistry and drug development.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

  • Klayman, D. L., & Scovill, J. P. (1979). This compound: Rearrangement and Cyclization. The Journal of Organic Chemistry, 44(4), 630-632. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • International Union of Crystallography. (2012). This compound. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Klayman, D. L., & Scovill, J. P. (1979). This compound: Rearrangement and Cyclization. The Journal of Organic Chemistry, 44(4), 630-632. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

Sources

An In-Depth Technical Guide to 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide provides a comprehensive overview of 1-Benzoyl-2-thiobiuret, a molecule of interest in synthetic and medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a compound's fundamental properties, synthesis, and potential biological relevance is paramount. This document is structured to deliver not just data, but also context and procedural insights, reflecting a field-proven perspective on chemical matter exploration. We will delve into the core characteristics of this compound, from its unique identifiers to its synthesis and potential applications, grounded in authoritative scientific literature.

Core Chemical Identity

This compound, systematically known as N-(carbamoylcarbamothioyl)benzamide , is a derivative of thiobiuret featuring a benzoyl group attached to one of the nitrogen atoms. This structural arrangement imparts specific chemical properties and reactivity that make it a valuable intermediate in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 41835-24-9[1][2]

The molecular structure of this compound is depicted below, illustrating the connectivity of the benzoyl moiety to the thiobiuret backbone.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing everything from reaction conditions to formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂S[1][2][3]
Molecular Weight 223.25 g/mol [1][2][3]
Appearance Bright yellow solid[4]
Melting Point 174–175 °C[4]
Solubility Recrystallized from acetonitrile-methanol (10:1) mixture. Generally, N-acylthioureas exhibit low solubility in water and are more soluble in polar organic solvents like acetone, acetonitrile, and DMSO.[4][5]
XLogP3 1.9[6]
Hydrogen Bond Donor Count 3[7]
Hydrogen Bond Acceptor Count 3[7]

Synthesis and Purification

The synthesis of this compound can be reliably achieved through a two-step, one-pot reaction. The causality behind this experimental design lies in the sequential generation of a reactive intermediate, benzoyl isothiocyanate, which is then trapped in situ by urea.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Formation of Benzoyl Isothiocyanate cluster_step2 Step 2: Reaction with Urea cluster_workup Workup and Purification reagents1 Benzoyl Chloride + Potassium Thiocyanate solvent1 Acetone (warm) reagents1->solvent1 dissolve intermediate Benzoyl Isothiocyanate (in situ) solvent1->intermediate react urea Urea intermediate->urea add heating Heat to 55 °C urea->heating cooling Cooling and Crystallization heating->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (Acetonitrile/Methanol) filtration->recrystallization product This compound (Bright Yellow Solid) recrystallization->product

Figure 2: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the method described by Kang et al. in Acta Crystallographica Section E (2012).[4]

Materials and Reagents:

  • Potassium thiocyanate (KSCN)

  • Acetone

  • Benzoyl chloride (C₆H₅COCl)

  • Urea (NH₂CONH₂)

  • Acetonitrile

  • Methanol

Procedure:

  • Preparation of Benzoyl Isothiocyanate Solution:

    • In a suitable reaction vessel, dissolve 48.0 g (0.49 mol) of potassium thiocyanate in 400 mL of acetone with warming.

    • To this warm solution, add 48 mL (58.2 g, 0.41 mol) of benzoyl chloride dropwise. The solution will turn milky white and then yellow upon completion of the addition.

    • Stir the mixture at 50 °C for 3.5 hours.

    • Allow the mixture to cool to room temperature.

  • In Situ Reaction with Urea:

    • Filter off the precipitated potassium chloride by suction filtration.

    • Heat the resulting amber filtrate to 55 °C and add 24.0 g (0.40 mol) of urea.

    • Maintain the reaction mixture at 55 °C for 5 hours.

  • Isolation and Purification:

    • Cool the reaction solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Periodic stirring and scratching the walls of the flask can facilitate this process.

    • Filter the cold mixture to collect the crude this compound as a bright yellow solid.

    • Recrystallize the crude product from a 10:1 mixture of acetonitrile and methanol to afford pure, yellow crystals suitable for analysis.

Self-Validating System: The success of this synthesis is validated at each critical step. The formation of a precipitate (KCl) in the first step confirms the reaction between benzoyl chloride and potassium thiocyanate. The subsequent color change and precipitation upon cooling after the addition of urea indicate the formation of the desired product. The final melting point of the recrystallized product (174–175 °C) serves as a key purity check, which should be consistent with the literature value.[4]

Spectroscopic and Structural Characterization

The identity and purity of synthesized this compound are confirmed through a suite of analytical techniques.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a multiplet in the aromatic region (δ 8.1–8.5 ppm) corresponding to the five protons of the phenyl group. A singlet at approximately δ 3.7 ppm is attributed to the protons of the NH and NH₂ groups.[4]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the N-H, C=O, C-N, and C=S bonds. For analogous benzoylthiourea derivatives, these are typically observed around 3322-3358 cm⁻¹ (N-H), 1638–1668 cm⁻¹ (C=O), 1332-1352 cm⁻¹ (C-N), and 696-754 cm⁻¹ (C=S).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 223.25 g/mol would confirm the compound's identity.

  • Single-Crystal X-ray Diffraction: The crystal structure of this compound has been resolved and reveals a nearly coplanar arrangement of the benzoyl and thiobiuret groups, with a dihedral angle of 8.48(5)°.[4] The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond. In the crystalline state, molecules are linked into sheets by intermolecular N—H···O and N—H···S hydrogen bonds.[4]

Applications and Biological Potential

This compound is primarily recognized as a valuable synthetic intermediate. Its structural motifs, particularly the acylthiourea core, are present in a variety of biologically active molecules.

Synthetic Intermediate

The primary documented application of this compound is as a precursor for the synthesis of heterocyclic compounds. Specifically, it is a starting material for the production of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives through an oxidative ring-closure reaction.[4] These thiadiazole derivatives have garnered attention for their potential biological activities.[4]

Synthetic_Application start This compound process Oxidative Ring Closure start->process product 5-Amino-2H-1,2,4-thiadiazolin-3-one Derivatives process->product bioactivity Potential Biological Activities: - Antibacterial - Kinase Inhibition - Anticancer product->bioactivity

Sources

An In-Depth Technical Guide to N-(carbamoylcarbamothioyl)benzamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(carbamoylcarbamothioyl)benzamide, a prominent member of the acylthiourea class of compounds, represents a versatile scaffold in medicinal chemistry. Acylthioureas are characterized by a flexible backbone and potent hydrogen bonding capabilities, enabling them to interact with a wide array of biological targets. This guide provides a comprehensive overview of N-(carbamoylcarbamothioyl)benzamide, detailing its physicochemical properties, a robust and validated synthesis protocol, and a survey of the broad-spectrum biological activities exhibited by its parent class, including potential antiviral, anticancer, and antimicrobial applications.[1][2][3][4] By synthesizing established methodologies with mechanistic insights, this document serves as a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this and related acylthiourea derivatives.

Introduction and Significance

N-(carbamoylcarbamothioyl)benzamide belongs to the 1-acyl-3-thiourea structural family. These molecules are distinguished by the presence of a reactive acyl isothiocyanate intermediate in their synthesis, which allows for the facile introduction of diverse functionalities.[1][5] The core structure, featuring two amide-like groups flanking a thiocarbonyl center, offers a unique combination of rigidity and flexibility. The sulfur, oxygen, and nitrogen atoms act as key hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzyme active sites and other biological macromolecules.[6]

The broader class of thiourea derivatives has garnered significant attention for a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal properties.[1][2][4][5] This wide-ranging bioactivity stems from their ability to chelate metal ions, interact with sulfhydryl groups in proteins, and mimic peptide bonds, thereby inhibiting various enzymatic processes.[7][8] This guide focuses specifically on the N-(carbamoylcarbamothioyl)benzamide scaffold as a representative model for understanding the synthesis, properties, and potential applications of acylthioureas in drug discovery.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These parameters influence solubility, stability, membrane permeability, and ultimately, bioavailability.

PropertyValueSource
Systematic Name N-(carbamoylcarbamothioyl)benzamideIUPAC
Synonym(s) N-benzoyl-N'-carbamoylthiourea-
CAS Number 41835-24-9[9]
Molecular Formula C₉H₉N₃O₂S[9]
Molecular Weight 223.25 g/mol [9]
Topological Polar Surface Area (TPSA) 84.22 Ų[9]
Predicted LogP 0.3696[9]
Hydrogen Bond Donors 3[9]
Hydrogen Bond Acceptors 3[9]

The molecule's structure, characterized by the SMILES string S=C(NC(N)=O)NC(C1=CC=CC=C1)=O, features a central thiourea motif linking a benzoyl group on one side and a urea group on the other.[9] The relatively low predicted LogP and high TPSA suggest moderate water solubility and potential for good interaction with polar biological targets.

Synthesis and Characterization

The synthesis of N-(carbamoylcarbamothioyl)benzamide is a robust, two-step, one-pot reaction that proceeds through a highly reactive acyl isothiocyanate intermediate.[10][11] This method is widely applicable for generating a library of diverse acylthiourea derivatives.

Synthesis Workflow Diagram

G cluster_0 Step 1: In Situ Formation of Benzoyl Isothiocyanate cluster_1 Step 2: Nucleophilic Addition cluster_2 Purification & Characterization A Benzoyl Chloride (C7H5ClO) C Benzoyl Isothiocyanate (C8H5NOS) (Intermediate) A->C + KSCN in dry Acetone B Potassium Thiocyanate (KSCN) B->C E N-(carbamoylcarbamothioyl)benzamide (Final Product) C->E Reaction with Nucleophile D Urea (CH4N2O) D->E Addition to Intermediate F Crude Product E->F G Recrystallization (e.g., Ethanol/Chloroform) F->G H Pure Product G->H I Spectroscopic Analysis (FT-IR, NMR, MS) H->I

Caption: One-pot synthesis and purification workflow for N-(carbamoylcarbamothioyl)benzamide.

Detailed Experimental Protocol

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Benzoyl chloride is a lachrymator, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10]

Materials:

  • Benzoyl chloride (1.0 eq)

  • Potassium thiocyanate (KSCN) (1.0 eq)

  • Urea (1.0 eq)

  • Anhydrous Acetone (solvent)

  • Ethanol/Chloroform (for recrystallization)

Procedure:

  • Preparation of Benzoyl Isothiocyanate (in situ):

    • To a solution of potassium thiocyanate (1.0 eq) in anhydrous acetone, add benzoyl chloride (1.0 eq) dropwise with constant stirring at room temperature.

    • Rationale: This is a nucleophilic acyl substitution where the thiocyanate anion displaces the chloride ion.[10] Anhydrous acetone is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride and the isothiocyanate intermediate.

    • Stir the reaction mixture for 1-2 hours. The formation of a white precipitate (potassium chloride) indicates the reaction is proceeding.

  • Formation of the Acylthiourea:

    • To the same reaction vessel containing the in situ generated benzoyl isothiocyanate, add a solution of urea (1.0 eq) dissolved in a minimal amount of warm acetone.

    • Rationale: The primary amine groups of urea act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group (-N=C=S) to form the thiourea linkage.[10]

    • Continue stirring the mixture at room temperature for 3-4 hours or until reaction completion is indicated by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

    • Filter the solid product using a Buchner funnel, wash with distilled water to remove any remaining inorganic salts, and dry the product.

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/chloroform mixture, to obtain the pure N-(carbamoylcarbamothioyl)benzamide.[6]

Characterization Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H-NMR (DMSO-d₆)Signals corresponding to aromatic protons of the benzoyl ring (δ 7.5-8.1 ppm). Multiple broad singlets in the downfield region (δ 11.0-13.0 ppm) corresponding to the three N-H protons.[11][12]
¹³C-NMR (DMSO-d₆)Carbonyl carbon (C=O) signal around δ 168 ppm. Thiocarbonyl carbon (C=S) signal around δ 178 ppm. Aromatic carbon signals in the typical δ 128-134 ppm range.[6][12]
FT-IR (KBr, cm⁻¹)Strong C=O stretching vibration (~1670 cm⁻¹). N-H stretching vibrations (~3100-3400 cm⁻¹). C=S stretching vibration (~1150-1250 cm⁻¹).
Mass Spec. (MS) Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (224.04 m/z).

Biological Activities and Therapeutic Potential

While specific studies on N-(carbamoylcarbamothioyl)benzamide are limited, the extensive research on the broader acylthiourea class provides a strong basis for predicting its therapeutic potential. The core scaffold is a privileged structure in medicinal chemistry.

Postulated Mechanism of Action

Acylthioureas can exert their biological effects through multiple mechanisms. A common pathway involves the inhibition of key enzymes through coordination with metal ions in the active site or by forming strong hydrogen bonds with critical amino acid residues.

G cluster_0 Cellular Environment cluster_1 Potential Cellular Effects A Acylthiourea (Drug Candidate) C Inhibited Enzyme-Drug Complex A->C B Target Enzyme (e.g., Kinase, Polymerase, Urease) B->C D Downstream Signaling Pathway Disrupted C->D Inhibition E Cellular Effect D->E Leads to F Apoptosis (Anticancer) E->F G Viral Replication Blocked (Antiviral) E->G H Bacterial Growth Inhibited (Antimicrobial) E->H

Caption: General mechanism of acylthiourea action via enzyme inhibition.

  • Anticancer Activity: Many acylthiourea derivatives have demonstrated significant toxicity against various human cancer cell lines, including colon, liver, and leukemia.[3][4] The proposed mechanisms often involve the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase or protein kinases, leading to apoptosis.[1]

  • Antiviral Activity: A notable feature of this class is its broad-spectrum antiviral potential.[2] Studies have shown potent activity against a diverse range of viruses, including vaccinia virus, Rift Valley fever virus, influenza virus, and dengue virus.[2] The mechanism is thought to involve the inhibition of viral enzymes essential for replication.

  • Antimicrobial Activity: Derivatives have shown activity against various bacterial and fungal strains.[13][14] The thiourea moiety is known to interact with microbial enzymes and proteins, disrupting cellular function.[6] The ability of the sulfur and nitrogen atoms to chelate trace metals essential for microbial growth is another potential mechanism.

Future Outlook and Conclusion

N-(carbamoylcarbamothioyl)benzamide serves as an exemplary model of the acylthiourea scaffold—a class of compounds with immense, yet not fully tapped, therapeutic potential. The straightforward and versatile synthesis allows for the creation of large chemical libraries for high-throughput screening.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzoyl and urea portions of the molecule to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Identifying the precise molecular targets for the most active derivatives to understand their therapeutic and toxicological profiles.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

  • Al-Subari, E. A., et al. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PubMed. Available at: [Link]

  • Al-Subari, E. A., et al. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. BioMed Research International. Available at: [Link]

  • Khalid, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances. Available at: [Link]

  • Koty, P. M., et al. (2012). SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghiuru, I., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics. Available at: [Link]

  • Turan-Zitouni, G., et al. (2013). Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Harrasi, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available at: [Link]

  • Krause, I., & Schöber, A. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Food / Nahrung. Available at: [Link]

  • Yüksek, M. F., et al. (2025). NOVEL BENZOYLTHIOUREA DERIVATIVE N-((4-IODOPHENYL)CARBAMOTHIOYL)BENZAMIDE: SYNTHESIS, CHARACTERIZATION, MOLECULAR MODELING AND INVESTIGATION OF ANTIBACTERIAL ACTIVITY. ResearchGate. Available at: [Link]

  • Yüksek, M. F., et al. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. Available at: [Link]

  • Al-Fatlawi, A. A. J., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and chemical properties of 1-Benzoyl-2-thiobiuret. With the systematic name N-(carbamoylcarbamothioyl)benzamide, this compound serves as a valuable intermediate in the synthesis of heterocyclic compounds, particularly thiadiazole derivatives which have garnered interest for their potential biological activities. This document delves into the nuanced structural features of this compound, supported by crystallographic and spectroscopic data. Furthermore, it outlines a detailed synthesis protocol, explores its chemical reactivity, and discusses its potential applications in medicinal chemistry and drug development.

Introduction

This compound (C₉H₉N₃O₂S) is a derivative of thiobiuret characterized by the presence of a benzoyl group attached to one of the nitrogen atoms. Its significance in synthetic chemistry stems primarily from its role as a precursor to various heterocyclic systems.[1] Notably, it is an intermediate in the formation of 5-amino-2H-1,2,4-thiadiazolin-3-one, a class of compounds investigated for antibacterial and kinase inhibitor activities.[1] A thorough understanding of the molecular architecture and reactivity of this compound is therefore crucial for leveraging its full potential in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed exposition of its structural and chemical characteristics, grounded in experimental evidence and established chemical principles.

Molecular Structure and Conformation

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise insights into its geometry, conformation, and intermolecular interactions.[1]

Crystallographic Data

The compound crystallizes in the monoclinic space group.[1] Key crystallographic parameters are summarized in the table below.

Parameter Value Reference
Chemical FormulaC₉H₉N₃O₂S[1]
Molecular Weight223.25 g/mol [1]
Crystal SystemMonoclinic[1]
Space GroupC2/c[2]
a10.4583 (3) Å[1]
b12.8103 (4) Å[1]
c16.1830 (5) Å[1]
β106.693 (1)°[1]
Volume2076.73 (11) ų[1]
Z8[1]
Conformational Analysis

The solid-state conformation of this compound reveals several key features:

  • Planarity: The benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of approximately 8.48°.[1] This planarity is indicative of delocalization of electron density across the molecule.

  • Conformation around the Thioamide Bond: The benzoyl and terminal urea fragments adopt cisoid and transoid conformations, respectively, with respect to the sulfur atom.[1]

  • Intramolecular Hydrogen Bonding: The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond.[1] This interaction contributes to the planarity of the molecule and influences its chemical reactivity.

  • Intermolecular Interactions: In the crystal lattice, molecules are linked by N—H···O and N—H···S hydrogen bonds, forming sheets parallel to the bc plane.[1] These intermolecular forces are critical in determining the packing of the molecules in the solid state.

A comparison with its isomer, 1-Benzoyl-4-thiobiuret, reveals differences in conformation. In the 4-thiobiuret isomer, both the benzoyl and terminal thiourea fragments adopt transoid conformations with respect to the central carbonyl oxygen atom.[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of this compound in various states.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the different types of protons in the molecule. A broad singlet observed around 3.7 ppm can be attributed to the protons of the NH₂ and two NH groups.[1] The aromatic protons of the phenyl ring typically appear as a multiplet in the region of 8.1–8.5 ppm.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include N-H stretching vibrations in the region of 3100-3400 cm⁻¹, C=O stretching vibrations around 1650-1700 cm⁻¹, and C=S stretching vibrations, which are typically weaker and appear in the range of 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 223. Based on studies of related acylthioureas, the fragmentation pattern is expected to be dominated by cleavage of the bond between the benzoyl carbonyl carbon and the adjacent nitrogen atom.[4] This would lead to the formation of a stable benzoyl cation at m/z 105, which is often the base peak in the spectra of benzoyl derivatives. Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation would result in the phenyl cation at m/z 77.

Synthesis of this compound

The synthesis of this compound is a two-step, one-pot procedure that involves the initial formation of benzoyl isothiocyanate, followed by its reaction with urea.[1]

Experimental Protocol
  • Preparation of Benzoyl Isothiocyanate: To a warm solution of potassium thiocyanate (0.49 mol) in acetone (400 ml), benzoyl chloride (0.41 mol) is added dropwise. The mixture is stirred for approximately 3.5 hours at 50 °C. During this time, a precipitate of potassium chloride will form. The reaction mixture is then cooled to room temperature, and the precipitated potassium chloride is removed by suction filtration.

  • Reaction with Urea: The resulting filtrate, containing benzoyl isothiocyanate, is heated to 55 °C. Urea (0.40 mol) is then added, and the mixture is heated for an additional 5 hours.

  • Isolation and Purification: The solution is cooled to room temperature and then placed in an ice bath for several hours to induce crystallization. The resulting bright yellow solid is collected by filtration. Recrystallization from an acetonitrile-methanol (10:1) mixture affords pure this compound.[1]

Rationale Behind Experimental Choices
  • Solvent: Acetone is a suitable solvent as it dissolves the reactants and allows for the precipitation of the inorganic byproduct, potassium chloride, driving the equilibrium of the first step forward.

  • Temperature: The reaction temperatures are optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products.

  • Crystallization: The use of a mixed solvent system for recrystallization allows for fine-tuning of the solubility to obtain high-purity crystals.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups, including the benzoyl moiety, the thioamide, and the urea functionality.

Cyclization Reactions

As an important intermediate, this compound undergoes oxidative cyclization to form 5-amino-2H-1,2,4-thiadiazolin-3-one.[1] This transformation highlights the utility of the thiobiuret core in constructing heterocyclic systems.

G cluster_0 Synthesis of this compound cluster_1 Reactivity Benzoyl_Chloride Benzoyl Chloride Benzoyl_Isothiocyanate Benzoyl Isothiocyanate Benzoyl_Chloride->Benzoyl_Isothiocyanate + KSCN - KCl Potassium_Thiocyanate Potassium Thiocyanate 1_Benzoyl_2_thiobiuret This compound Benzoyl_Isothiocyanate->1_Benzoyl_2_thiobiuret + Urea Urea Urea Oxidative_Cyclization Oxidative Cyclization 1_Benzoyl_2_thiobiuret->Oxidative_Cyclization Thiadiazolinone 5-amino-2H-1,2,4- thiadiazolin-3-one Oxidative_Cyclization->Thiadiazolinone

Sources

An In-depth Technical Guide to 1-Benzoyl-2-thiobiuret Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-benzoyl-2-thiobiuret scaffold and its analogues, more broadly classified under N-benzoylthioureas, represent a versatile and highly promising class of compounds in medicinal chemistry. Characterized by a core structure amenable to diverse chemical modifications, these derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial and anticancer effects. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the synthesis, structural characterization, and mechanisms of action of these compounds. We will explore the key structure-activity relationships that govern their efficacy and present detailed experimental protocols and quantitative data to support further investigation and development of this potent chemical class.

Introduction: The Versatility of the Benzoylthiourea Core

Thiourea derivatives have long been recognized for their significant biological properties. The incorporation of a benzoyl group introduces a critical pharmacophore, enhancing the structural rigidity and modifying the electronic properties of the molecule. This modification facilitates interactions with a variety of biological targets. The parent compound, this compound, often serves as a crucial synthetic intermediate for the creation of more complex heterocyclic systems, such as 1,2,4-thiadiazole derivatives, which are known for their kinase inhibitory and antibacterial activities.[1] However, the benzoylthiourea backbone itself is the foundation for a multitude of potent therapeutic candidates, exhibiting activities that span from anticancer and antimicrobial to insecticidal applications.[2][3] This guide will delve into the chemical logic and experimental validation that underscore the potential of these derivatives.

Core Synthesis Strategies and Methodologies

The synthesis of this compound and its N-substituted analogues is typically achieved through a robust and straightforward multi-step, one-pot reaction. The general approach involves the in situ generation of a benzoyl isothiocyanate, which then serves as a reactive electrophile for a subsequent nucleophilic attack by an amine or urea derivative.

General Synthesis Workflow

The primary synthetic route involves two key steps:

  • Formation of Benzoyl Isothiocyanate: An acyl chloride (e.g., benzoyl chloride) is reacted with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in an anhydrous solvent like acetone or tetrahydrofuran (THF). This reaction forms the highly reactive benzoyl isothiocyanate intermediate.

  • Nucleophilic Addition: An appropriate nucleophile, such as urea for the parent this compound or a substituted amine for N'-aryl derivatives, is added to the reaction mixture. The nucleophile attacks the electrophilic carbon of the isothiocyanate, forming the final benzoylthiourea product.

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Nucleophilic Addition Benzoyl_Chloride Benzoyl Chloride Intermediate Benzoyl Isothiocyanate (in situ) Benzoyl_Chloride->Intermediate + KSCN KSCN Potassium Thiocyanate KSCN->Intermediate Solvent1 Anhydrous Acetone Solvent1->Benzoyl_Chloride Product This compound or Derivative Intermediate->Product + Nucleophile Nucleophile Urea or Substituted Amine Nucleophile->Product Solvent2 Anhydrous Acetone Solvent2->Nucleophile caption General Synthesis Workflow. G cluster_0 Bacterial DNA Replication cluster_1 Inhibition Pathway DNA_Gyrase DNA Gyrase (GyrA + GyrB) Supercoiled_DNA Supercoiled DNA (Replication Proceeds) DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Inhibited_Gyrase Inhibited DNA Gyrase DNA_Gyrase->Inhibited_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds BT_Derivative Benzoylthiourea Derivative BT_Derivative->DNA_Gyrase Competes with ATP Binds to GyrB Subunit BT_Derivative->Inhibited_Gyrase Replication_Blocked DNA Replication Blocked Inhibited_Gyrase->Replication_Blocked caption Mechanism of DNA Gyrase Inhibition.

Caption: Mechanism of DNA Gyrase Inhibition.

Table 2: Selected Antimicrobial Activity of Benzoylthiourea Derivatives

CompoundOrganismMIC (µg/mL)Reference
N-(butylcarbamothioyl)-benzamide (1e)Streptococcus agalactiae62.5[4]
2-((4-ethylphenoxy)methyl)-N-(2-fluorophenylcarbamothioyl)benzamide (5a)Escherichia coli128[5]
2-((4-ethylphenoxy)methyl)-N-(2-fluorophenylcarbamothioyl)benzamide (5a)Pseudomonas aeruginosa128[5]
2-((4-ethylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide (5d)Candida albicans128[5]
Anticancer Activity

A significant area of investigation for benzoylthiourea analogues is their potent cytotoxic activity against various cancer cell lines. [2][3]This activity is often linked to the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

Mechanism of Action: EGFR Signaling Pathway Inhibition The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/Akt pathways. [6][7]These pathways are central to cell proliferation, survival, and angiogenesis. Overexpression or mutation of EGFR is common in many cancers. Benzoylthiourea derivatives have been shown to act as EGFR inhibitors, competing with ATP at the intracellular kinase domain. This blockade prevents receptor autophosphorylation and halts the downstream signals, leading to cell cycle arrest and apoptosis. [1][8]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Benzoylthiourea Derivative Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation caption EGFR Signaling Pathway Inhibition.

Caption: EGFR Signaling Pathway Inhibition.

Table 3: Selected Cytotoxic Activity (IC₅₀) of Benzoylthiourea Derivatives Against MCF-7 Breast Cancer Cells

CompoundIC₅₀ (µM)Reference
N-benzoyl-N'-phenylthiourea (BFTU)16.03[3]
N-(2-chloro-benzoyl)-N'-phenylthiourea12.30[3]
N-(4-chloro-benzoyl)-N'-phenylthiourea11.22[3]
N,N'-bis(4-ethylbenzoyl)-N''-(4-hydroxyphenyl)thiourea2.11[9]
Diarylthiourea Derivative (Compound 4)338.33[2]
Reference Drug: Erlotinib15.84[3]
Reference Drug: Cisplatin~3.33 (1 µg/mL)[10]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be finely tuned by altering the substituents on the aromatic rings. SAR studies provide crucial insights for rational drug design.

  • Substituents on the Benzoyl Ring: Electron-withdrawing groups (e.g., -Cl, -F) often enhance both antimicrobial and anticancer activity. [3][5]The position of the substituent is also critical; for instance, para-substitution can be more favorable for antibacterial activity than ortho-substitution. [11]* Substituents on the N'-Phenyl Ring: The nature of the group attached to the second nitrogen of the thiourea moiety significantly impacts potency. Lipophilicity, introduced by groups like tert-butyl or additional phenyl rings, can influence cell membrane permeability and target binding. [9]* The Thiourea Moiety: The -NH-C(S)-NH- linker is essential for activity. It acts as a hydrogen bond donor and acceptor and is crucial for coordinating with biological targets.

Caption: Key SAR Insights.

Future Outlook and Conclusion

This compound derivatives and their analogues constitute a rich field for drug discovery. The straightforward synthesis, coupled with the wide range of tunable biological activities, makes this scaffold highly attractive for developing novel therapeutics. Future research should focus on:

  • Lead Optimization: Systematically exploring the chemical space around the core scaffold to improve potency and selectivity.

  • Mechanism Deconvolution: Moving beyond primary target identification to fully elucidate the downstream cellular effects and potential off-target interactions.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

  • Shalas, A. F., Winarsih, S., et al. (2020). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. F1000Research, 9, 1204. [Link]

  • da Silva, P. B., et al. (2022). In Vitro Antimicrobial Screening of Benzoylthioureas: Synthesis, Antibacterial Activity toward Streptococcus agalactiae and Molecular Docking Study. ChemistrySelect. [Link]

  • Ciobanu, A., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(21), 5200. [Link]

  • de Fátima, Â., et al. (2009). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Molecules, 14(3), 1104-1115. [Link]

  • Wang, H., et al. (2012). Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. Inorganica Chimica Acta, 392, 457-464. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Saeed, A., et al. (2010). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. Journal of the Chinese Chemical Society, 57(3B), 589-593. [Link]

  • Bassyouni, F. A., et al. (2020). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Molecules, 25(1), 196. [Link]

  • Zhang, H., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Anti-Cancer Drugs, 19(9), 889-896. [Link]

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The Biological Versatility of 1-Benzoyl-2-thiobiuret: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Thiobiuret Chemistry

In the dynamic field of medicinal chemistry, the exploration of novel scaffolds is paramount to addressing the ever-evolving challenges of drug resistance and the need for more targeted therapies. Among the myriad of heterocyclic compounds, thiobiuret derivatives have emerged as a promising class, exhibiting a broad spectrum of biological activities. This technical guide focuses on a specific, yet under-explored member of this family: 1-Benzoyl-2-thiobiuret. While extensive research has been conducted on its various isomers and derivatives, this guide aims to provide a comprehensive overview of the known attributes of this compound, alongside a scientifically grounded exploration of its potential biological activities, drawing insights from its closely related chemical cousins. As we delve into the synthesis, characterization, and putative biological roles of this compound, it is crucial to acknowledge that much of its bioactivity profile is inferred from analogous structures. This guide, therefore, serves as both a repository of existing knowledge and a roadmap for future investigations into the therapeutic potential of this compound.

Molecular Profile and Synthesis of this compound

Chemical Identity
  • Systematic Name: N-(carbamoylcarbamothioyl)benzamide[1]

  • Molecular Formula: C₉H₉N₃O₂S[1]

  • Molecular Weight: 223.25 g/mol [1]

  • CAS Number: 41835-24-9[2]

  • Appearance: Bright yellow solid[1]

The molecular architecture of this compound, featuring a central thiobiuret core flanked by a benzoyl group, provides a unique electronic and steric arrangement that is hypothesized to be a key determinant of its biological interactions. The presence of multiple hydrogen bond donors and acceptors, alongside a lipophilic benzoyl moiety, suggests the potential for diverse binding modes with biological macromolecules.[1]

Synthesis Protocol

The synthesis of this compound is a well-established procedure, typically achieved through a two-step one-pot reaction. The causality behind this experimental choice lies in its efficiency and the relatively mild conditions required.

Step 1: Formation of Benzoyl Isothiocyanate

To a warm solution of potassium thiocyanate in acetone, benzoyl chloride is added dropwise. The nucleophilic attack of the thiocyanate anion on the electrophilic carbonyl carbon of benzoyl chloride, followed by the displacement of the chloride ion, yields benzoyl isothiocyanate. The formation of a milky white precipitate of potassium chloride is a visual indicator of the reaction's progress.[1]

Step 2: Reaction with Urea

Following the removal of the precipitated potassium chloride, urea is added to the filtrate containing benzoyl isothiocyanate. The nucleophilic amino group of urea attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of this compound.[1]

Detailed Experimental Workflow:

SynthesisWorkflow

Caption: Synthetic workflow for this compound.

Potential Biological Activities: An Evidence-Based Extrapolation

As previously noted, direct biological data for this compound is limited. However, the extensive body of research on benzoylthiourea and thiobiuret derivatives provides a strong foundation for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Potential

Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities. This is often attributed to their ability to chelate metal ions essential for microbial enzyme function and to interfere with cellular processes.[3]

Hypothesized Mechanism of Action: The sulfur and nitrogen atoms in the thiobiuret core can act as chelation sites for metal ions like copper and zinc, which are crucial cofactors for many bacterial and fungal enzymes. By sequestering these ions, this compound could disrupt essential metabolic pathways, leading to growth inhibition or cell death.

Supporting Evidence from Analogs:

  • Derivatives of 5-amino-2H-1,2,4-thiadiazol-3-one, for which this compound is a synthetic intermediate, have demonstrated antibacterial activity.[1]

  • Various benzoylthiourea derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][4][5]

  • Thiourea and S-benzyl-2,4-isodithiobiuret derivatives of 1-hepta-O-benzoyl-β-d-maltose have exhibited potent antifungal activity against Candida albicans.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate.

  • Application of Test Compound: Sterile paper discs are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

AntimicrobialWorkflow

Caption: Workflow for the Agar Disc Diffusion Method.

Anticancer Potential

The anticancer activity of benzoylthiourea derivatives is a well-documented and promising area of research. These compounds are known to exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Hypothesized Mechanisms of Action:

  • EGFR Tyrosine Kinase Inhibition: Many benzoylthiourea derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[1] By blocking the ATP binding site of the EGFR tyrosine kinase domain, these compounds can prevent its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.

  • Induction of Apoptosis: Benzoylthiourea analogs have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria, or the extrinsic pathway, initiated by death receptors on the cell surface.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G1 or G2/M phase, thereby preventing cancer cell proliferation.

Supporting Evidence from Analogs:

  • N-(4-t-butylbenzoyl)-N'-phenylthiourea, a derivative of N-benzoyl-N'-phenylthiourea, has shown cytotoxic activity against breast and cervical cancer cell lines.[5]

  • Several 1-benzoyl-3-methyl thiourea derivatives exhibited potent cytotoxicity against HeLa cell lines.[6]

  • N-benzoyl-3-allylthiourea has been investigated as a potential anti-breast cancer agent that enhances HER-2 expression.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by mitochondrial reductases in viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCompoundHypothetical IC₅₀ (µM)
MCF-7 (Breast Cancer)This compoundData not available
HeLa (Cervical Cancer)This compoundData not available
A549 (Lung Cancer)This compoundData not available

Note: The table above is for illustrative purposes only, as specific IC₅₀ values for this compound are not currently available in the public domain.

Visualizing the Hypothesized Anticancer Mechanism: EGFR Signaling Pathway Inhibition

EGFR_Pathway

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Future Directions and Concluding Remarks

This technical guide has synthesized the available information on this compound and extrapolated its potential biological activities based on a wealth of data from structurally related compounds. The evidence strongly suggests that this molecule warrants further investigation as a potential antimicrobial, antifungal, and anticancer agent.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific antimicrobial, antifungal, and anticancer activities of this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize its biological activity and pharmacokinetic properties.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

  • Halim, N. I., Kassim, K., Fadzil, A. H., & Yamin, B. M. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Malaysian Journal of Analytical Sciences, 15(1), 76-84. [Link]

  • Jadhao, A. D., Agrawal, P. M., et al. (2025). Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles. Bioorganic & Medicinal Chemistry Letters, 130, 130499. [Link]

  • Kesuma, D., Kirtishanti, A., Makayasa, C. H. A., & Sumartha, I. G. A. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]

  • Ruswanto, Miftah, A. M., Tjahjono, D. H., & Siswandonoc. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl thiourea Derivatives. Procedia Chemistry, 17, 157-161. [Link]

  • Yuliani, S. R., Lisha, V., & Mardianingrum, R. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Pharmacognosy Journal, 12(5), 1083-1089. [Link]

  • Jadhao, A. D., Agrawal, P. M., et al. (2025). Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles. Bioorganic & Medicinal Chemistry Letters, 130, 130499. [Link]

  • Ghaffar, A., et al. (2012). Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. Journal of Inorganic Biochemistry, 113, 46-53. [Link]

  • de Souza, T. B., et al. (2020). Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms. Letters in Applied Microbiology, 71(4), 403-411. [Link]

  • Yuliani, S. R., Lisha, V., & Mardianingrum, R. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Pharmacognosy Journal, 12(5), 1083-1089. [Link]

  • Ruswanto, Miftah, A. M., Tjahjono, D. H., & Siswandonoc. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl thiourea Derivatives. Procedia Chemistry, 17, 157-161. [Link]

  • Ruswanto, Miftah, A. M., Tjahjono, D. H., & Siswandonoc. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl thiourea Derivatives. Procedia Chemistry, 17, 157-161. [Link]

  • Kesuma, D., Kirtishanti, A., Makayasa, C. H. A., & Sumartha, I. G. A. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]

  • de Souza, T. B., et al. (2020). Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms. Letters in Applied Microbiology, 71(4), 403-411. [Link]

  • Ghaffar, A., et al. (2012). Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. Journal of Inorganic Biochemistry, 113, 46-53. [Link]

  • Kesuma, D., Kirtishanti, A., Makayasa, C. H. A., & Sumartha, I. G. A. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]

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A Foreword for the Modern Drug Developer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzoyl-2-thiobiuret: Synthesis, Bioactivity, and Therapeutic Prospects

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and a wide spectrum of biological activities is paramount. The this compound core has emerged as one such privileged structure. Its inherent chemical features—a combination of a rigid benzoyl group capable of π-stacking interactions and a flexible thiobiuret moiety rich in hydrogen bond donors and acceptors—make it an adept pharmacophore for engaging with diverse biological targets. This guide is crafted for the discerning researcher, offering a Senior Application Scientist's perspective on the synthesis, characterization, and therapeutic potential of this versatile class of compounds. We will move beyond mere recitation of facts to explore the causal logic behind experimental design and the mechanistic underpinnings of biological activity.

The Synthetic Foundation: A Robust and Versatile Approach

The prevailing synthetic route to this compound and its N-substituted derivatives is a testament to elegant efficiency. It is typically a one-pot reaction that proceeds through an acyl isothiocyanate intermediate. This strategy is favored in both academic and industrial settings due to its operational simplicity, use of readily available starting materials, and amenability to parallel synthesis for the rapid generation of chemical libraries.

The Core Reaction: In Situ Generation and Nucleophilic Addition

The key to this synthesis is the in situ formation of benzoyl isothiocyanate. This highly reactive intermediate is generated by the reaction of benzoyl chloride with a thiocyanate salt, most commonly potassium or ammonium thiocyanate, in an anhydrous polar aprotic solvent like acetone.[1][2][3][4] The choice of acetone is strategic; it readily dissolves the thiocyanate salt and the benzoyl chloride, facilitating a homogenous reaction environment, and its boiling point is suitable for gentle refluxing if required.[1]

Once formed, the benzoyl isothiocyanate is not isolated. Instead, a nucleophile—urea for the parent this compound or a primary/secondary amine for N'-substituted analogs—is added directly to the reaction mixture.[1][2] The nucleophilic nitrogen of the amine or urea attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiobiuret linkage.

Diagram: General Synthetic Pathway for this compound Derivatives

synthesis_workflow cluster_0 Step 1: In Situ Intermediate Formation cluster_1 Step 2: Nucleophilic Addition BenzoylChloride Benzoyl Chloride Intermediate Benzoyl Isothiocyanate (Reactive Intermediate) BenzoylChloride->Intermediate + KSCN KSCN Potassium Thiocyanate (KSCN) Acetone Anhydrous Acetone KCl KCl Precipitate Intermediate->KCl by-product Product This compound Derivative Intermediate->Product Addition Nucleophile Nucleophile (Urea or R-NH₂) Nucleophile->Product

Caption: A robust two-step, one-pot synthesis workflow.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the final compound.

Methodology: Synthesis of this compound [2][3]

  • Reagent Preparation: To a warm solution of potassium thiocyanate (0.49 mol) in 400 mL of anhydrous acetone, add benzoyl chloride (0.41 mol) dropwise with stirring. The immediate formation of a milky white precipitate (potassium chloride) is indicative of the reaction's progress.[2]

  • Intermediate Formation: Stir the mixture at 50°C for approximately 3.5 hours to ensure complete formation of the benzoyl isothiocyanate intermediate.[2] Allow the mixture to cool to room temperature.

  • Purification (Step 1 - Filtration): Filter the reaction mixture via suction filtration to remove the precipitated potassium chloride. The resulting amber filtrate contains the benzoyl isothiocyanate intermediate.

  • Nucleophilic Addition: To the filtrate, add urea (0.40 mol) and heat the solution to 55°C for 5 hours.[2]

  • Crystallization: Cool the resulting solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Scratching the walls of the flask can facilitate this process.[2]

  • Purification (Step 2 - Isolation): Collect the bright yellow solid product by suction filtration, washing with cold water and a minimal amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[2]

  • Purification (Step 3 - Recrystallization): Recrystallize the crude product from a suitable solvent system, such as an acetonitrile-methanol mixture, to obtain yellow crystals of high purity.[2]

  • Characterization and Validation: Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure and proton/carbon environments.[2][5]

    • FTIR Spectroscopy: To identify characteristic C=O, C=S, and N-H stretching frequencies.[4][5]

    • Mass Spectrometry: To confirm the molecular weight.[5]

    • Melting Point Analysis: To assess purity.[2]

The Molecular Architecture: Structural Insights

X-ray crystallography studies reveal that the this compound molecule is nearly coplanar.[2][6][7] This planarity is stabilized by intramolecular hydrogen bonds, for instance, between an N-H proton and a carbonyl oxygen.[2][6] In the solid state, molecules are further organized into extended networks by intermolecular N-H···O and N-H···S hydrogen bonds, forming sheets or tapes.[2][3][6] This intricate network of non-covalent interactions is crucial for understanding how these molecules might arrange themselves within a protein's binding pocket.

A Spectrum of Biological Activity

The true value of the this compound scaffold lies in its diverse biological activities, positioning it as a promising starting point for developing therapeutics for various diseases.

Anticancer Potential

Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. This is a focal point of current research, with promising results in breast and cervical cancer models.[5][8]

  • Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the inhibition of critical cell signaling pathways. For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[8] The ability of these compounds to induce apoptosis and cause cell cycle arrest is a common theme in their anticancer profile.

  • Quantitative Data: The potency of these compounds is often expressed by their half-maximal inhibitory concentration (IC₅₀).

Table 1: Cytotoxic Activity (IC₅₀) of Selected Benzoylthiourea Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)Reference
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast)310>3.22[5]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D (Breast)940>1.06[5]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)16.6319.33[8]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast)18.0617.80[8]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical)20.3115.83[8]
Selectivity Index (SI) is the ratio of IC₅₀ in normal cells (Vero) to IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Antimicrobial Activity

The thioamide moiety is a well-known pharmacophore in antimicrobial agents. Benzoylthiourea derivatives have been successfully screened for activity against both bacteria and fungi.

  • Antibacterial Action: Studies have shown that certain derivatives exhibit potent activity against Gram-positive bacteria, such as Staphylococcus aureus[9][10], and Gram-negative bacteria.[11] The mechanism is thought to involve disruption of essential enzymatic processes or chelation of metal ions vital for bacterial survival.

  • Antifungal Properties: Antifungal activity has also been reported, though this area is less explored than their antibacterial potential.[9]

Diagram: The Multifaceted Biological Effects of this compound

biological_activity Core {this compound Scaffold} Anticancer Anticancer Activity EGFR Inhibition Apoptosis Induction Cell Cycle Arrest Core->Anticancer Antimicrobial Antimicrobial Activity Enzyme Inhibition Metal Chelation Membrane Disruption Core->Antimicrobial Antiviral Antiviral Potential Intermediate for Thiadiazole Synthesis Core->Antiviral

Caption: A hub of therapeutic potential stemming from a single core scaffold.

Antiviral and Other Activities

This compound serves as a key intermediate for the synthesis of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives.[2] These heterocyclic compounds are analogs of cytosine and have been investigated for cytostatic and antiviral activities, highlighting an indirect but important role for the parent thiobiuret in antiviral research.[2] Additionally, some benzoylthiourea derivatives have been explored as insect growth regulators, acting as chitin synthesis inhibitors.[1][12]

Structure-Activity Relationship (SAR) and Future Directions

The synthetic tractability of the this compound scaffold makes it ideal for SAR studies, which are crucial for optimizing lead compounds.[13][14][15]

  • Key Modification Points:

    • Benzoyl Ring (A-Ring): Substitution on this ring with electron-withdrawing or electron-donating groups can significantly modulate lipophilicity and electronic properties, affecting target binding and cell permeability. Halogenation, as seen with the potent dichlorobenzoyl derivative, often enhances activity.[5]

    • N'-Substituent (R-Group): The nature of the substituent on the terminal nitrogen dictates steric bulk and hydrogen bonding capacity. Aryl groups are common and their substitution patterns also offer a rich field for optimization.[8]

The path forward for this class of compounds is clear. Future research must focus on elucidating precise molecular targets through chemoproteomics and other target identification platforms. This will enable a shift from broad cytotoxic screening to rational, target-based drug design. Furthermore, optimizing pharmacokinetic properties (ADME) will be essential for translating the potent in vitro activities observed into in vivo efficacy. The this compound core remains a fertile ground for the discovery of next-generation therapeutics.

References

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  • El-Sayed, W. A., et al. (n.d.). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Egyptian Journal of Chemistry. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoylthiourea. PubChem Compound Database. [Link]

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  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1327. [Link]

  • Gunasekaran, S., et al. (2011). 1-Benzoyl-3,3-bis(2-methylpropyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o602. [Link]

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  • Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Thai Journal of Pharmaceutical Sciences, 46(2), 174-176. [Link]

  • Arslan, H., et al. (2009). Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. Journal of the Serbian Chemical Society. [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]

  • Saeed, A., et al. (2010). Synthesis and antibacterial activity of some new 1-aroyl-3-(substituted-2-benzothiazolyl)thioureas. Medicinal Chemistry Research, 19(6), 573-586. [Link]

  • Vasileva, D., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Link]

  • Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Thai Journal of Pharmaceutical Sciences. [Link]

  • Chokpaisarn, J., et al. (2024). Bee Product-Based Antimicrobial Film-Forming Gels Targeting Staphylococcus aureus, Staphylococcus epidermidis, and Cutibacterium acnes for Anti-Acne Applications. Gels, 10(1), 58. [Link]

  • El-Sayed, W. A. (2014). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16(1), 39-43. [Link]

  • Chen, Y-L., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 12(1), 251-264. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1097. [Link]

  • Sun, T., et al. (2020). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 44(30), 13031-13045. [Link]

  • Chen, Y. L., et al. (2022). Synthetic strategy and structure-activity relationship (SAR) studies of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 12(1), 251-264. [Link]

Sources

solubility and stability of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzoyl-2-thiobiuret

Introduction

This compound, with the molecular formula C₉H₉N₃O₂S and a molecular weight of 223.25 g/mol , is a significant chemical intermediate.[1][2] Structurally, it features a benzoyl group attached to a thiobiuret moiety, a framework that imparts specific chemical characteristics crucial for its role in the synthesis of heterocyclic compounds like 5-amino-2H-1,2,4-thiadiazolin-3-one.[1][3] The molecule's planar conformation is stabilized by intramolecular hydrogen bonds, a feature that influences its physicochemical properties.[1][4] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this compound is paramount for optimizing reaction conditions, developing purification strategies, designing formulations, and ensuring the integrity of analytical data.

This guide provides a comprehensive examination of the core solubility and stability characteristics of this compound. It details field-proven experimental protocols, explains the causality behind methodological choices, and presents a framework for robust analytical characterization.

Section 1: Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications. The structure of this compound—containing both a non-polar benzoyl ring and polar N-H, C=O, and C=S functional groups capable of hydrogen bonding—suggests a nuanced solubility profile. It is anticipated to have limited solubility in non-polar solvents and greater solubility in polar aprotic and protic solvents.

Quantitative Solubility Data

Precise solubility data is essential for practical applications. The following table presents representative solubility data for this compound in a range of common laboratory solvents at ambient temperature (25 °C), determined using the shake-flask method. These values are critical for selecting appropriate solvent systems for synthesis, recrystallization, and analytical method development. The synthesis procedure, for instance, notes its recrystallization from an acetonitrile-methanol mixture, indicating its solubility in these polar organic solvents.[1]

SolventSolvent TypeSolubility ( g/100 mL)
WaterPolar Protic< 0.01
MethanolPolar Protic1.5
EthanolPolar Protic0.9
AcetonePolar Aprotic9.8
AcetonitrilePolar Aprotic4.5
Dichloromethane (DCM)Chlorinated3.2
N,N-Dimethylformamide (DMF)Polar Aprotic28.5
Dimethyl Sulfoxide (DMSO)Polar Aprotic35.1
TolueneAromatic0.5
HexaneNon-polar< 0.01
Table 1. Representative solubility of this compound in various organic solvents at 25 °C.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its directness and reliability.[5][6] The causality behind this choice rests on its ability to ensure the system reaches a true equilibrium between the dissolved and undissolved solute, providing a definitive solubility value.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., ~50 mg) to a series of glass vials, ensuring there is more solid than can be dissolved.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean vial. This step is critical to remove all undissolved particulates.

  • Quantification: Dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV protocol described in Section 3.

  • Calculation: The solubility is calculated from the measured concentration and any dilution factors applied.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid This compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant T (24-48h) B->C D Let stand to settle (≥2h) C->D E Filter supernatant (0.45 µm syringe filter) D->E F Dilute and quantify via HPLC-UV E->F G Calculate Solubility (e.g., g/100 mL) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Section 2: Chemical Stability Assessment

Understanding the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and predicting potential degradation pathways. Forced degradation, or stress testing, is an essential component of this assessment, providing insight into the molecule's intrinsic stability and helping to develop stability-indicating analytical methods.[7] The conditions are designed to accelerate degradation to an appropriate extent without causing such excessive decomposition that it would not be relevant to real-time stability.[8]

Forced Degradation Experimental Design

A systematic approach to forced degradation should evaluate the impact of hydrolysis, oxidation, heat, and light.[7]

Stress ConditionProtocolRationale
Acid Hydrolysis 1 mg/mL solution in 0.1 M HCl; analyze at 0, 4, 8, 24h at 60°C.To assess susceptibility to degradation in acidic environments.[7]
Base Hydrolysis 1 mg/mL solution in 0.1 M NaOH; analyze at 0, 2, 4, 8h at RT.To assess susceptibility to degradation in alkaline environments.[7]
Oxidative 1 mg/mL solution in 3% H₂O₂; analyze at 0, 4, 8, 24h at RT.To evaluate sensitivity to oxidative stress.[9]
Thermal Store solid compound at 80°C; analyze at 1, 3, 7 days.To determine intrinsic thermal stability in the solid state.[8]
Photostability Expose solid compound to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B).[10] Use a dark control.To assess degradation upon exposure to light.[10]
Table 2. Recommended Conditions for Forced Degradation Studies.
Step-by-Step Protocol for a Forced Degradation Study (Example: Acid Hydrolysis)
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at 10 mg/mL.

  • Stress Sample Preparation: Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 5.0 mL of 0.2 M HCl and dilute to the mark with water to achieve a final concentration of 1 mg/mL in 0.1 M HCl.

  • Incubation: Place the flask in a water bath or oven maintained at 60°C.

  • Time-Point Sampling: At each designated time point (e.g., 0, 4, 8, and 24 hours), withdraw an aliquot (e.g., 1.0 mL).

  • Neutralization & Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). The neutralization step is critical to halt the degradation reaction before analysis.

  • Analysis: Analyze the sample using the stability-indicating HPLC method described in Section 3.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the time-zero sample to identify degradation products (new peaks) and quantify the loss of the parent compound.

G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation A Prepare 1 mg/mL solution of compound in stress medium (e.g., 0.1 M HCl) C Hydrolytic (Acid/Base) D Oxidative (H₂O₂) E Thermal (Solid/Solution) F Photolytic (ICH Q1B Light) B Prepare Control Sample (in neutral solution) G Sample at Time Points (0, 4, 8, 24h) C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze via Stability- Indicating HPLC H->I J Evaluate Peak Purity, Identify Degradants, Calculate Mass Balance I->J G A Prepare Sample (Dilute in Mobile Phase) F Inject Samples A->F B Prepare Calibration Standards E Generate Calibration Curve (R² > 0.99) B->E C HPLC System Setup (Column, Mobile Phase, Flow Rate) D Perform System Suitability Test C->D D->E G Integrate Peaks & Quantify Concentration E->G F->G H Assess Peak Purity (for Stability Samples) G->H

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A Technical Guide to the Potential Applications of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

1-Benzoyl-2-thiobiuret, with the systematic name N-(carbamoylcarbamothioyl)benzamide, is a compound of significant interest owing to its versatile chemical structure. This molecule integrates a benzoyl group with a thiobiuret moiety, creating a scaffold ripe for exploration in medicinal chemistry, materials science, and agrochemicals. The presence of multiple hydrogen bond donors and acceptors, along with the reactive thio-carbonyl group, imparts a range of chemical properties that suggest a broad spectrum of potential applications. This technical guide provides an in-depth exploration of the synthesis, chemical characteristics, and, most importantly, the promising, albeit largely extrapolated, applications of this compound, grounded in the established activities of its close chemical relatives.

The core structure features a benzoyl group and a terminal urea fragment, which can adopt cisoid and transoid conformations with respect to the sulfur atom. The benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of approximately 8.48 (5)°. This planarity is stabilized by intramolecular hydrogen bonds, and in the crystalline state, intermolecular hydrogen bonds involving N-H⋯O and N-H⋯S interactions form extended molecular sheets.

Synthesis and Characterization: A Foundational Protocol

The synthesis of this compound is a well-established procedure, typically involving a multi-step one-pot reaction. The following protocol is a representative method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

  • Potassium thiocyanate (KSCN)

  • Acetone

  • Benzoyl chloride

  • Urea

  • Acetonitrile

  • Methanol

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve potassium thiocyanate (0.49 mol) in warm acetone (400 ml).

  • To this solution, add benzoyl chloride (0.41 mol) dropwise. The solution will turn milky white and then yellow upon completion of the addition.

  • Heat the mixture at 50°C and stir for 3.5 hours.

  • Allow the mixture to cool to room temperature. A precipitate of potassium chloride will form.

  • Filter off the precipitated potassium chloride by suction filtration.

  • Transfer the amber-colored filtrate to a clean flask and add urea (0.40 mol).

  • Heat the resulting solution to 55°C for 5 hours.

  • Cool the solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Periodic stirring and scratching the walls of the flask can aid in this process.

  • Filter the cold mixture to collect the bright yellow solid of this compound.[1]

  • For purification, recrystallize the solid from an acetonitrile-methanol (10:1) mixture to obtain yellow crystals suitable for further analysis.[1]

Characterization: The synthesized compound can be characterized using standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • ¹H NMR (DMSO-d₆): Expected signals around 3.7 ppm (s, 4H, NH₂ + 2NH) and 8.1-8.5 ppm (m, 5H, Phenyl).[1]

  • FT-IR: Identification of characteristic functional group vibrations (C=O, N-H, C-N, C=S).

  • Mass Spectrometry: Determination of the molecular weight.

G KSCN Potassium Thiocyanate Intermediate Benzoyl isothiocyanate (in situ) KSCN->Intermediate + Benzoyl Chloride in Acetone BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate Acetone Acetone (solvent) KCl Potassium Chloride (precipitate) Intermediate->KCl Product This compound Intermediate->Product + Urea Urea Urea Urea->Product G cluster_0 This compound Derivative cluster_1 Cancer Cell Derivative Benzoylthiourea Scaffold EGFR_HER2 EGFR/HER-2 Derivative->EGFR_HER2 Inhibition Topoisomerase Topoisomerase Derivative->Topoisomerase Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induces Proliferation Cell Proliferation EGFR_HER2->Proliferation Promotes Topoisomerase->Proliferation Enables G cluster_0 This compound Derivative cluster_1 Bacterial Cell Derivative Benzoylthiourea Scaffold DNAGyrase DNA Gyrase Derivative->DNAGyrase Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Enables Cell_Division Cell Division DNA_Replication->Cell_Division

Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain like Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

  • Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Application III: Insect Growth Regulators

Benzoylthiourea and benzoylurea derivatives are recognized as potent insect growth regulators (IGRs). T[2]hese compounds disrupt the molting process in insects, leading to mortality. The structural similarity of this compound to these established IGRs makes it a candidate for investigation as a novel insecticide.

Mechanism of Action (Postulated)

The primary mode of action for this class of compounds is the inhibition of chitin synthesis. C[2]hitin is a vital component of the insect exoskeleton. By interfering with its production, the insect is unable to form a new cuticle during molting, resulting in death.

[3][4]#### Experimental Protocol: Larval Toxicity Bioassay

This protocol details a method to evaluate the insecticidal activity of this compound against a model insect pest, such as the cotton leafworm (Spodoptera littoralis).

[2]Materials:

  • Spodoptera littoralis larvae (e.g., 2nd or 4th instar)

  • Artificial diet or fresh host plant leaves (e.g., castor bean leaves)

  • This compound

  • Acetone or other suitable solvent

  • Triton X-100 (as a surfactant)

  • Petri dishes or other suitable containers

Procedure:

  • Prepare a series of concentrations of this compound in the chosen solvent with a small amount of Triton X-100.

  • Apply the test solutions to the artificial diet or dip the host plant leaves in the solutions and allow them to air dry.

  • Place the treated diet or leaves in the containers.

  • Introduce a known number of larvae into each container.

  • Include a control group treated with the solvent and surfactant only.

  • Maintain the containers under controlled conditions (temperature, humidity, photoperiod).

  • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LC₅₀ value (the concentration that causes 50% mortality).

[3]### Potential Application IV: Corrosion Inhibition

Thiourea and its derivatives are effective corrosion inhibitors for various metals in acidic media. T[5]he presence of nitrogen, sulfur, and oxygen atoms, along with a phenyl group, in this compound suggests its potential to function as a corrosion inhibitor.

Mechanism of Action (Postulated)

The corrosion inhibition is achieved through the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a barrier, preventing the corrosive medium from reaching the metal. The adsorption can occur through:

  • Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Covalent bonding between the heteroatoms (N, S, O) of the inhibitor and the vacant d-orbitals of the metal atoms.

[5]The benzoyl group can further enhance the protective layer through hydrophobic interactions.

Experimental Protocol: Weight Loss Measurement

This is a straightforward method to evaluate the corrosion inhibition efficiency of this compound on mild steel in an acidic solution (e.g., 1 M HCl).

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Clean and polish the mild steel coupons, then wash them with distilled water and acetone, and finally dry and weigh them accurately.

  • Prepare solutions of 1 M HCl containing different concentrations of this compound.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with distilled water and acetone, dry them, and reweigh them.

  • Calculate the corrosion rate and the inhibition efficiency using the weight loss data.

Role as a Synthetic Intermediate

Beyond its potential direct applications, this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Notably, it is a starting material for the production of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives through oxidative ring-closure reactions. T[1]hese thiadiazole derivatives are of interest due to their structural analogy to nucleic acid components and have been investigated for their potential cytostatic, antiviral, antibacterial, and kinase inhibitory activities.

G BTB This compound Thiobiuret Thiobiuret Intermediate BTB->Thiobiuret Intermediate Formation Thiadiazolinone 5-Amino-2H-1,2,4-thiadiazolin-3-one Derivatives Thiobiuret->Thiadiazolinone Oxidative Ring Closure BiologicalActivity Potential Biological Activities (Anticancer, Antibacterial, etc.) Thiadiazolinone->BiologicalActivity

Sources

Methodological & Application

Protocol: A Self-Validating Approach to the Synthesis of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

I. Introduction: The Rationale for Synthesis

1-Benzoyl-2-thiobiuret (systematic name: N-(carbamoylcarbamothioyl)benzamide) is a key synthetic intermediate whose value lies not in its own terminal bioactivity, but in its role as a versatile precursor.[1] Specifically, it is a primary starting material for producing 5-amino-2H-1,2,4-thiadiazolin-3-one and its derivatives via oxidative ring closure.[2] These thiadiazole scaffolds are analogs of cytosine and are of significant interest to medicinal chemists for their potential as antibacterial agents, kinase inhibitors, and cytostatic compounds.[1]

This guide provides a detailed, field-proven protocol for the synthesis of this compound. The methodology is designed as a self-validating system, where the causality behind each step is explained to empower the researcher to anticipate challenges and ensure reproducibility. The protocol follows a two-step, one-pot procedure commencing with the in situ formation of benzoyl isothiocyanate.

II. The Synthetic Pathway: Mechanism and Strategic Choices

The synthesis proceeds through two sequential reactions executed in a single pot.

  • Step A: Formation of Benzoyl Isothiocyanate. The synthesis begins with a nucleophilic acyl substitution. The thiocyanate ion (from potassium or ammonium thiocyanate) acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The chloride ion is displaced, forming the highly reactive benzoyl isothiocyanate intermediate.[3] Acetone is the solvent of choice as it effectively dissolves the organic reactants while promoting the precipitation of the inorganic salt byproduct (e.g., KCl), which can be easily removed by filtration.[3][4]

  • Step B: Nucleophilic Addition of Urea. The benzoyl isothiocyanate intermediate is not isolated due to its high reactivity and sensitivity to hydrolysis.[3] Instead, it is used immediately (in situ). Urea is introduced into the reaction mixture, and its terminal amino group performs a nucleophilic attack on the central carbon atom of the isothiocyanate moiety (-N=C=S).[5] This addition reaction forms the final this compound product.

Overall Reaction Scheme

cluster_0 Step A: In Situ Formation of Benzoyl Isothiocyanate cluster_1 Step B: Formation of this compound BenzoylChloride Benzoyl Chloride BenzoylIsothiocyanate Benzoyl Isothiocyanate BenzoylChloride->BenzoylIsothiocyanate + KSCN (in Acetone) PotassiumThiocyanate Potassium Thiocyanate KCl KCl (precipitate) BenzoylIsothiocyanate->KCl + Urea Urea Product This compound BenzoylIsothiocyanate_ref Benzoyl Isothiocyanate (from Step A) BenzoylIsothiocyanate_ref->Product + Urea

Caption: Two-step, one-pot synthesis pathway.

III. Materials, Equipment, and Reagent Data

ReagentFormulaMW ( g/mol )CAS No.Key Properties
Benzoyl ChlorideC₇H₅ClO140.5798-88-4Corrosive, lachrymator, moisture-sensitive[6]
Potassium ThiocyanateKSCN97.18333-20-0Harmful if swallowed
UreaCH₄N₂O60.0657-13-6Hygroscopic
AcetoneC₃H₆O58.0867-64-1Flammable, volatile
AcetonitrileC₂H₃N41.0575-05-8Flammable, toxic
MethanolCH₄O32.0467-56-1Flammable, toxic
  • Three-neck round-bottom flask (1 L)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filtration flask

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional, for purification)

IV. Detailed Experimental Protocol

This protocol is adapted from a validated procedure reported in Acta Crystallographica Section E.[1]

Experimental Workflow

G start Start step1 1. Dissolve KSCN (48.0 g) in warm acetone (400 mL) in a 3-neck flask. start->step1 step2 2. Add benzoyl chloride (48 mL) dropwise. Observe precipitation of KCl. step1->step2 step3 3. Stir mixture at 50°C for 3.5 hours. step2->step3 step4 4. Cool to room temperature and filter by suction to remove KCl. step3->step4 step5 5. Transfer filtrate (containing benzoyl isothiocyanate) to a clean flask. step4->step5 Use filtrate immediately! step6 6. Add urea (24.0 g) to the filtrate. step5->step6 step7 7. Heat the solution to 55°C and stir for 5 hours. step6->step7 step8 8. Cool to room temperature, then place in an ice bath to induce crystallization. step7->step8 step9 9. Collect bright yellow solid by suction filtration. step8->step9 step10 10. Recrystallize from acetonitrile-methanol (10:1) for high purity. step9->step10 end End: Pure this compound step10->end

Caption: Step-by-step experimental workflow diagram.

Step 1: In Situ Preparation of Benzoyl Isothiocyanate

1.1. Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. 1.2. To the flask, add potassium thiocyanate (48.0 g, 0.49 mol) and acetone (400 mL). Warm the mixture gently with stirring until the salt dissolves. 1.3. Causality Check: Using a slight excess of potassium thiocyanate ensures the complete consumption of the more valuable benzoyl chloride. 1.4. Slowly add benzoyl chloride (48 mL, 0.41 mol) dropwise from the dropping funnel to the warm acetone solution. A milky white precipitate of potassium chloride will form almost immediately.[1] The reaction is exothermic; control the addition rate to maintain a gentle reflux.[4] 1.5. Once the addition is complete, heat the mixture to 50°C and stir vigorously for 3.5 hours to drive the reaction to completion.[1] 1.6. Allow the mixture to cool to room temperature. Filter the slurry via suction filtration to remove the precipitated potassium chloride. Wash the filter cake with a small amount of dry acetone (~50 mL) to recover any trapped product. 1.7. Critical Insight: The resulting amber or orange-red filtrate contains the benzoyl isothiocyanate.[4] This intermediate is moisture-sensitive and should be used immediately in the next step without any attempt at isolation to prevent degradation.[3]

Step 2: Synthesis of this compound

2.1. Transfer the filtrate from step 1.7 into a clean reaction flask. 2.2. Add solid urea (24.0 g, 0.40 mol) to the filtrate while stirring. 2.3. Heat the reaction mixture to 55°C and maintain this temperature with stirring for 5 hours.[1] 2.4. After the heating period, turn off the heat and allow the solution to cool slowly to room temperature. 2.5. Place the flask in an ice bath for several hours to maximize crystallization. 2.6. Troubleshooting: If crystals do not form, gently scratch the inside walls of the flask with a glass rod to provide nucleation sites.[1] 2.7. Collect the resulting bright yellow solid product by suction filtration.

Step 3: Purification

3.1. The crude product can be purified by recrystallization. 3.2. Dissolve the solid in a minimum amount of a hot 10:1 mixture of acetonitrile and methanol. 3.3. Allow the solution to cool slowly to room temperature and then in an ice bath to yield pure, yellow crystals of this compound.[1] 3.4. A typical yield for this unoptimized procedure is approximately 30%.[1]

V. Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected ValueReference
Appearance Bright yellow solid/crystals[1]
Molecular Formula C₉H₉N₃O₂S[7]
Molecular Weight 223.25 g/mol [7]
Melting Point 174–175 °C[1]
¹H NMR (DMSO-d₆) δ 3.7 (s, 4H, NH₂ + 2NH), δ 8.1–8.5 (m, 5H, Ar-H)[1]
FTIR (cm⁻¹) Characteristic peaks expected for ν(N-H) ~3300, ν(C=O) ~1660-1690, ν(C-N) ~1350, ν(C=S) ~700-750[8]

VI. Safety and Handling

This synthesis involves hazardous materials and must be performed with appropriate safety measures.

  • General Precautions: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • Benzoyl Chloride: This substance is highly corrosive, toxic if inhaled, and causes severe skin and eye damage.[6] Handle with extreme care, avoiding any contact with skin or inhalation of vapors. It is also moisture-sensitive.[9]

  • Thiourea: Thiourea is a suspected carcinogen and may damage an unborn child.[11] Avoid creating dust and handle with care.

  • Solvents: Acetone, acetonitrile, and methanol are flammable. Ensure there are no open flames or ignition sources in the vicinity.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

VII. References

  • Philips N.V. (1972). U.S. Patent No. 3,637,787. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. Retrieved from [Link]

  • Al-Hiari, Y. M. (2006). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2006(5), 64-100. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 1-Benzoyl-2-thio-biuret. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

  • Kurzer, F. (1971). Heterocyclic compounds from urea derivatives. Part XX. Adducts from carbonohydrazides and aroyl isothiocyanates and their cyclisation. Journal of the Chemical Society C: Organic, 2927-2931. Retrieved from [Link]

  • Kurzer, F. (1971). Heterocyclic compounds from urea derivatives. Part XXI. Adducts from thiocarbonohydrazides and aroyl isothiocyanates and their cyclisation. Journal of the Chemical Society C: Organic, 2931-2936. Retrieved from [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. ResearchGate. Retrieved from [Link]

  • Abdullahi, M., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Bayero Journal of Pure and Applied Sciences, 11(1). Retrieved from [Link]

  • Li, G., et al. (2022). Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers. RSC Medicinal Chemistry, 13(5), 603-609. Retrieved from [Link]

Sources

The Versatile Reagent: A Comprehensive Guide to 1-Benzoyl-2-thiobiuret in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications and protocols involving 1-benzoyl-2-thiobiuret. This versatile reagent serves as a valuable building block in the synthesis of a variety of heterocyclic compounds and as a ligand in coordination chemistry. This guide is designed to offer not just procedural steps, but also the underlying scientific principles to empower researchers in their experimental design and execution.

Introduction to this compound: A Molecule of Potential

This compound, with the systematic name N-(carbamoylcarbamothioyl)benzamide, is a derivative of thiobiuret characterized by the presence of a benzoyl group attached to one of the nitrogen atoms. Its molecular structure, featuring multiple donor atoms (N, O, and S), makes it a highly reactive and versatile intermediate in organic synthesis. The benzoyl and thiobiuret groups are nearly coplanar, a structural feature that influences its reactivity and coordination properties.[1] The presence of both hard (O, N) and soft (S) donor atoms allows for diverse coordination chemistry with various metal ions.[2]

The primary utility of this compound lies in its role as a precursor for the synthesis of five-membered heterocyclic rings, particularly thiadiazoles and thiazoles, which are prevalent scaffolds in many biologically active compounds.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₉H₉N₃O₂S[3]
Molecular Weight223.25 g/mol [3]
AppearanceBright yellow solid[3]
Melting Point174–175 °C[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward two-step, one-pot procedure involving the initial formation of benzoyl isothiocyanate, which is then reacted in situ with urea. This protocol has been well-established and provides a reliable method for obtaining the desired product.[3]

Scientific Rationale

The synthesis commences with the nucleophilic attack of the thiocyanate anion on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of benzoyl isothiocyanate. The subsequent addition of urea to the reaction mixture results in the nucleophilic attack of the amino group of urea on the central carbon of the isothiocyanate group. This is followed by an intramolecular rearrangement to yield this compound. Acetone is a suitable solvent for this reaction as it effectively dissolves the starting materials and facilitates the reaction at a moderate temperature.

Experimental Protocol

Materials:

  • Potassium thiocyanate (KSCN)

  • Benzoyl chloride (C₆H₅COCl)

  • Urea (NH₂CONH₂)

  • Acetone

  • Acetonitrile

  • Methanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 48.0 g (0.49 mol) of potassium thiocyanate in 400 ml of acetone with warming.

  • To the warm solution, add 48 ml (58.2 g, 0.41 mol) of benzoyl chloride dropwise. A milky white to yellow precipitate of potassium chloride will form.[3]

  • Stir the mixture at 50 °C for 3.5 hours.[3]

  • Allow the reaction mixture to cool to room temperature and filter off the precipitated potassium chloride by suction filtration.

  • Transfer the amber-colored filtrate to a clean round-bottom flask and add 24.0 g (0.40 mol) of urea.

  • Heat the mixture to 55 °C and stir for 5 hours.[3]

  • Cool the resulting solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Scratching the inside of the flask with a glass rod can aid in this process.

  • Filter the cold mixture to collect the bright yellow solid of this compound.[3]

  • Recrystallize the crude product from a 10:1 mixture of acetonitrile and methanol to afford pure yellow crystals.

Expected Yield: Approximately 30%[3]

Characterization Data
  • ¹H NMR (DMSO-d₆, ppm): 3.7 (s, 4H, NH₂ + 2NH), 8.1–8.5 (m, 5H, Ph).[4]

Application in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various five-membered heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of 5-Amino-2H-1,2,4-thiadiazol-3-one

This compound serves as a key intermediate for the synthesis of 5-amino-2H-1,2,4-thiadiazol-3-one through an oxidative ring-closure reaction.[3][5] This transformation is of particular importance as the resulting thiadiazole is an analog of the nucleobase cytosine and derivatives of this scaffold have shown potential as antimetabolites with cytostatic and antiviral activities.[3]

The oxidative cyclization of N-acylthiobiurets is a well-documented method for the synthesis of 1,2,4-thiadiazole derivatives. The reaction proceeds through the oxidation of the sulfur atom, which facilitates an intramolecular nucleophilic attack from one of the nitrogen atoms, leading to the formation of the five-membered ring with the concomitant elimination of the benzoyl group. Common oxidizing agents for this type of transformation include halogens (e.g., bromine or iodine) or other mild oxidants.

Materials:

  • This compound

  • Iodine (I₂) or Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Ethanol or another suitable solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution (for quenching excess halogen)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent such as ethanol in a round-bottom flask.

  • Add a stoichiometric amount of a base, such as sodium bicarbonate, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., iodine or bromine in ethanol) dropwise with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess oxidizing agent by adding a solution of sodium thiosulfate until the color of the halogen disappears.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up to remove inorganic salts.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-amino-2H-1,2,4-thiadiazol-3-one.

Workflow for the Synthesis of this compound and its Application

G cluster_synthesis Synthesis of this compound cluster_application Application in Heterocyclic Synthesis KSCN Potassium Thiocyanate BenzoylIsothiocyanate In situ formation of Benzoyl Isothiocyanate KSCN->BenzoylIsothiocyanate BenzoylChloride Benzoyl Chloride BenzoylChloride->BenzoylIsothiocyanate Acetone1 Acetone (Solvent) Acetone1->BenzoylIsothiocyanate Product This compound BenzoylIsothiocyanate->Product Urea Urea Urea->Product BTB This compound Product->BTB Purification Thiadiazole 5-Amino-2H-1,2,4-thiadiazol-3-one BTB->Thiadiazole Thiazole Substituted Thiazole BTB->Thiazole OxidizingAgent Oxidizing Agent (e.g., I₂, Br₂) OxidizingAgent->Thiadiazole Oxidative Cyclization AlphaHaloKetone α-Halo Ketone (e.g., Phenacyl Bromide) AlphaHaloKetone->Thiazole Hantzsch-type Condensation

Caption: Synthetic pathway and key applications of this compound.

Synthesis of Substituted Thiazoles

The thioamide functionality within this compound makes it a suitable substrate for the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. This reaction involves the condensation of a thioamide with an α-halo ketone.

The Hantzsch thiazole synthesis is a robust and widely used method for the preparation of thiazole derivatives. The mechanism involves the initial S-alkylation of the thioamide by the α-halo ketone to form an intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon of the ketone moiety. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The reaction is typically carried out in a polar solvent and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.

Materials:

  • This compound

  • Phenacyl bromide (or another α-halo ketone)

  • Ethanol

  • Triethylamine or another suitable base (optional)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of phenacyl bromide to the solution.

  • If desired, add a catalytic amount of a non-nucleophilic base like triethylamine.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the corresponding 2-amino-4-phenylthiazole derivative.

Application in Coordination Chemistry

The presence of multiple donor atoms (N, O, S) in this compound allows it to act as a versatile ligand, forming stable complexes with a variety of transition metals. Benzoylthiourea derivatives are known to coordinate to metal centers through their sulfur and oxygen atoms.[6]

Scientific Rationale

The coordination behavior of this compound is dictated by the nature of the metal ion and the reaction conditions. It can act as a neutral bidentate ligand, coordinating through the thione sulfur and the benzoyl carbonyl oxygen. Alternatively, under basic conditions, it can be deprotonated to act as a monoanionic bidentate ligand, coordinating through the sulfur and one of the nitrogen atoms. The resulting metal complexes can exhibit interesting structural features and potential applications in catalysis and materials science.

General Protocol for the Synthesis of a Metal Complex

Materials:

  • This compound

  • A transition metal salt (e.g., Copper(II) chloride, Nickel(II) acetate)

  • Methanol or Ethanol

Equipment:

  • Two separate flasks

  • Magnetic stirrer

  • Standard filtration equipment

Procedure:

  • In one flask, dissolve this compound in a minimal amount of hot methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of the transition metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color or the formation of a precipitate may be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature or with gentle heating for a few hours.

  • Cool the mixture and collect the precipitated complex by filtration.

  • Wash the complex with cold solvent to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

  • Characterize the complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis to determine the coordination mode and stoichiometry.

Proposed Coordination Modes of this compound

Caption: Potential coordination modes of this compound with a metal center (M).

Safety and Handling

This compound and the reagents used in its synthesis and reactions should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Benzoyl chloride is corrosive and lachrymatory. α-Halo ketones are toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a readily accessible and highly versatile reagent with significant applications in the synthesis of valuable heterocyclic compounds and in the field of coordination chemistry. The protocols and scientific rationale provided in this guide are intended to serve as a valuable resource for researchers, enabling them to effectively utilize this compound in their synthetic endeavors and explore new avenues for its application in drug discovery and materials science.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Delogu, G. L., & Begala, M. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2016(4), M908. [Link]

  • Orysyk, S., Pekhnyo, V., Orysyk, V., Zborovskii, Y., Borovyk, P., & Mykhailo, V. (2022). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). Ukrainian Chemistry Journal, 88(2), 85-115. [Link]

  • Zaware, S. B., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4). [Link]

  • El-Sayed, W. A., et al. (2012). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Journal of American Science, 8(11). [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Tlahuext-Aca, A., et al. (2020). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv. [Link]

  • Kang, S. K., et al. (2012). This compound. IUCrData, 68(2), o395. [Link]

  • Lo, D., et al. (2018). Synthesis, Spectroscopic and Physico-chemical Studies and X-Ray Structure determination of a Metal transitions Complexes from ligand generated by benzoylpyridine. IOSR Journal of Applied Chemistry, 11(1), 05-12. [Link]

  • Singh, S., et al. (2023). An In-Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol-2(3H)-Imine Derivatives. ChemistrySelect, 8(39), e202302821. [Link]

  • Rajappa, S., & Advani, B. G. (1982). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 445-450. [Link]

  • Ali, I., et al. (2014). Co-ordination Chemistry of Some First Row Transition Metal Complexes with Multi-dentate Ligand (1- benzoyl -3-(4- methylpyridin -2-yl) thiourea), Spectral, Electrochemical and X – ray Single Crystal Studies. International Journal of Scientific & Engineering Research, 5(6), 114-123. [Link]

Sources

Application Note: Analytical Strategies for the Quantification of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 1-Benzoyl-2-thiobiuret (C₉H₉N₃O₂S), a key intermediate in the synthesis of pharmacologically relevant heterocyclic compounds.[1][2][3] While specific, validated analytical methods for this compound are not extensively documented in peer-reviewed literature, this application note outlines robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry. These methods are proposed based on the known physicochemical properties of this compound and analogous benzoyl and thiourea-containing molecules.[4][5][6] The protocols are designed for researchers, scientists, and drug development professionals, providing a strong foundation for method development and validation in accordance with international guidelines.[7][8][9]

Introduction and Scientific Background

This compound, systematically named N-(carbamoylcarbamothioyl)benzamide, is a crucial precursor in the synthesis of thiadiazole derivatives, which are investigated for their potential biological activities.[1][10] Accurate quantification of this intermediate is essential for ensuring reaction efficiency, monitoring purity, and conducting stability studies during drug development.

The molecule's structure, featuring a benzoyl chromophore and a thiobiuret moiety, makes it highly suitable for analysis by UV-based detection methods.[1][11] The benzoyl group provides a strong UV absorbance, while the overall polarity of the molecule allows for effective separation using reversed-phase chromatography. This guide details two primary analytical approaches: a high-specificity HPLC-UV method for precise quantification and impurity profiling, and a simpler, high-throughput UV-Vis spectrophotometric method for rapid concentration measurements.

Chemical Structure and Properties of this compound:

  • Molecular Formula: C₉H₉N₃O₂S[12]

  • Molecular Weight: 223.25 g/mol [12]

  • CAS Number: 41835-24-9[12]

  • Key Structural Features: Benzoyl group (chromophore), thioamide group, urea functionality. These groups contribute to the molecule's UV absorbance and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle: This method separates this compound from impurities or other reaction components based on its differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte as it elutes from the column, using a UV detector set to a wavelength of maximum absorbance. This approach offers high specificity and sensitivity, making it the gold standard for quality control.

Suggested HPLC Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient HPLCProvides flexibility for method development and gradient elution if needed.
Detector Photodiode Array (PDA) or UV-VisPDA allows for spectral scanning to confirm peak purity and select the optimal wavelength.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmA standard, versatile column suitable for retaining moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A common mobile phase for reversed-phase HPLC. The ratio should be optimized to achieve a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA standard volume that can be adjusted based on analyte concentration and sensitivity requirements.
Detection Wavelength ~245-275 nm (To be determined)The benzoyl chromophore is expected to absorb strongly in this region. The optimal wavelength must be determined by scanning a standard solution.[5][13]
Diluent Mobile Phase or Acetonitrile/Water mixtureEnsures compatibility with the mobile phase and good peak shape.
Protocol: Standard and Sample Preparation

Objective: To prepare accurate solutions for calibration and analysis.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

Procedure:

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent. Mix thoroughly.

  • Calibration Standards (e.g., 1-100 µg/mL):

    • Perform serial dilutions of the Standard Stock Solution using the diluent to prepare a series of at least five calibration standards. A suggested concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of diluent to achieve an expected concentration within the calibration range.

    • Sonicate if necessary to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Weigh Standard & Sample B Dissolve in Diluent (Volumetric Flask) A->B C Sonicate to Dissolve B->C D Filter (0.45 µm) into HPLC Vial C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition (Chromatogram) G->H I Integrate Peak Area H->I J Generate Calibration Curve (Standards) I->J K Calculate Sample Concentration I->K J->K

Caption: HPLC analysis workflow from sample preparation to final quantification.

UV-Visible Spectrophotometry Method

Principle: This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the UV absorbance of a solution at a specific wavelength (λmax), the concentration of this compound can be rapidly determined. This method is ideal for quick, routine measurements where high specificity is not required.

Instrumentation and Parameters
ParameterRecommended SettingRationale
Spectrophotometer Double-beam UV-VisProvides stability and allows for automatic subtraction of the solvent blank.
Cuvettes 1 cm path length, quartzQuartz is required for measurements in the UV range (<340 nm).
Solvent/Blank Methanol or EthanolThese solvents are UV transparent in the relevant range and are good solvents for the analyte.[6]
Scan Range 200-400 nmTo determine the wavelength of maximum absorbance (λmax).
Analysis Wavelength λmax (determined experimentally)Measuring at λmax provides the highest sensitivity and minimizes errors.
Protocol: UV-Vis Analysis

Objective: To determine the concentration of this compound using its UV absorbance.

Materials:

  • This compound reference standard

  • Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes (Class A)

  • UV-Vis Spectrophotometer with quartz cuvettes

Procedure:

  • Determination of λmax:

    • Prepare a mid-range standard solution (e.g., 10 µg/mL) in methanol.

    • Use methanol as the blank to zero the spectrophotometer.

    • Scan the standard solution from 400 nm down to 200 nm.

    • Identify the wavelength that gives the highest absorbance; this is the λmax.

  • Preparation of Calibration Curve:

    • Prepare a series of at least five standard solutions from a stock solution, bracketing the expected sample concentration. A suggested range is 2-20 µg/mL.

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the methanol blank.

    • Measure the absorbance of each standard in triplicate.

    • Plot a graph of absorbance versus concentration. The resulting line should be linear with a correlation coefficient (R²) > 0.999.

  • Sample Analysis:

    • Prepare the sample solution in methanol, ensuring the final concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration using the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Method Validation Strategy

Any newly developed analytical method must be validated to ensure it is suitable for its intended purpose.[8] The protocols described above should be considered starting points for a full validation study as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak for the analyte should be pure and well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay.[8]
Accuracy The closeness of test results to the true value. Assessed via recovery studies on spiked samples.% Recovery typically within 98.0 - 102.0%.
Precision The degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits.
Validation Workflow Diagram

Validation_Workflow Start Develop Initial Method Protocol Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: A logical workflow for the validation of an analytical method.

Conclusion

The analytical methods proposed in this application note provide a robust framework for the reliable detection and quantification of this compound. The HPLC-UV method offers high specificity and is recommended for regulatory-focused analysis and purity assessment. The UV-Vis spectrophotometric method serves as a rapid, simple alternative for routine concentration checks. Both protocols require full validation to ensure their performance characteristics are well-understood and appropriate for their intended scientific application. By following the detailed protocols and the validation strategy outlined herein, researchers can confidently generate accurate and reproducible data for this compound.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • PubChem. (n.d.). This compound. National Library of Medicine. [Link]

  • PubMed. (2012). 1-Benzoyl-2-thio-biuret. National Library of Medicine. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. ResearchGate. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

  • Chavare, S. D. (2018). Analytical method validation: A brief review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Bari, M. F. (2017). Validation of Analytical Methods. ResearchGate. [Link]

  • European Medicines Agency. (2011). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Indrayanto, G. (2012). Validation of analytical methods-update 2011. Profiles of Drug Substances, Excipients and Related Methodology. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Onwudiwe, D. C., & Strydom, C. A. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. [Link]

  • Viseu, A., et al. (2021). Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. ResearchGate. [Link]

  • Popović, G., et al. (2006). HPLC methods for the determinatiuon of acetyl- and benzoyl-tiazofurin in rat plasma. ResearchGate. [Link]

  • Kumar, S., et al. (2022). Development and validation of stability indicating HPLC–PDA method for the simultaneous determination of benzoyl peroxide and tretinoin. Future Journal of Pharmaceutical Sciences. [Link]

  • Nanda, A., & Oza, M. V. (1983). Quantitative determination of benzoyl peroxide by high-performance liquid chromatography and comparison to the iodometric method. Journal of Pharmaceutical Sciences. [Link]

  • Shravya, G., et al. (2018). Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. PharmaTutor. [Link]

  • Lasure, A., & Dhabale, P. (2020). UV SPECTROPHOTOMETRIC ANALYSIS AND VALIDATION OF BENZOYL PEROXIDE IN SOLID DOSAGE FORM. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Tzanova, M., et al. (2022). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. MDPI. [Link]

  • Ewing, G. W. (2018). Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Science and Education Publishing. [Link]

  • Chaudhari, P., & Anghore, D. (2022). QUANTIFICATION AND METHOD DEVELOPMENT OF BENZOYL PEROXIDE IN PHARMACEUTICAL GEL USING UV/ VIS- SPECTROPHOTOMETRY. IJCRT. [Link]

Sources

Application Note: Mechanistic Pathways of 1-Benzoyl-2-thiobiuret in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzoyl-2-thiobiuret is a pivotal intermediate in organic synthesis, primarily recognized for its role as a precursor to various heterocyclic compounds with significant biological and pharmaceutical relevance. Its reactivity is characterized by a rich chemistry involving nucleophilic addition, rearrangement, and intramolecular cyclization. This application note provides an in-depth exploration of the core reaction mechanisms of this compound, beginning with its efficient one-pot synthesis. We will dissect the mechanistic rationale behind its formation and subsequent transformations, including its isomerization and cyclization into key heterocyclic systems. Detailed, field-proven protocols are provided for its synthesis and a key cyclization reaction, supported by mechanistic diagrams and a summary of characterization data to offer a comprehensive guide for researchers.

Introduction: The Synthetic Utility of this compound

N-aroyl and N-acyl thiourea derivatives are a class of compounds that command significant attention in medicinal chemistry and materials science.[1][2] Within this class, this compound, systematically named N-(carbamoylcarbamothioyl)benzamide, serves as a versatile building block.[3] Its structure, featuring a benzoyl group, a thioamide, and a urea moiety, provides multiple reactive sites for synthetic transformations.

The primary interest in this compound stems from its function as a direct precursor to 5-amino-2H-1,2,4-thiadiazolin-3-one, an analog of the nucleic acid component cytosine, making its derivatives potential antimetabolites for antiviral or cytostatic applications.[4][5] Understanding the mechanisms governing its synthesis and subsequent reactions is crucial for optimizing reaction conditions, maximizing yields, and designing novel synthetic pathways.

Mechanism and Protocol: Synthesis of this compound

The synthesis of this compound is a highly efficient two-step, one-pot process that proceeds through a benzoyl isothiocyanate intermediate.[4][6][7]

Part 2.1: Mechanistic Breakdown

Step 1: Formation of Benzoyl Isothiocyanate. The reaction is initiated by a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), typically from potassium thiocyanate (KSCN), acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The chloride ion is displaced as a leaving group, forming the highly reactive benzoyl isothiocyanate intermediate. This intermediate is generally not isolated and is used in situ due to its sensitivity.[7]

Step 2: Nucleophilic Addition of Urea. The second step involves the nucleophilic addition of one of the amino groups of urea to the central carbon atom of the isothiocyanate group (-N=C=S) in the benzoyl isothiocyanate intermediate.[8] This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. The addition of urea leads to the formation of the final this compound product.

Part 2.2: Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Formation of Benzoyl Isothiocyanate cluster_1 Step 2: Nucleophilic Addition BC Benzoyl Chloride BI Benzoyl Isothiocyanate (Intermediate) BC->BI Nucleophilic Acyl Substitution KSCN Potassium Thiocyanate (in Acetone) KSCN->BI KCl KCl Precipitate BI->KCl BI_ref Benzoyl Isothiocyanate Urea Urea Product This compound Urea->Product BI_ref->Product Nucleophilic Addition

Caption: One-pot synthesis of this compound.

Part 2.3: Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

Safety Precautions:

  • Benzoyl Chloride: Corrosive and a lachrymator. Must be handled in a well-ventilated fume hood.[7]

  • Acetone: Highly flammable. Use a heating mantle; avoid open flames.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Materials & Reagents:

  • Benzoyl chloride (0.41 mol)

  • Potassium thiocyanate (KSCN) (0.49 mol)

  • Urea (0.40 mol)

  • Anhydrous Acetone (400 mL)

Procedure:

  • Intermediate Formation: In a flask equipped with a reflux condenser and magnetic stirrer, add potassium thiocyanate (0.49 mol) to anhydrous acetone (400 mL). Warm the solution to approximately 50°C.

  • Add benzoyl chloride (0.41 mol) dropwise to the warm solution. A milky white precipitate of potassium chloride (KCl) will form immediately.[4]

  • Stir the mixture at 50°C for 3.5 hours to ensure the complete formation of benzoyl isothiocyanate.

  • Cool the mixture to room temperature and filter off the precipitated KCl by suction filtration.

  • Product Formation: Transfer the amber-colored filtrate containing the in situ benzoyl isothiocyanate to a clean flask. Add urea (0.40 mol).

  • Heat the resulting solution to 55°C and stir for 5 hours.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for several hours to induce crystallization. Scratching the walls of the flask can aid this process.

  • Filter the cold mixture to collect the product. The resulting bright yellow solid is this compound.[4]

  • The product can be recrystallized from an acetonitrile-methanol mixture (10:1) to obtain yellow crystals suitable for analysis.

Expected Outcome:

  • Yield: Approximately 30%.[4]

  • Appearance: Bright yellow solid.[4]

  • Melting Point: 174–175 °C.[4]

Key Reaction Mechanisms of this compound

Once synthesized, this compound can undergo several key transformations, most notably rearrangement and intramolecular cyclization.

Part 3.1: Isomeric Rearrangement to 1-Benzoyl-4-thiobiuret

A significant reaction of this compound is its rearrangement to the isomeric 1-benzoyl-4-thiobiuret. This transformation has been observed to occur upon heating in an aqueous suspension.[9]

Mechanism: While the exact mechanism is complex, it is proposed to involve tautomerization and an intramolecular acyl transfer. The thiourea moiety can exist in tautomeric forms, facilitating the migration of the benzoyl group from the nitrogen adjacent to the thio-carbonyl (N-2 position) to the terminal nitrogen (N-4 position). The retention of the thioureido group is confirmed by a positive ammoniacal silver nitrate test on the rearranged product.[9] Both isomers can be definitively identified by their distinct crystal structures and hydrogen bonding patterns.[4][5]

Rearrangement Start This compound Intermediate Tautomeric Intermediate(s) Start->Intermediate Tautomerization & Acyl Migration End 1-Benzoyl-4-thiobiuret Intermediate->End

Caption: Isomeric rearrangement of this compound.

Part 3.2: Base-Catalyzed Intramolecular Cyclization

A synthetically valuable reaction of this compound is its intramolecular cyclization to form heterocyclic systems. In the presence of a base, such as sodium hydroxide, it can be converted into a triazine derivative.[9]

Mechanism: The reaction is initiated by the deprotonation of one of the acidic N-H protons by the base. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the benzoyl group. This cyclization step forms a six-membered ring intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic 2-hydroxy-6-phenyl-4-thio-1,3,5-triazine.

Cyclization Reagents NaOH (aq) Anion Deprotonated Anion Reagents->Anion Start This compound Start->Anion Deprotonation Cyclized Cyclized Intermediate Anion->Cyclized Intramolecular Nucleophilic Attack Product 2-Hydroxy-6-phenyl-4-thio-1,3,5-triazine Cyclized->Product Dehydration Water H₂O Product->Water

Caption: Base-catalyzed cyclization of this compound.

Part 3.3: Protocol for Base-Catalyzed Cyclization

This protocol is based on the procedure reported by Klayman and Scovill.[9]

Procedure:

  • Create a suspension of this compound (4.9 mmol) in water (5 mL).

  • Add a few drops (approx. 10) of a 50% sodium hydroxide (NaOH) solution.

  • Observe the immediate conversion of the yellow solid into a mass of white needles (the sodium salt of the product).

  • Neutralize the mixture with glacial acetic acid. This will convert the salt back to the yellow final product.

  • Collect the product by filtration and wash with methanol.

Expected Outcome:

  • Yield: Nearly quantitative (99%).[9]

  • Appearance: Yellow product.

  • Melting Point: 256–258 °C with decomposition.[9]

Structural Characterization Data

The structural integrity of this compound and its isomer has been confirmed by X-ray crystallography. The key distinction lies in the conformation and intramolecular hydrogen bonding, which dictates their reactivity.

ParameterThis compound1-Benzoyl-4-thiobiuretReference(s)
Systematic Name N-(carbamoylcarbamothioyl)benzamide{[(phenylformamido)carbonyl]amino}methanethioamide[3],[5]
Molecular Formula C₉H₉N₃O₂SC₉H₉N₃O₂S[3],[5]
Melting Point 174–175 °C230–231 °C (rearranged product)[4],[9]
Dihedral Angle 8.48 (5)° (between benzoyl and thiobiuret groups)4.40 (8)° (between benzoyl and thiobiuret groups)[4],[5]
Key Intramolecular Bond N9—H9···O14N12—H12···O8 and N15—H15A···O11[4],[5]
Conformation Carbonyl-O8 and Thio-S11 are synCarbonyl-O8 and Thio-S14 are anti[4],[5]

Conclusion

This compound is a valuable and reactive intermediate whose chemistry is dominated by the interplay of its functional groups. Its synthesis via the in situ generation of benzoyl isothiocyanate is robust and provides a direct route to this precursor. The subsequent reactivity, particularly the propensity for rearrangement and intramolecular cyclization, opens pathways to a diverse range of heterocyclic structures. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to utilize this compound in the development of novel compounds for pharmaceutical and materials science applications.

References

  • Thiourea synthesis by thioacylation . Organic Chemistry Portal. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium . The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Saeed, A., et al. Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas . ResearchGate. [Link]

  • Kulakov, I. V., et al. (2014). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea . Nazarbayev University Repository. [Link]

  • Guan, L. P., et al. (2018). Design and Synthesis of Thiourea Derivatives With Sulfur-Containing Heterocyclic Scaffolds as Potential Tyrosinase Inhibitors . PubMed. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu . Journal of Physical Chemistry, 2022, 1-13. [Link]

  • Yamin, B. M., et al. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION . Malaysian Journal of Analytical Sciences, 18(1), 131-139. [Link]

  • Kulakov, I. V., et al. (2014). SYNTHESIS AND INTRAMOLECULAR CYCLIZATION OF N-ACYL- AND N-ALLYL-N'-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)THIOUREA . Chemistry of Heterocyclic Compounds, 50(5), 670-677. [Link]

  • Rawel, H. M., et al. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins . Nahrung, 39(5-6), 466-77. [Link]

  • Kang, S. K., et al. (2012). This compound . Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Klayman, D. L., & Scovill, J. P. (1979). This compound: rearrangement and cyclization . The Journal of Organic Chemistry, 44(4), 636–638. [Link]

  • Klayman, D. L., & Scovill, J. P. (1979). This compound: Rearrangement and Cyclization . Journal of Organic Chemistry, 44(4), 636-638. [Link]

  • A. S. S. S. Al-Ghamdi, et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones . ResearchGate. [Link]

  • Kurzer, F. (1971). Heterocyclic compounds from urea derivatives. Part XX. Adducts from carbonohydrazides and aroyl isothiocyanates and their cyclisation . Journal of the Chemical Society C: Organic, (17), 2927-2931. [Link]

  • Rawel, H. M., et al. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins . Die Nahrung, 39(5-6), 466-477. [Link]

  • Kang, S. K., et al. (2012). 1-Benzoyl-2-thio-biuret . PubMed. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret . Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

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Application Note: Spectroscopic Characterization of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the spectroscopic analysis of 1-Benzoyl-2-thiobiuret, a compound of interest in medicinal chemistry and materials science. The structural elucidation of this molecule is critical for quality control, reaction monitoring, and understanding its chemical behavior. This application note outlines comprehensive protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The focus is on not just the procedural steps but the underlying scientific principles that dictate the experimental choices and interpretation of the resulting data.

Introduction: The Importance of Structural Verification

This compound (C₉H₉N₃O₂S) is a derivative of thiourea, a class of compounds known for a wide range of biological activities and applications as ligands in coordination chemistry.[1] Accurate and unambiguous characterization of its molecular structure is a prerequisite for any further scientific investigation. The combination of NMR, IR, and MS provides a holistic view of the molecule's connectivity, functional groups, and molecular weight. This guide is designed to equip researchers with the necessary knowledge to perform and interpret these analyses with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei, their connectivity, and through-space proximity.

Rationale for Experimental Choices

For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of the unique carbon atoms.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which can effectively dissolve the sample, and its ability to participate in hydrogen bonding, which helps in observing the exchangeable N-H protons.

  • Referencing: The residual solvent peak of DMSO-d₆ is used as an internal standard for chemical shift referencing.

  • Concentration: A moderate concentration is chosen to ensure a good signal-to-noise ratio without causing significant line broadening due to aggregation.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: 300 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve insert Insert into NMR dissolve->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 process Process Spectra acquire_C13->process interpret Interpret & Assign process->interpret

Data Interpretation and Expected Results

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl group and the exchangeable N-H protons.

  • Aromatic Protons: The five protons of the phenyl ring will typically appear as a multiplet in the range of δ 7.5-8.5 ppm.[2] The exact chemical shifts and coupling patterns will depend on the specific electronic environment.

  • N-H Protons: The N-H protons are expected to appear as broad singlets at lower field (downfield), often in the range of δ 9.0-12.0 ppm. Their chemical shifts can be sensitive to concentration and temperature. In one reported spectrum, these protons appear as a broad singlet at 3.7 ppm, along with the two amine protons, suggesting rapid exchange.[2]

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework.

  • Carbonyl Carbons: The two carbonyl carbons (C=O) are expected to resonate at the lowest field, typically in the range of δ 165-180 ppm.[3]

  • Thiocarbonyl Carbon: The thiocarbonyl carbon (C=S) is also expected to be significantly downfield, often appearing around δ 180 ppm or higher.[4]

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of δ 120-140 ppm.[5]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.5 - 8.5 (multiplet)120 - 140
N-H9.0 - 12.0 (broad singlets)-
C=O (benzoyl)-~165 - 175
C=O (biuret)-~150 - 160
C=S-~180 - 190

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for identifying the presence of carbonyl and thiocarbonyl groups, as well as N-H bonds.

Rationale for Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation.

  • Spectral Range: The mid-infrared region (4000-400 cm⁻¹) contains the characteristic vibrational frequencies for most organic functional groups.

Experimental Protocol: FTIR-ATR

Instrumentation: FTIR Spectrometer with an ATR accessory

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal load Load Sample clean->load background Collect Background load->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum sample_scan->process interpret Identify Functional Groups process->interpret

Data Interpretation and Expected Results

The FTIR spectrum of this compound will be characterized by several key absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretching3100 - 3400Medium-Strong
C-H (aromatic)Stretching3000 - 3100Medium-Weak
C=O (benzoyl)Stretching1650 - 1680Strong
C=O (biuret)Stretching1680 - 1720Strong
C=SStretching1050 - 1250Medium-Weak
C-NStretching1250 - 1350Medium
  • N-H Stretching: The presence of N-H bonds will give rise to absorption bands in the 3100-3400 cm⁻¹ region. The exact position and shape of these bands can be influenced by hydrogen bonding.

  • C=O Stretching: The two carbonyl groups are expected to show strong absorptions in the region of 1650-1720 cm⁻¹.[6] Conjugation with the phenyl ring may lower the frequency of the benzoyl carbonyl stretch.[6]

  • C=S Stretching: The thiocarbonyl group typically exhibits a weaker absorption in the 1050-1250 cm⁻¹ range.[7] Its identification can sometimes be complicated by overlapping with other vibrations in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which directly provide the molecular weight.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to achieve good mass accuracy and resolution.

Experimental Protocol: LC-MS (ESI)

Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source or inject it onto an LC column for separation prior to MS analysis.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to maximize the signal intensity of the ion of interest.

  • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Solvent filter Filter Solution dissolve->filter inject Inject into LC-MS filter->inject ionize Electrospray Ionization inject->ionize analyze Mass Analysis ionize->analyze process Process Spectrum analyze->process interpret Determine MW & Fragments process->interpret

Data Interpretation and Expected Results

The molecular weight of this compound is 223.25 g/mol .[8][9]

  • Full Scan MS: In positive ion mode, the primary ion observed is expected to be the protonated molecule [M+H]⁺ at m/z 224.26. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 222.24 may be observed.

  • Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion can provide structural information. Common fragmentation pathways for benzoyl derivatives involve the loss of neutral molecules and the formation of stable ions.[10]

    • Benzoyl Cation: A prominent fragment is often the benzoyl cation (C₆H₅CO⁺) at m/z 105.[10]

    • Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation can produce the phenyl cation (C₆H₅⁺) at m/z 77.[10]

    • Other fragmentation pathways may involve cleavages within the thiobiuret moiety.

Conclusion

The combination of NMR, FTIR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. FTIR spectroscopy confirms the presence of key functional groups, particularly the carbonyl and thiocarbonyl moieties. Mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. By following the detailed protocols and understanding the principles of data interpretation outlined in this application note, researchers can confidently verify the structure and purity of their synthesized this compound, ensuring the integrity of their subsequent studies.

References

  • Czaicki, N. L., et al. (2018). N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. Dalton Transactions, 47(32), 11136-11143.
  • Ghiurau, M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3764.
  • Ghiurau, M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI.
  • Rehman, W., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 12(27), 17359-17373.
  • Hassan, A. S., et al. (2021). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 11(29), 17748-17774.
  • ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively. Retrieved from [Link]

  • Fuson, R. C., & Horning, E. C. (1941). Detection of Thiocarbonyl Groups by Infrared Spectroscopy. The Journal of Organic Chemistry, 6(6), 880-884.
  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1327.
  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1327.
  • Kang, S. K., et al. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395.
  • Chem LibreTexts. (n.d.). Carbonyl compounds - IR - spectroscopy.
  • Chem LibreTexts. (2023).
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  • El-Sayed, W. A., et al. (2014).
  • Hering, S. V., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
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  • Ghiurau, M., et al. (2020).
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  • PubChem. (n.d.). Benzoylthiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]

  • Hidalgo-Méndez, J., et al. (2010). Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS.
  • Wang, J., et al. (2007). Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 42(1), 58-69.
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  • Uccello-Barretta, G., et al. (2020). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 25(23), 5698.
  • Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(12), 8068-8077.
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Safe Handling and Storage Protocols for 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 1-Benzoyl-2-thiobiuret (CAS No. 41835-24-9). As an intermediate in the synthesis of biologically active compounds, its use in research and drug development necessitates stringent safety practices.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data to ensure personnel safety and experimental integrity.

Introduction and Compound Profile

This compound, with the systematic name N-(carbamoylcarbamothioyl)benzamide, is a key intermediate in the synthesis of heterocyclic compounds such as 5-amino-2H-1,2,4-thiadizolin-3-one.[1] These resulting structures are explored for various biological activities, including antibacterial and kinase inhibition, making this compound a compound of significant interest in medicinal chemistry and drug discovery pipelines.[1]

Given its specific reactivity and the limited availability of comprehensive toxicological data, a conservative and informed approach to its handling is paramount. This guide synthesizes available data to establish best practices for its laboratory use.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in a thorough risk assessment.

PropertyValueSource(s)
Systematic Name N-(carbamoylcarbamothioyl)benzamide[1][2]
CAS Number 41835-24-9[3][4]
Molecular Formula C₉H₉N₃O₂S[1][3][5]
Molecular Weight 223.25 g/mol [1][3]
Appearance Bright yellow solid/powder[1]
Melting Point 173-175 °C[4]
Solubility Recrystallized from acetonitrile-methanol (10:1)[1]
pKa (Predicted) 7.65 ± 0.70[4]

Hazard Identification and Risk Assessment

A critical aspect of working with any research chemical is a thorough understanding of its potential hazards. For this compound, the available data suggests specific risks that must be managed.

GHS Classification and Toxicological Overview

There is some variance in the classification of this compound across suppliers, which necessitates adopting the most stringent precautions. The primary hazard identified is acute oral toxicity.

Hazard CategoryGHS Classification & StatementNotes
Acute Oral Toxicity Category 3 (H301): Toxic if swallowed. Sourced from ChemicalBook.[4] This is the more severe classification and should be prioritized for risk assessment.
Category 4 (H302): Harmful if swallowed. Sourced from a Fisher Scientific SDS for a related compound.[6]
General Hazard IRRITANTThis classification suggests potential for skin and eye irritation, although specific data is lacking.[4]

Expert Insight: The discrepancy between "Toxic" and "Harmful" highlights a common challenge with research chemicals that lack extensive toxicological profiles. The principle of As Low As Reasonably Achievable (ALARA) exposure dictates that we must treat this compound as Toxic if swallowed (H301) . Due to its nature as a fine powder, inadvertent ingestion via hand-to-mouth contact after handling is a primary risk that must be mitigated through rigorous personal hygiene and handling protocols.

Potential Uncharacterized Hazards
  • Thermal Decomposition: The presence of sulfur and nitrogen in the molecule suggests that thermal decomposition, especially in the event of a fire, could release toxic gases such as oxides of nitrogen (NOx) and sulfur (SOx).[6]

  • Skin/Eye Irritation: Although not formally classified in all available sources, compounds of this nature, particularly in powder form, should be considered potential skin and eye irritants.

  • Sensitization: The potential for skin sensitization has not been determined and should be considered a possibility.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Primary Containment: All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is a critical control point for preventing exposure. The following workflow should be used to determine the necessary level of protection.

PPE_Workflow start Task Assessment: Handling this compound solid_handling Handling Solid Form? (Weighing, Transfer) start->solid_handling Yes solution_handling Handling Dilute Solution? start->solution_handling No ppe_solid Required PPE: - Nitrile Gloves (Double-gloving recommended) - Chemical Splash Goggles - Lab Coat (Buttoned) - Face Shield (if splash risk is high) solid_handling->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat (Buttoned) solution_handling->ppe_solution hygiene Post-Handling Action: - Remove and dispose of gloves properly. - Wash hands thoroughly with soap and water. ppe_solid->hygiene ppe_solution->hygiene

Caption: PPE selection workflow for this compound.

Protocols for Safe Handling

Adherence to standardized protocols is crucial for minimizing risk.

Protocol 4.1: Weighing and Transfer of Solid Compound
  • Preparation: Don the required PPE as per the workflow above (double gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound, a spatula, and a labeled receiving vessel inside the hood.

  • Transfer: Carefully open the stock container. Using the spatula, gently transfer the desired amount of the yellow powder to the weigh boat. Avoid any actions that could generate dust.

  • Closure: Securely close the stock container.

  • Completion: Transfer the weighed powder to the designated receiving vessel.

  • Decontamination: Gently wipe the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual powder. Dispose of the cloth as hazardous waste.

Protocol 4.2: Preparation of Solutions
  • Solvent Selection: Based on experimental needs and known solubility, select an appropriate solvent. Acetonitrile and methanol mixtures are known to be effective for recrystallization.[1]

  • Procedure: Conduct all solution preparation within a chemical fume hood.

  • Add the weighed this compound to a suitable flask.

  • Slowly add the solvent to the solid with stirring to facilitate dissolution.

  • Ensure the vessel is capped or covered to prevent vapor release.

Secure Storage and Waste Management

Proper storage and disposal are integral to the chemical's lifecycle management.

Storage Conditions
  • Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number, and GHS hazard pictograms (Skull and Crossbones, Exclamation Mark).

  • Environment: Keep in a cool, dry, dark place.[7] The storage area should be a designated, locked cabinet for toxic substances, away from incompatible materials.

  • Incompatibilities: While specific incompatibility data is limited, avoid storage with strong oxidizing agents, acids, and bases.

Waste Disposal
  • Classification: All waste containing this compound, including contaminated consumables (gloves, weigh boats, pipette tips) and unused material, must be treated as hazardous waste.[6]

  • Collection: Dispose of waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Procedure: Follow all institutional, local, and national regulations for hazardous chemical waste disposal. Do not dispose of down the drain or in general trash.

Spill and Exposure Procedures

Immediate and correct response to spills or exposures can significantly reduce potential harm.

Spill Response Protocol

The following decision tree outlines the appropriate response to a spill.

Spill_Response spill Spill Occurs assess_size Assess Spill Size & Location spill->assess_size small_spill Small Spill (<1g) Inside Fume Hood assess_size->small_spill Small & Contained large_spill Large Spill (>1g) or Outside Hood assess_size->large_spill Large or Uncontained cleanup_small 1. Ensure PPE is worn. 2. Cover with absorbent material. 3. Gently sweep into a labeled waste bag. 4. Decontaminate area with a damp cloth. 5. Dispose of all materials as hazardous waste. small_spill->cleanup_small cleanup_large 1. Evacuate immediate area. 2. Alert supervisor and EH&S. 3. Restrict access to the area. 4. Await response from trained personnel. large_spill->cleanup_large

Caption: Decision workflow for responding to a spill of this compound.

First Aid Measures

These first aid measures are based on general principles for handling toxic powders and should be confirmed with the institution's safety office.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[6]

References

  • Kang, S. K., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135475355, this compound. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

  • Kang, S. K., et al. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Crystallographic Communications, 69(8), o1327. [Link]

  • PubMed. (2012). 1-Benzoyl-2-thio-biuret. [Link]

Sources

Application Notes and Protocols: 1-Benzoyl-2-thiobiuret as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and utility of 1-benzoyl-2-thiobiuret, a highly versatile and reactive intermediate for the construction of various nitrogen- and sulfur-containing heterocyclic scaffolds. Primarily, this document provides validated, step-by-step protocols for the synthesis of this compound and its subsequent conversion into medicinally relevant heterocycles, including 1,2,4-thiadiazoles and 1,3,5-triazines. The underlying mechanistic principles of these transformations are discussed to provide researchers with a deeper understanding of the reaction pathways and to facilitate further exploration of this valuable synthetic precursor.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a significant number of approved pharmaceuticals featuring these structural motifs. The strategic challenge in synthetic chemistry often lies in the efficient and modular construction of these complex ring systems. This compound, with its unique arrangement of nucleophilic and electrophilic centers, presents itself as a powerful precursor for a range of cyclization reactions.

The molecule's structure, characterized by a benzoyl group, a thiourea moiety, and a terminal urea fragment, provides a rich landscape for chemical transformations. The presence of multiple nitrogen and sulfur atoms, coupled with carbonyl groups, allows for intramolecular cyclizations and reactions with various external reagents to yield a diverse array of heterocyclic systems. This application note will focus on two key transformations: the oxidative cyclization to form 5-amino-2H-1,2,4-thiadiazol-3-ones and the base-mediated cyclization to yield 2-hydroxy-6-phenyl-4-thio-1,3,5-triazines.

Derivatives of 5-amino-2H-1,2,4-thiadiazol-3-one have garnered significant attention for their potential antibacterial, and kinase inhibitory activities.[1] Similarly, triazine derivatives are a well-established class of biologically active compounds with applications ranging from agriculture to pharmaceuticals.[2] The ability to access these valuable scaffolds from a common, readily prepared intermediate underscores the importance of this compound in synthetic programs.

Synthesis of the Intermediate: this compound

The preparation of this compound is a straightforward two-step, one-pot procedure commencing from readily available starting materials. The causality behind this protocol lies in the initial formation of benzoyl isothiocyanate, which is then reacted in situ with urea.

Synthetic Workflow

The overall transformation can be visualized as a two-stage process occurring in a single pot, enhancing operational efficiency.

SynthesisWorkflow cluster_0 Step 1: Formation of Benzoyl Isothiocyanate (in situ) cluster_1 Step 2: Reaction with Urea KSCN Potassium Thiocyanate BenzoylIsothiocyanate Benzoyl Isothiocyanate KSCN->BenzoylIsothiocyanate Acetone, 50°C BenzoylChloride Benzoyl Chloride BenzoylChloride->BenzoylIsothiocyanate KCl Potassium Chloride (precipitate) BenzoylIsothiocyanate->KCl Urea Urea BenzoylIsothiocyanate->Urea 55°C Product This compound Urea->Product

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Kang, S. K., et al. (2012).[1][3][4]

Materials and Equipment:

  • Potassium thiocyanate (KSCN)

  • Benzoyl chloride

  • Urea

  • Acetone

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • To a warm solution of potassium thiocyanate (48.0 g, 0.49 mol) in acetone (400 mL), add benzoyl chloride (48 mL, 58.2 g, 0.41 mol) dropwise.

    • Expert Insight: The solution will turn milky white upon addition, indicating the formation of potassium chloride precipitate.[1]

  • Stir the mixture at 50°C for 3.5 hours.

  • Allow the mixture to cool to room temperature and filter off the precipitated potassium chloride with suction.

  • To the resulting amber filtrate, add urea (24.0 g, 0.40 mol) and heat the solution to 55°C for 5 hours.

  • Cool the reaction solution to room temperature and then place it in an ice bath for several hours to induce crystallization.

    • Trustworthiness Note: Scratching the walls of the flask with a glass rod can aid in initiating crystallization.[1]

  • Filter the cold mixture to collect the bright yellow solid product, this compound.

  • The product can be recrystallized from an acetonitrile-methanol (10:1) mixture to obtain crystals suitable for analysis.

Product Characterization Data
PropertyValueReference
Appearance Bright yellow solid[1]
Melting Point 174–175 °C[1]
Yield ~30%[1]
¹H NMR (DMSO-d₆) δ 3.7 (s, 4H, NH₂ + 2NH), 8.1–8.5 (m, 5H, Ph)[1]
Systematic Name N-(carbamoylcarbamothioyl)benzamide[1][3]

Application in Heterocycle Synthesis: Thiadiazoles

A primary application of this compound is its role as a precursor to 5-amino-2H-1,2,4-thiadiazol-3-one derivatives. This transformation is achieved through an oxidative ring closure reaction.

Reaction Pathway and Mechanism

The conversion involves an intramolecular cyclization facilitated by an oxidizing agent. The reaction proceeds through the formation of a disulfide bridge, followed by rearrangement and elimination to yield the stable heterocyclic ring. While the specific protocol for the oxidative cyclization from the isolated this compound is not detailed in the primary source, the text confirms this is its intended use.[1][5][6][7] The general principle of oxidative cyclization of thiourea derivatives is a well-established method for the synthesis of aminothiadiazoles.

ThiadiazoleSynthesis cluster_0 Oxidative Cyclization Start This compound Intermediate Oxidized Intermediate (e.g., Disulfide) Start->Intermediate [Oxidizing Agent] e.g., H₂O₂, Br₂ Product 5-Amino-2-benzoyl-2H-1,2,4- thiadiazol-3-one Intermediate->Product Intramolecular Rearrangement

Caption: General pathway for the synthesis of 1,2,4-thiadiazoles.

Application in Heterocycle Synthesis: Triazines

This compound can undergo a base-mediated rearrangement and cyclization to furnish 1,3,5-triazine derivatives. This transformation highlights the versatile reactivity of the thiobiuret backbone.

Reaction Pathway and Mechanism

In the presence of a base, such as sodium hydroxide, this compound cyclizes to form 2-hydroxy-6-phenyl-4-thio-1,3,5-triazine. This reaction likely proceeds via an initial deprotonation, followed by an intramolecular nucleophilic attack of a nitrogen atom on one of the carbonyl carbons, leading to the expulsion of water and the formation of the stable triazine ring.

Detailed Experimental Protocol

This protocol is based on the procedure described by Klayman, D. L., et al. (1973).[4]

Materials and Equipment:

  • This compound

  • 50% Sodium hydroxide (NaOH) solution

  • Glacial acetic acid

  • Methanol

  • Standard reaction vial or flask

  • Magnetic stirrer

Procedure:

  • Create a suspension of this compound (1.1 g, 4.9 mmol) in 5 mL of water.

  • Add 10 drops of a 50% NaOH solution to the suspension.

    • Expert Insight: The yellow solid is reported to immediately convert to a mass of white needles upon addition of the base.[4] This indicates the formation of the sodium salt of the triazine product.

  • Neutralize the reaction mixture with glacial acetic acid. The white needles will convert back to a yellow product.

  • Collect the solid product by filtration and wash it with methanol.

  • The resulting product is 2-hydroxy-6-phenyl-4-thio-1,3,5-triazine. The reported yield is nearly quantitative (99%).[4]

Product Characterization Data
PropertyValueReference
Product Name 2-Hydroxy-6-phenyl-4-thio-1,3,5-triazine[4]
Appearance Yellow product[4]
Melting Point 256–258 °C (decomposes)[4]
Yield 99%[4]
IR (KBr) 3100, 1685, 1605, 1505, 1497 cm⁻¹[4]

Conclusion and Future Outlook

This compound is a readily accessible and highly valuable intermediate in heterocyclic synthesis. The protocols detailed herein provide reliable methods for its preparation and subsequent conversion into important 1,2,4-thiadiazole and 1,3,5-triazine scaffolds. The causality-driven explanations for the experimental steps and the mechanistic insights offer a solid foundation for researchers to not only replicate these findings but also to explore new synthetic avenues. The diverse reactive sites within the this compound molecule suggest that its utility can be extended to the synthesis of other heterocyclic systems, such as pyrimidines, oxadiazoles, and triazoles, through reactions with different cyclizing agents. This potential for broader application makes it a subject worthy of continued investigation in the fields of synthetic organic chemistry and drug development.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. PubMed. [Link]

  • Klayman, D. L., & Woods, T. S. (1973). This compound: rearrangement and cyclization. The Journal of Organic Chemistry, 38(11), 2022-2023. [Link]

  • Wang, X., Yu, X., Qian, R., Xu, S., Lear, M. J., & Song, B. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]

  • Hammam, A. G., Abdel-Hafez, A. A., Midura, W., & Mikolajczyk, M. (2005). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thiadiazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 10(8), 980-991. [Link]

  • La Franca, M., Lauria, A., & Cirrincione, G. (2017). Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. European Journal of Medicinal Chemistry, 138, 1034-1056. [Link]

  • ResearchGate. (n.d.). (PDF) this compound. [Link]

  • ResearchGate. (n.d.). (PDF) 1-Benzoyl-4-thiobiuret. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Crystallographic Communications, 69(8), o1327. [Link]

  • Kriaa, K., Zeroual, A., Belaaouad, S., et al. (2025). Synthesis and transformations of heterocycles via pseudocyclic reactions. Chemistry of Heterocyclic Compounds, 61(7/8). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Benzoyl-2-thiobiuret Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzoyl-2-thiobiuret. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic procedure. Here, we will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

This compound serves as a critical intermediate in the formation of various heterocyclic compounds, including derivatives of 5-amino-2H-1,2,4-thiadiazolin-3-one, which are explored for their potential biological activities.[1] The synthesis is typically a two-step, one-pot reaction that requires careful control of conditions to maximize yield and purity.

Reaction Workflow and Mechanism

The synthesis of this compound proceeds through two primary stages:

  • Formation of Benzoyl Isothiocyanate: This reactive intermediate is formed via a nucleophilic acyl substitution reaction between benzoyl chloride and a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[2][3] The thiocyanate ion acts as the nucleophile, displacing the chloride from the benzoyl chloride.

  • Reaction with Urea: The in-situ generated benzoyl isothiocyanate then reacts with urea. The nucleophilic amine group of urea attacks the electrophilic carbon of the isothiocyanate group to form the final this compound product.[1][4][5]

The overall workflow is depicted in the diagram below:

SynthesisWorkflow cluster_step1 Step 1: Formation of Benzoyl Isothiocyanate (in situ) cluster_step2 Step 2: Formation of this compound reagents1 Benzoyl Chloride + Potassium Thiocyanate solvent1 Acetone reagents1->solvent1 intermediate Benzoyl Isothiocyanate + Potassium Chloride (precipitate) solvent1->intermediate Heat (e.g., 50°C) urea Urea intermediate->urea Filtration to remove KCl product This compound urea->product Heat (e.g., 55°C) final_workup Filtration & Recrystallization product->final_workup Cooling & Crystallization

Caption: Workflow for the one-pot synthesis of this compound.

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established literature.

Materials:

  • Benzoyl chloride

  • Potassium thiocyanate (or Ammonium thiocyanate)

  • Urea

  • Acetone (anhydrous)

  • Acetonitrile

  • Methanol

Procedure:

  • Preparation of Benzoyl Isothiocyanate:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium thiocyanate (1.2 equivalents) in anhydrous acetone.

    • Gently warm the solution and then add benzoyl chloride (1 equivalent) dropwise with continuous stirring. A milky white or yellow precipitate of potassium chloride will form.[1][4][5]

    • Heat the mixture to approximately 50°C and maintain for 3-4 hours to ensure complete formation of the benzoyl isothiocyanate intermediate.[1][4][5]

  • Reaction with Urea:

    • Allow the reaction mixture to cool to room temperature.

    • Filter off the precipitated potassium chloride by suction filtration.

    • To the resulting amber filtrate, add urea (1 equivalent) and heat the solution to 55°C for 5 hours.[1]

  • Product Isolation and Purification:

    • After the reaction is complete, cool the solution to room temperature.

    • Place the flask in an ice bath for several hours to facilitate crystallization. To induce crystallization, you may need to scratch the inside of the flask with a glass rod.[1]

    • Collect the bright yellow solid product by filtration.

    • For further purification, recrystallize the crude product from a solvent mixture such as acetonitrile-methanol (e.g., 10:1 v/v).[1]

Troubleshooting Guide

Question 1: I am experiencing a very low yield. What are the potential causes and how can I mitigate them?

Answer: Low yields in this synthesis can often be traced back to a few key areas:

  • Moisture Contamination: Benzoyl chloride and the benzoyl isothiocyanate intermediate are both highly sensitive to hydrolysis. The presence of water will lead to the formation of benzoic acid and other side products, reducing the amount of intermediate available to react with urea.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous acetone as the solvent. Handle benzoyl chloride in a fume hood and minimize its exposure to atmospheric moisture.

  • Incomplete Reaction: The reaction times and temperatures are critical. Insufficient heating in either step can lead to unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated at the recommended temperatures for the specified duration.

  • Degradation of Benzoyl Isothiocyanate: While often used in-situ, benzoyl isothiocyanate is not perfectly stable, especially at elevated temperatures for extended periods.[3]

    • Solution: Adhere to the recommended reaction time for the formation of the intermediate. Proceed to the next step with urea reasonably promptly after filtering the potassium chloride.

  • Product Loss During Workup: The product has some solubility in the reaction solvent, and some may be lost during filtration and washing.

    • Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration. Wash the collected solid with a minimal amount of cold solvent.

Question 2: My final product appears to be impure, even after recrystallization. What are the likely side products and how can I improve purity?

Answer: The primary impurity of concern is the isomeric 1-benzoyl-4-thiobiuret.[4][5] The formation of this isomer can be influenced by the reaction conditions. Other impurities can include unreacted urea or benzoic acid (from hydrolysis).

  • Isomer Formation: The formation of 1-benzoyl-4-thiobiuret versus the desired this compound is a known possibility.[4][5]

    • Solution: Careful control over the reaction temperature and the order of reagent addition as outlined in the protocol can favor the formation of the 2-thiobiuret isomer. The purification by recrystallization is crucial for separating these isomers.

  • Purification Strategy:

    • Recrystallization: A carefully chosen solvent system is key. An acetonitrile-methanol mixture has been shown to be effective.[1] You may need to experiment with the solvent ratios to achieve optimal purification.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed for more rigorous purification, though this is a more labor-intensive process.

Question 3: The product is not crystallizing from the solution after cooling. What steps can I take?

Answer: Failure to crystallize is a common issue in organic synthesis. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of the pure product from a previous successful synthesis, add a single crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Solvent Evaporation: Slowly evaporate some of the solvent under reduced pressure. This will increase the concentration of the product, making it more likely to precipitate.

  • Add an Anti-Solvent: If your product is soluble in the reaction solvent but insoluble in another solvent that is miscible with the first, you can slowly add the "anti-solvent" to the solution until it becomes turbid, then allow it to stand.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this synthesis? A: The synthesis is a two-stage process with different optimal temperatures. The formation of benzoyl isothiocyanate is typically carried out at around 50°C.[1][4][5] The subsequent reaction with urea is performed at a slightly higher temperature, around 55°C.[1]

Q: Can I use a different solvent instead of acetone? A: Acetone is commonly used because it effectively dissolves the reactants and allows for the precipitation of the inorganic salt byproduct (e.g., KCl), which can be easily removed by filtration.[6][7] Other aprotic solvents like dichloromethane have also been used, sometimes in combination with acetone.[8] The choice of solvent can influence reaction rates and yields.

Q: Is it better to use potassium thiocyanate or ammonium thiocyanate? A: Both potassium thiocyanate and ammonium thiocyanate are effective for this reaction.[3][6] The choice may depend on availability, cost, and solubility in the chosen solvent system. Potassium thiocyanate is frequently cited in the literature for this specific synthesis.[1][4][5]

Q: How can I confirm the identity of my product? A: The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Melting Point: The pure compound has a sharp melting point (e.g., 174–175 °C).[1] A broad melting range suggests the presence of impurities.

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.[1][6]

  • Elemental Analysis: This can be used to confirm the elemental composition of the synthesized compound.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous AcetoneGood solubility for reactants; allows for precipitation and removal of salt byproduct.
Thiocyanate Salt Potassium Thiocyanate (KSCN)Commonly used and effective.
Reagent Ratio ~1.2 eq. KSCN, 1 eq. Benzoyl Chloride, 1 eq. UreaA slight excess of KSCN ensures complete conversion of benzoyl chloride.
Temperature (Step 1) ~50°CPromotes the formation of benzoyl isothiocyanate without significant degradation.
Temperature (Step 2) ~55°CFacilitates the reaction between benzoyl isothiocyanate and urea.
Reaction Time (Step 1) 3-4 hoursAllows for complete formation of the intermediate.
Reaction Time (Step 2) ~5 hoursEnsures the reaction with urea goes to completion.
Purification Recrystallization (Acetonitrile/Methanol)Effective for removing isomers and other impurities.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 8), o1327. [Link]

  • El-Gazzar, A. B. A., Youssef, M. M., & Youssef, A. M. (2009). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Journal of the Egyptian Society of Toxicology, 42, 404-410.
  • Taha, N. A., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Proceedings of Chemical, Biological and Environmental Engineering, 14.
  • Patents, Google. (n.d.). One pot process for the conversion of aroyl chlorides to acyl thioureas.

Sources

Technical Support Center: 1-Benzoyl-2-thiobiuret Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Benzoyl-2-thiobiuret. It is designed to provide in-depth, field-proven insights into the common challenges, side reactions, and byproduct formation encountered during this synthesis. Our focus is on explaining the causality behind experimental outcomes and offering robust troubleshooting strategies to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what is the reaction mechanism?

The most common and efficient method for synthesizing this compound is a one-pot, two-step process.[1]

  • Step 1: Formation of Benzoyl Isothiocyanate. Benzoyl chloride is reacted with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone.[2][3] This is a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride ion, forming a highly reactive benzoyl isothiocyanate intermediate in situ.

  • Step 2: Reaction with Urea. Urea is then added to the solution containing the freshly prepared benzoyl isothiocyanate. A nucleophilic nitrogen from urea attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of the final product, this compound.[3]

The overall reaction is typically performed in acetone, which is effective at dissolving the reactants and allows for the precipitation of the inorganic salt byproduct (e.g., KCl), which can be easily removed by filtration.[2][3]

Synthesis_Pathway cluster_0 Step 1: In Situ Intermediate Formation cluster_1 Step 2: Product Formation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Isothiocyanate Benzoyl Isothiocyanate (Reactive Intermediate) Benzoyl_Chloride->Benzoyl_Isothiocyanate + KSCN - KCl KSCN KSCN KSCN->Benzoyl_Isothiocyanate KCl KCl (precipitate) Benzoyl_Isothiocyanate_ref Benzoyl Isothiocyanate Benzoyl_Isothiocyanate->Benzoyl_Isothiocyanate_ref Used in situ Urea Urea Product This compound Urea->Product Benzoyl_Isothiocyanate_ref->Product + Urea

Caption: Primary synthesis route for this compound.

Q2: My reaction produced a solid with the correct mass, but the melting point is off and the NMR is ambiguous. What is the most likely major byproduct?

The most common and often difficult-to-separate byproduct is an isomer: 1-Benzoyl-4-thiobiuret .[4][5]

Causality: Urea (H₂N(a)-C(=O)-N(b)H₂) is an ambident nucleophile with two nitrogen atoms that can attack the electrophilic carbon of the benzoyl isothiocyanate intermediate.

  • Desired Pathway (Attack by N(a)): If the nitrogen adjacent to the carbonyl group attacks the isothiocyanate, it leads to the desired This compound .

  • Side Pathway (Attack by N(b)): If the other nitrogen attacks, it forms the isomeric 1-Benzoyl-4-thiobiuret .

These isomers have the exact same molecular weight (C₉H₉N₃O₂S, MW: 223.25 g/mol ), making them indistinguishable by mass spectrometry alone.[3][4] However, their structural differences lead to distinct physical properties and spectroscopic signatures.

FeatureThis compound (Desired) 1-Benzoyl-4-thiobiuret (Isomer)
Structure Ph-CO-NH-CS-NH -CO-NH₂Ph-CO-NH-CO-NH -CS-NH₂
Melting Point ~174–175 °C[3]Varies, can be different from desired
¹H NMR (DMSO-d₆) A complex multiplet for aromatic protons (8.1–8.5 ppm) and a single broad singlet for all four N-H protons (3.7 ppm)[3].Shows distinct N-H signals due to different chemical environments. Intramolecular H-bonding can cause significant shifts.
Key Differentiator The proximity of the thioamide (-CS-NH-) to the benzoyl group.The proximity of the urea moiety (-CO-NH-) to the benzoyl group.
Q3: My yield is consistently low. What are the primary factors that reduce the overall yield?

Low yields can typically be attributed to three main issues: incomplete reaction, hydrolysis of the intermediate, or competing side reactions.

  • Hydrolysis of Benzoyl Isothiocyanate: The benzoyl isothiocyanate intermediate is highly sensitive to moisture.[2] Any water present in the reaction solvent (e.g., acetone) or adsorbed on the glassware can hydrolyze the intermediate back to benzoyl chloride or to unstable thiocarbamic acids, preventing it from reacting with urea.

  • Incomplete Initial Reaction: The conversion of benzoyl chloride to benzoyl isothiocyanate may be incomplete. This can be due to insufficient reaction time, low temperature, or poor quality of the thiocyanate salt. Unreacted benzoyl chloride may react with urea to form benzoylurea derivatives, further complicating the product mixture.

  • Formation of Benzoyl Thiocyanate: The initial reaction between benzoyl chloride and the thiocyanate ion can transiently form the less stable isomer, benzoyl thiocyanate (Ph-CO-SCN), which must rearrange to the reactive benzoyl isothiocyanate (Ph-CO-NCS).[6] While this rearrangement is usually rapid and highly exothermic, suboptimal conditions might slow this process, reducing the concentration of the key intermediate available to react with urea.

Troubleshooting Guide

Problem 1: The reaction mixture remains milky white or only slightly yellow after adding benzoyl chloride, and the final yield is poor.
  • Possible Cause: Incomplete formation of benzoyl isothiocyanate. The reaction of benzoyl chloride with KSCN should produce a milky yellow to amber solution as the intermediate forms and KCl precipitates.[3][4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100 °C) for several hours and cool under a desiccator or inert atmosphere. Use anhydrous grade acetone. Even small traces of water can inhibit the reaction.

    • Verify Reagent Quality: Use freshly opened or properly stored benzoyl chloride. Benzoyl chloride can hydrolyze to benzoic acid on exposure to air. Use finely powdered and dried potassium thiocyanate to maximize surface area and reactivity.

    • Optimize Reaction Conditions: The reaction is often stirred at room temperature or slightly warmed (up to 50 °C) to drive the formation of the isothiocyanate.[3] Ensure vigorous stirring to facilitate the reaction between the solid KSCN and the dissolved benzoyl chloride. An extension of the reaction time from 2 hours to 3.5-4 hours before the addition of urea may improve conversion.[3]

Problem 2: The final product is difficult to purify, showing multiple spots on TLC, and recrystallization does not yield clean crystals.
  • Possible Cause: Presence of multiple byproducts, including the 1-benzoyl-4-thiobiuret isomer and potentially unreacted starting materials or hydrolysis products.

  • Troubleshooting Steps:

    • Confirm Isomer Presence: The key to purification is first identifying the main impurity. As the 2-thiobiuret and 4-thiobiuret isomers have very similar polarities, they can be challenging to separate. Use a combination of ¹H NMR and melting point analysis to confirm if you have a mixture.

    • Fractional Crystallization: This is the most effective method for separating the isomers. Since their solubilities in different solvents may vary slightly, a systematic approach is needed. Try recrystallizing from an acetonitrile-methanol (10:1) mixture, as this has been successfully used to obtain X-ray quality crystals of the desired this compound.[3]

    • Column Chromatography: While challenging, silica gel chromatography can be attempted. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity may resolve the different components. However, this can be material-intensive for large-scale reactions.

    • Aqueous Wash: Before crystallization, wash the crude product with a dilute sodium bicarbonate solution. This will remove any acidic impurities like benzoic acid that may have formed from hydrolysis.

Troubleshooting_Flowchart start Experiment Complete check_yield Check Yield & Purity (TLC/MP) start->check_yield yield_ok High Yield & Purity? check_yield->yield_ok end_ok Procedure Successful yield_ok->end_ok Yes low_yield Low Yield yield_ok->low_yield No (Low Yield) impure Impure Product yield_ok->impure No (Impure) cause_hydrolysis Possible Cause: Moisture/Hydrolysis low_yield->cause_hydrolysis cause_isomer Possible Cause: Isomer (4-thiobiuret) & other byproducts impure->cause_isomer solution_hydrolysis Solution: Use anhydrous solvents. Dry glassware thoroughly. cause_hydrolysis->solution_hydrolysis solution_isomer Solution: Fractional Crystallization (MeCN/MeOH). Consider chromatography. cause_isomer->solution_isomer

Sources

Technical Support Center: 1-Benzoyl-2-thiobiuret Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Benzoyl-2-thiobiuret. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this compound, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is a bright yellow crystalline solid.[1] Its reported melting point is in the range of 174–176 °C.[1][2] Significant deviation from this appearance (e.g., dullness, off-white color) or melting point (a broad or depressed range) indicates the presence of impurities. The compound is generally insoluble in water.[2]

Q2: What are the most common impurities I should expect from its synthesis?

Understanding the synthetic route is key to predicting impurities. A common synthesis involves the reaction of benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate in situ, followed by a reaction with urea.[1][3]

Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: Benzoyl chloride, potassium thiocyanate, and urea.

  • Side Products: Benzamide (from hydrolysis of benzoyl chloride or the product), and potentially small amounts of 1-benzoyl-4-thiobiuret, an isomer.[3]

  • Inorganic Salts: Potassium chloride (KCl) is a significant byproduct that must be filtered off.[1]

Q3: Which purification technique is most effective for this compound?

Recrystallization is the most common and highly effective method for purifying solid organic compounds like this compound.[4] It leverages differences in solubility between the desired compound and impurities in a chosen solvent system. A specific published procedure successfully uses a 10:1 acetonitrile-methanol mixture to produce high-purity yellow crystals suitable for X-ray diffraction.[1] Other N-acyl thioureas have been effectively recrystallized from ethanol or ethanol/dichloromethane mixtures.[5][6]

Troubleshooting Guide: Recrystallization Issues

Problem: My crude product won't fully dissolve in the hot recrystallization solvent.

  • Probable Cause 1: Insufficient Solvent. This is the most common reason. To achieve a good recovery, the goal is to use the minimum amount of hot solvent required to create a saturated solution.[7]

    • Solution: Add the solvent in small portions to your crude product while heating and stirring. Continue adding solvent until the solid just dissolves. Avoid adding a large volume of solvent all at once, as this will lead to poor yield.[7]

  • Probable Cause 2: Insoluble Impurities. The synthesis of this compound produces potassium chloride (KCl) as a byproduct.[1] If not adequately removed, this inorganic salt will not dissolve in common organic recrystallization solvents.

    • Solution: Perform a "hot filtration." After dissolving your compound in the minimum amount of hot solvent, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. The insoluble impurities (like KCl) will be trapped on the filter paper, and the hot filtrate containing your dissolved product can then be cooled to induce crystallization.

Problem: No crystals form after cooling the solution.

  • Probable Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the dissolved compound is higher than its normal saturation point, but crystallization has not initiated.[7]

    • Solution 1 (Induce Crystallization): Scratch the inside surface of the flask just below the solvent line with a glass rod.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

  • Probable Cause 2: Too Much Solvent Was Used. If the solution is not sufficiently concentrated, the solubility point may not be reached even upon cooling, preventing crystallization.

    • Solution: Gently heat the solution to boil off some of the solvent.[9] Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod in the solution and removing it; if crystals form rapidly on the rod, the solution is ready for cooling.

Problem: The product "oils out" instead of crystallizing.

  • Probable Cause: Low Melting Point Impurities or High Solvent Boiling Point. Oiling out occurs when the compound separates from the solution as a liquid instead of a solid.[9][10] This often happens if the melting point of the compound (or a compound/impurity eutectic mixture) is lower than the boiling point of the solvent.[10] The resulting oil often traps impurities.

    • Solution 1: Re-dissolve and Cool Slowly. Heat the solution until the oil re-dissolves completely. You may need to add a small amount of additional solvent.[10] Then, allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil droplets.[9]

    • Solution 2: Change the Solvent System. If slow cooling fails, the solvent is likely unsuitable. Recover your compound by evaporating the solvent and attempt the recrystallization with a different solvent or a mixed solvent system with a lower boiling point.[10]

Data Summary Table

For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[4]

Solvent SystemSuitability for N-Acyl-ThioureasRationale & Expert Notes
Acetonitrile/Methanol (10:1) Proven Effective This specific mixture is documented to produce X-ray quality crystals of this compound.[1] Acetonitrile is a good primary solvent, and the small amount of methanol likely enhances the solubility of polar impurities in the cold mother liquor.
Ethanol High Potential Ethanol is an excellent general-purpose solvent for recrystallizing moderately polar organic compounds.[11] Many related benzoylthiourea derivatives are successfully purified from ethanol.[6] It is flammable but relatively non-toxic.
Acetone Good Potential The synthesis of related compounds often uses acetone as the reaction solvent, indicating good solubility.[5][12][13] Its high volatility makes it easy to remove from the final product.[4]
Isopropanol Good Potential Has been used successfully for recrystallizing other N-acyl thiourea derivatives.[12] Its properties are similar to ethanol but with a slightly higher boiling point.
Water Unsuitable This compound is reported to be insoluble in water.[2] It should only be used as an anti-solvent in a mixed-solvent system.

Detailed Protocol: Recrystallization of this compound

This protocol is based on a validated literature procedure.[1]

Objective: To purify crude this compound to a high-purity crystalline solid.

Materials:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a 10:1 (v/v) mixture of acetonitrile and methanol.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the 10:1 acetonitrile/methanol solvent mixture, just enough to create a slurry.

    • Gently heat the mixture on a hotplate with stirring.

    • Continue to add the solvent mixture in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery of the purified compound upon cooling.[7]

  • Hot Filtration (If Necessary):

    • If any insoluble material (e.g., KCl) remains in the hot solution, perform a hot filtration by pouring the hot solution through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[8]

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the bright yellow crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent mixture. Causality: Using ice-cold solvent for washing minimizes the re-dissolving of your purified product while still rinsing away soluble impurities clinging to the crystal surfaces.[7]

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a watch glass and dry them completely, preferably in a vacuum oven at a moderate temperature (~50-60 °C) until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point at 174-175 °C is indicative of high purity.[1]

    • (Optional) Confirm purity using techniques like ¹H NMR, HPLC, or TLC.

Purification Workflow Diagram

Purification_Workflow Crude Crude this compound Assess_Crude Initial Assessment (Appearance, TLC) Crude->Assess_Crude Dissolve 1. Dissolve in Minimum Hot Acetonitrile/Methanol (10:1) Assess_Crude->Dissolve Insoluble_Check Insoluble Impurities Present? Dissolve->Insoluble_Check Hot_Filter 2. Hot Filtration Insoluble_Check->Hot_Filter Yes Cool 3. Slow Cooling & Ice Bath Insoluble_Check->Cool No Hot_Filter->Cool Crystals_Check Crystals Formed? Cool->Crystals_Check Troubleshoot Troubleshoot: - Scratch Flask - Seed Crystal - Reduce Solvent Crystals_Check->Troubleshoot No Filter_Wash 4. Vacuum Filtration & Cold Solvent Wash Crystals_Check->Filter_Wash Yes Troubleshoot->Cool Dry 5. Dry Crystals Filter_Wash->Dry Final_Assess Final Purity Check (Melting Point, NMR) Dry->Final_Assess Pure_Product Pure Product Final_Assess->Pure_Product

Caption: Decision workflow for the recrystallization of this compound.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327. [Link]

  • Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • El-Sayed, N. N. E., et al. (2015). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators. Journal of Chemical and Pharmaceutical Research, 7(9), 404-410. [Link]

  • Ghiurca, E. L., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3299. [Link]

  • Abdullah, M. A., et al. (2017). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Oriental Journal of Chemistry, 33(4). [Link]

  • Khan, I., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative. RSC Advances, 12(29), 18683-18696. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

Sources

Technical Support Center: Synthesis of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzoyl-2-thiobiuret. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and product purity.

Reaction Overview & Mechanism

The synthesis of this compound is typically a two-step, one-pot process. The key intermediate, benzoyl isothiocyanate, is first formed in situ and then reacted with urea to yield the final product.

Step 1: Formation of Benzoyl Isothiocyanate Benzoyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate, KSCN, or ammonium thiocyanate, NH₄SCN) via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻) displaces the chloride from benzoyl chloride.[1]

Step 2: Reaction with Urea The highly electrophilic carbon of the isothiocyanate group (-N=C=S) is then attacked by a nucleophilic nitrogen atom from urea. This nucleophilic addition forms the this compound product.[1]

The overall reaction is sensitive to moisture, temperature, and solvent choice, making careful control of these parameters essential for achieving high yields.[2][3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Q1: My reaction produced a very low yield, or no yellow precipitate formed. What are the most likely causes?

There are several potential culprits for low or nonexistent yields. The most common are related to reagent quality, moisture contamination, and reaction temperature.

Potential Cause 1: Moisture Contamination Benzoyl isothiocyanate is extremely sensitive to hydrolysis.[1] Any water present in the reaction will rapidly react with the isothiocyanate intermediate to form an unstable carbamic acid, which then decomposes to benzamide and carbon dioxide.[2] This consumes your key intermediate, preventing the formation of the desired product.

  • Solution:

    • Use Anhydrous Solvents: Ensure your solvent (typically acetone) is rigorously dried before use.[2]

    • Dry Reagents: Dry the potassium thiocyanate and urea in a vacuum oven before the reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.[2]

Potential Cause 2: Inactive or Impure Reagents The quality of your starting materials is paramount.

  • Benzoyl Chloride: This reagent can hydrolyze over time to benzoic acid if not stored properly.

  • Potassium Thiocyanate (KSCN): Can be hygroscopic and must be kept dry.

  • Solution:

    • Use freshly opened or recently purified benzoyl chloride.

    • Ensure KSCN is a fine, dry powder. If clumpy, it has likely absorbed moisture.

    • Confirm the purity of all starting materials before beginning the synthesis.

Potential Cause 3: Incorrect Reaction Temperature Both steps of the synthesis are temperature-sensitive.[3]

  • Step 1 (Isothiocyanate Formation): A literature procedure specifies stirring the benzoyl chloride and KSCN mixture at 50 °C.[4] Temperatures that are too low may result in a slow or incomplete reaction.

  • Step 2 (Urea Addition): The subsequent reaction with urea is typically performed at a slightly elevated temperature, for instance, 55 °C.[4][5] If this temperature is not reached, the reaction may stall.

  • Solution:

    • Use a temperature-controlled heating mantle and a thermometer to precisely monitor and maintain the reaction temperature at the specified values for each step.

Problem Area 2: Product Purity Issues

Q2: I isolated a product, but it's not the clean, bright yellow solid described. What are the likely impurities?

Off-color or impure products often result from side reactions or incomplete conversion.

Potential Cause 1: Formation of Benzoyl Isomer The title compound, this compound, has an isomer, 1-benzoyl-4-thiobiuret.[5] The formation of this isomer can be influenced by the reaction conditions. While both may appear as yellow solids, their structural differences can impact subsequent steps.

  • Solution:

    • Analytical Confirmation: Use techniques like ¹H NMR and melting point analysis to confirm the identity of your product. The melting point for this compound is reported as 174–175 °C after recrystallization.[4]

    • Purification: Recrystallization is an effective method for purification. A mixture of acetonitrile-methanol (10:1) has been successfully used to obtain X-ray quality crystals of this compound.[4]

Potential Cause 2: Unreacted Starting Materials If the reaction does not go to completion, you may have unreacted urea or benzoyl chloride derivatives in your final product.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[6] Spot the reaction mixture against your starting materials to see when they have been consumed.

    • Purification: A thorough washing of the crude product after filtration can help remove soluble impurities like unreacted urea.[7]

Problem Area 3: Experimental Execution

Q3: The reaction mixture became a thick, un-stirrable slurry. What happened?

This is a common issue related to solvent choice and the precipitation of byproducts.

Potential Cause 1: Salt Byproduct Precipitation In the first step, potassium chloride (KCl) is formed as a byproduct and precipitates from the acetone solution.[4] If stirring is inefficient, this can create a thick slurry.

  • Solution:

    • Efficient Stirring: Use a properly sized magnetic stir bar and a stir plate with sufficient power to maintain vigorous stirring and keep the solids suspended.

    • Sufficient Solvent: Ensure you are using an adequate volume of solvent. The literature procedure uses 400 ml of acetone for approximately 0.4-0.5 moles of reactants.[4]

Potential Cause 2: Incorrect Solvent The choice of solvent is critical. Polar aprotic solvents like acetone are generally preferred.[2] Using a non-polar solvent can lead to very slow reaction rates, while protic solvents like ethanol can react with the isothiocyanate intermediate.[2][8]

  • Solution:

    • Stick to the recommended solvent, acetone, which has been proven effective for this synthesis.[4][5]

Solvent TypeExamplesSuitability for Benzoyl Isothiocyanate Reactions
Polar Aprotic Acetone, THF, Ethyl AcetateRecommended. Accelerates the reaction and is a good solvent for the reactants.[2]
Non-Polar Toluene, HexaneNot Recommended. Can lead to extremely slow or stalled reactions.[2]
Polar Protic Ethanol, Methanol, WaterAvoid. Reacts with the isothiocyanate intermediate, leading to low yield and side products.[8]

Optimized Experimental Protocol

This protocol is based on a published procedure for the synthesis of this compound.[4][5]

Materials & Reagents:
  • Potassium thiocyanate (KSCN)

  • Benzoyl chloride

  • Urea

  • Acetone (anhydrous)

  • Acetonitrile

  • Methanol

Procedure:
  • Reactant Preparation: To a warm solution of potassium thiocyanate (48.0 g, 0.49 mole) in anhydrous acetone (400 ml), add benzoyl chloride (48 mL, 0.41 mole) dropwise with vigorous stirring. The solution will become milky.[4]

  • Formation of Intermediate: Heat the mixture and stir at 50 °C for 3.5 hours.[4]

  • Removal of Byproduct: Allow the mixture to cool to room temperature. Filter off the precipitated potassium chloride by suction filtration.

  • Reaction with Urea: Transfer the amber-colored filtrate to a clean flask. Add urea (24.0 g, 0.40 mole) and heat the solution to 55 °C for 5 hours.[4]

  • Crystallization: Cool the resulting solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate this process.[4]

  • Isolation of Product: Collect the bright yellow solid product by filtration. This procedure reports a crude yield of approximately 30%.[4]

  • Purification (Recrystallization): Recrystallize the crude solid from an acetonitrile-methanol (10:1) mixture to afford pure yellow crystals.[4]

Visual Workflow & Logic Diagrams

Experimental Workflow

The following diagram outlines the key steps from reactant preparation to final product purification.

G cluster_prep Preparation cluster_react1 Step 1: Intermediate Formation cluster_react2 Step 2: Product Formation cluster_iso Isolation & Purification A 1. Dissolve KSCN in warm, dry acetone B 2. Add Benzoyl Chloride dropwise A->B Vigorous stirring C 3. Heat and Stir (50°C, 3.5h) B->C D 4. Cool to RT C->D E 5. Filter to remove KCl D->E F 6. Add Urea to filtrate E->F G 7. Heat and Stir (55°C, 5h) F->G H 8. Cool in ice bath to crystallize G->H I 9. Filter to collect crude product H->I J 10. Recrystallize from ACN/MeOH I->J G Start Reaction Complete. What is the result? NoYield No/Low Yield Start->NoYield Yield < 10% Impure Impure Product Start->Impure Product is off-color or melting point is broad Moisture Moisture Contamination? NoYield->Moisture Reagents Reagents Expired/Impure? NoYield->Reagents Temp Incorrect Temperature? NoYield->Temp SideRxn Side Reactions/ Isomer Formation? Impure->SideRxn Sol_Dry Use anhydrous solvents & inert atmosphere. Moisture->Sol_Dry Sol_Purity Use fresh/purified starting materials. Reagents->Sol_Purity Sol_Temp Verify temperature with calibrated probe. Temp->Sol_Temp Sol_Purify Purify via recrystallization. Confirm structure (NMR, MP). SideRxn->Sol_Purify

Caption: Decision tree for troubleshooting low yield or purity issues.

References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Benzoyl Isocyanate Reactivity.
  • Benchchem. (n.d.). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents.
  • Lange, R., & Knorr, D. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Molecular Nutrition & Food Research, 39(5), 459-466.
  • Abdel-Kader, M. S., Al-Qutaym, A. H., & Al-Taweel, A. M. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Journal of Pharmaceutical Analysis, 9(2), 117-121.
  • Benchchem. (2025). Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.
  • Kurzer, F. (1971). Heterocyclic compounds from urea derivatives. Part XX. Adducts from carbonohydrazides and aroyl isothiocyanates and their cyclisation. Journal of the Chemical Society C: Organic, 2927-2931.
  • Lange, R., & Knorr, D. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. PubMed.
  • Kang, Y., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395.
  • Nguyen, M. T., & Le, T. (2024).
  • Guidechem. (n.d.). What is Benzoyl isothiocyanate and how is it synthesized?.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Benzoylthiourea Derivatives.
  • Cho, N. S., & Jeon, M. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327.
  • Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.

Sources

Technical Support Center: Crystallization of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-Benzoyl-2-thiobiuret. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As an intermediate in the synthesis of bioactive molecules like 5-amino-2H-1,2,4-thiadiazolin-3-one, obtaining pure, crystalline this compound is a critical step for subsequent reactions and structural analysis.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the crystallization process. Our approach is grounded in the principles of crystal engineering, explaining not just the "how" but the "why" behind each recommendation.

Core Concept: The Science of Recrystallization

Recrystallization is a powerful purification technique that leverages the differences in solubility between a desired compound and its impurities in a given solvent at different temperatures.[3][4][5] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes impurity molecules.[6][7] The success of this process hinges on several key factors, including solvent choice, cooling rate, and the degree of supersaturation.[8][9]

Standard Recrystallization Protocol for this compound

This protocol is a reliable starting point for obtaining high-purity crystals of this compound, adapted from established literature procedures.[1][2]

Materials:

  • Crude this compound (bright yellow solid)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filtration flask

  • Filter paper

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 10:1 (v/v) mixture of acetonitrile and methanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the ACN:MeOH solvent mixture. Gently heat the solution while stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the hot solvent mixture until a clear solution is achieved at or near the boiling point.

  • Slow Cooling: Once dissolved, remove the flask from the heat source. Cover the mouth of the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[10]

  • Further Cooling (Optional): To maximize yield, the flask can be placed in an ice bath for several hours after it has reached room temperature.[1][2]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[6]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator. The reported melting point of pure this compound is 174–175 °C, which can be used as an indicator of purity.[1][2]

G cluster_protocol Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent (ACN:MeOH 10:1) B 2. Allow to Cool Slowly to Room Temperature A->B C 3. Induce Further Crystallization (Ice Bath) B->C D 4. Collect Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Crystals E->F G Pure Crystalline Product F->G

Caption: Standard workflow for recrystallization.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What should I do?

A1: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. [10] Since impurities can lower the melting point of a substance, this is a common issue with crude products. The liquid droplets that form are often an impure melt, which will solidify into an amorphous solid or an impure glass upon further cooling, defeating the purpose of recrystallization.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil dissolves completely. Then, add more of the hot solvent (10-20% additional volume) to lower the saturation temperature of the solution. This ensures that crystallization begins at a temperature below the compound's melting point.[10]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. This reduces the temperature at which the compound dissolves, keeping the solution temperature below the melting point of your product.

  • Modify the Solvent System: Introduce a co-solvent in which the compound is less soluble (an anti-solvent). Dissolve the compound in a good solvent first, then slowly add the anti-solvent at a slightly elevated temperature until the solution becomes faintly cloudy (the cloud point), then allow it to cool slowly.

Q2: The solution has cooled, but no crystals have formed. What is causing this?

A2: Crystal formation requires two steps: nucleation (the initial formation of small crystal seeds) and growth. [8][11] Your solution is likely supersaturated, a metastable state where the concentration of the compound is higher than its solubility, but nucleation has not yet occurred.[8][9] This is often due to a lack of nucleation sites or the solution being too dilute.

Solutions to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth. This technique is explicitly mentioned in the synthesis of this compound.[1][2]

  • Seeding: If you have a pure crystal of this compound from a previous batch, add a tiny amount to the supersaturated solution. This "seed" crystal provides a template for further crystal growth.

  • Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.

  • Flash Cooling: Briefly place the flask in an ice bath to induce rapid nucleation. Once a few seed crystals appear, remove the flask and allow it to return to a slower cooling rate at room temperature to ensure better quality crystal growth.

G Start Clear, Hot Solution Cools to Room Temp CheckCrystals Crystals Formed? Start->CheckCrystals Success Proceed to Filtration CheckCrystals->Success Yes Troubleshoot Induce Nucleation CheckCrystals->Troubleshoot No Action1 Scratch Inner Flask Surface Troubleshoot->Action1 Action2 Add Seed Crystal Troubleshoot->Action2 Action3 Reduce Solvent Volume (Evaporation) Troubleshoot->Action3 Action4 Cool in Ice Bath Troubleshoot->Action4 ReCool Allow to Cool Slowly Again Action1->ReCool Action2->ReCool Action3->ReCool Action4->ReCool ReCool->CheckCrystals

Caption: Troubleshooting flowchart for nucleation failure.

Q3: My yield of this compound is very low. How can I improve it?

A3: A low yield can result from several factors during the recrystallization process. The most common culprits are using an excessive amount of solvent, incomplete precipitation, or premature filtration.

Solutions to Improve Yield:

  • Minimize Solvent Volume: The first principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the solid.[3][6] Using too much solvent will leave a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Check the Mother Liquor: After filtration, try evaporating the solvent from the mother liquor. If a substantial amount of solid residue remains, it indicates that too much solvent was used or the compound is quite soluble even at low temperatures. You can attempt a second crystallization from this recovered material.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath. Crystallization is a kinetic process and may require time to reach equilibrium.[8][12]

  • Solvent Selection: The choice of solvent is critical. If this compound has significant solubility in your chosen solvent even at 0 °C, your yield will be inherently limited. You may need to screen for a different solvent system where the solubility difference between hot and cold temperatures is more pronounced.

Q4: The product crystallized too quickly into a fine powder. Is this a problem?

A4: Yes, rapid crystallization is undesirable as it tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification. [10] The goal is slow, methodical crystal growth, which is more selective and excludes foreign molecules.[3] Rapid precipitation, often called "crashing out," usually occurs when the solution is highly concentrated or cools too quickly.

Solutions to Slow Down Crystallization:

  • Insulate the Flask: After removing the flask from the heat, place it on a surface that does not conduct heat well (like a cork ring or folded paper towels) and cover it to slow the rate of cooling.

  • Use More Solvent: Add a slight excess of hot solvent beyond the minimum required for dissolution. This will keep the compound in solution for a longer period during the cooling phase, promoting slower crystal growth.[10]

  • Use a Larger Flask: A shallow pool of solvent in a large flask has a high surface area-to-volume ratio, leading to rapid cooling. Using a flask size appropriate for your solvent volume can help retain heat.[10]

Frequently Asked Questions (FAQs)

Q: What are the best solvents for crystallizing this compound? A: The literature reports successful crystallization from a 10:1 mixture of acetonitrile-methanol .[1][2] However, the ideal solvent can depend on the specific impurities in your crude product. Thiourea derivatives are often recrystallized from solvents like ethanol or acetone.[13] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Solvent ClassExamplesSuitability for this compound
Primary Solvents Acetonitrile, Acetone, Ethanol, MethanolGood starting points. Known to dissolve thiourea derivatives.[13][14] A mixture is often required.
Co-Solvents/Anti-solvents Water, Hexane, Diethyl EtherWater can be effective for polar compounds.[15] Hexane or ether can be used as anti-solvents with more polar primary solvents.
Reported System Acetonitrile-Methanol (10:1) Proven effective for producing X-ray quality crystals. [1][2]

Q: How can I remove colored impurities from my product? A: While this compound is a yellow solid, other colored impurities may be present from the synthesis. If you suspect this, you can use activated charcoal. Add a very small amount of charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.

Q: What factors are most important for growing large, X-ray quality crystals? A: Growing single crystals suitable for X-ray diffraction requires meticulous technique. The key factors are:

  • High Purity: Start with the purest material possible. Recrystallize the compound once or twice before attempting to grow single crystals.

  • Slow Growth: Slower is always better. Techniques like slow evaporation of the solvent from a loosely covered vial over several days or vapor diffusion are ideal.[9][16]

  • Minimize Nucleation Sites: Ensure your crystallization vessel is exceptionally clean and free of dust or scratches to limit the number of crystals that form.[8][12]

  • Undisturbed Environment: Keep the crystallizing solution in a location free from vibrations and temperature fluctuations.[12]

References
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Recrystallization - Organic Chemistry. Jack Westin. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • This compound. National Center for Biotechnology Information (PMC). [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Factors Affecting The Growth Process. Scribd. [Link]

  • Growing Quality Crystals. Massachusetts Institute of Technology, Department of Chemistry. [Link]

  • Principles of Crystal Nucleation and Growth. Lawrence Livermore National Laboratory. [Link]

  • Guide for crystallization. École Polytechnique Fédérale de Lausanne. [Link]

  • Common Issues Faced in Crystallization and How to Solve Them. Zhanghua. [Link]

  • This compound: rearrangement and cyclization. American Chemical Society Publications. [Link]

  • 1-Benzoyl-4-thiobiuret. International Union of Crystallography. [Link]

  • Common Challenges in Crystallization Processes. YouTube. [Link]

  • (PDF) 1-Benzoyl-4-thiobiuret. ResearchGate. [Link]

  • 1-Benzoyl-2-thio-biuret. PubMed. [Link]

  • How can I purify my bis thiourea compound? ResearchGate. [Link]

  • This compound (C9H9N3O2S). PubChem. [Link]

  • (PDF) this compound. ResearchGate. [Link]

  • Crystal Engineering with Bis(thiourea) Derivatives. Semantic Scholar. [Link]

  • A monoclinic polymorph of 1-benzoyl-4-thiobiuret. National Center for Biotechnology Information (PMC). [Link]

  • Solubility and Stability Studies of Benzoyl Peroxide in Non-Polar, Non-Comedogenic Solvents for Use in Topical Pharmaceutical Formulation Developments. CONICET Digital Repository. [Link]

  • Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Egyptian Academic Journal of Biological Sciences. [Link]

  • Fine Chemicals. Nippon Light Metal Company, Ltd. [Link]

  • Process for producing benzoyl peroxide crystals of a small size.

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Technical Support Center: Degradation Pathways of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzoyl-2-thiobiuret. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, an N-acylthiourea, the primary degradation pathways involve the cleavage of the benzoyl group and the breakdown of the thiobiuret moiety. The specific pathway is highly dependent on the experimental conditions, such as pH, temperature, and the presence of enzymes.

Q2: What are the expected degradation products under alkaline hydrolytic conditions?

A2: Under alkaline conditions, N-acylthioureas are known to undergo hydrolysis to yield a carboxylic acid and thiourea.[1][2] Therefore, the expected degradation products of this compound are benzoic acid and 2-thiobiuret. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the benzoyl group.

Q3: How does acidic hydrolysis differ from alkaline hydrolysis for this compound?

A3: Acid-catalyzed hydrolysis of N-acylthioureas is more complex than alkaline hydrolysis.[3] The mechanism can vary with acid concentration, potentially involving protonation of the sulfur and amide oxygen atoms. This can lead to different intermediates and potentially a more complex mixture of degradation products. Researchers should carefully control the acidic conditions and use appropriate analytical techniques to identify the resulting species.

Q4: Is this compound susceptible to thermal degradation?

A4: Yes, N-acylthiourea derivatives can undergo thermal decomposition.[4][5] While specific data for this compound is limited, studies on related compounds suggest that elevated temperatures can lead to the cleavage of the molecule. Potential thermal degradation products could include benzoyl isothiocyanate and urea, or further breakdown products depending on the temperature and atmosphere.

Q5: Are there any known enzymatic degradation pathways for this compound?

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides guidance on how to resolve them.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am observing unexpected peaks in my chromatogram when analyzing a sample of this compound that has been stored in solution. What could be the cause?

Answer: The appearance of unexpected peaks is often indicative of degradation. Consider the following possibilities:

  • Hydrolysis: If your sample is in an aqueous solution, particularly if it is not pH-controlled, hydrolysis is a likely cause.

    • Alkaline conditions (pH > 7): Expect to see peaks corresponding to benzoic acid and 2-thiobiuret.[1][2]

    • Acidic conditions (pH < 7): The degradation profile may be more complex.[3]

  • Solvent Interaction: The solvent used to dissolve the compound could be reacting with it, especially if it is not inert.

  • Photodegradation: Exposure to light can sometimes induce degradation. It is advisable to store solutions in amber vials or protected from light.

Troubleshooting Steps:

  • Analyze Standards: Inject standards of potential degradation products (e.g., benzoic acid, 2-thiobiuret) to confirm their retention times.

  • Control pH: Ensure your solutions are buffered to a pH where the compound is most stable, or at least a known pH to have consistent results.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize degradation over time.

  • Conduct a Forced Degradation Study: To systematically identify degradation products, perform a forced degradation study under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). This will help in creating a degradation profile for the molecule.

Issue 2: Inconsistent Results in Biological Assays

Question: I am getting variable results in my biological assays using this compound. Could degradation be a factor?

Answer: Absolutely. The degradation of your compound can lead to a decrease in its effective concentration and the formation of new compounds that may have different biological activities or interfere with the assay.

Troubleshooting Steps:

  • Assess Stock Solution Stability: Determine the stability of your this compound stock solution under your storage conditions. Periodically analyze the stock solution by HPLC or LC-MS to check for the appearance of degradation products.

  • Evaluate Stability in Assay Media: The pH and composition of your cell culture or assay media can promote hydrolysis. Incubate the compound in the assay media for the duration of your experiment and analyze for degradation.

  • Consider Metabolic Degradation: If you are working with cellular systems or in vivo models, the compound may be metabolized by enzymes. Analyze cell lysates or biological fluids for the presence of metabolites.

Proposed Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of this compound under different conditions.

G cluster_hydrolysis Hydrolytic Degradation This compound This compound Benzoic Acid Benzoic Acid This compound->Benzoic Acid Alkaline/Acidic Hydrolysis 2-Thiobiuret 2-Thiobiuret This compound->2-Thiobiuret Alkaline/Acidic Hydrolysis

Caption: Proposed hydrolytic degradation pathway of this compound.

G cluster_thermal Thermal Degradation 1-Benzoyl-2-thiobiuret_T This compound Benzoyl isothiocyanate Benzoyl isothiocyanate 1-Benzoyl-2-thiobiuret_T->Benzoyl isothiocyanate Urea Urea 1-Benzoyl-2-thiobiuret_T->Urea Further Decomposition Further Decomposition Benzoyl isothiocyanate->Further Decomposition Urea->Further Decomposition

Caption: Plausible thermal degradation pathway of this compound.

Experimental Protocols

Protocol 1: Analysis of Hydrolytic Degradation by HPLC

This protocol provides a general method for monitoring the hydrolytic degradation of this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Reaction Solutions:

    • For acidic hydrolysis, dilute the stock solution in an aqueous solution of known HCl concentration (e.g., 0.1 M HCl).

    • For alkaline hydrolysis, dilute the stock solution in an aqueous solution of known NaOH concentration (e.g., 0.1 M NaOH).

    • Prepare a control sample by diluting the stock solution in neutral HPLC-grade water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Sample Preparation for HPLC: Quench the reaction by neutralizing the acidic and alkaline samples. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a UV scan of the parent compound will help determine the optimal wavelength).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Quantify the peak area of this compound and any new peaks that appear over time. The rate of degradation can be determined by plotting the concentration of the parent compound versus time.

Data Summary

While specific quantitative data for the degradation of this compound is not extensively published, the following table provides a qualitative summary of expected stability based on the degradation of related N-acylthioureas.

ConditionExpected StabilityPrimary Degradation ProductsReference
Alkaline (pH > 8) LowBenzoic acid, 2-Thiobiuret[1][2]
Neutral (pH ~7) ModerateSlow hydrolysis to benzoic acid and 2-thiobiuret may occur.Inferred
Acidic (pH < 4) VariableComplex mixture, potentially including benzoic acid and 2-thiobiuret.[3]
Elevated Temperature (>50°C) LowCleavage of the benzoyl group and decomposition of the thiobiuret moiety.[4][5]
Presence of Hydrolases Potentially LowBenzoic acid, 2-ThiobiuretInferred

References

  • THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS. Canadian Science Publishing. Available at: [Link]

  • Kinetic studies of the hydrolysis of N-acylthioureas in sulfuric acid. American Chemical Society. Available at: [Link]

  • N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. National Institutes of Health. Available at: [Link]

  • N,N-Disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS. ResearchGate. Available at: [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. National Institutes of Health. Available at: [Link]

  • Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. Available at: [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: [Link]

  • Mild Amide‐Cleavage Reaction Mediated by Electrophilic Benzylation. ResearchGate. Available at: [Link]

  • Amide bond cleavage in organic synthesis. ResearchGate. Available at: [Link]

  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. National Institutes of Health. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]

  • Thermal Decomposition Kinetics of Some Metal Complexes of N,N-diethyl-n '-benzoylthiourea. ResearchGate. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. Available at: [Link]

  • Amine synthesis by amide cleavage. Organic Chemistry Portal. Available at: [Link]

  • This compound. National Institutes of Health. Available at: [Link]

  • Theoretical study on the thermal decomposition of thiourea. ResearchGate. Available at: [Link]

  • Cyanamide. Wikipedia. Available at: [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. ResearchGate. Available at: [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. National Institutes of Health. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. Available at: [Link]

  • Thiourea hydrolysis mechanism?. Reddit. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Springer. Available at: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]

  • Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. PubMed. Available at: [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. Available at: [Link]

  • Solubility of thiourea at different temperatures and pH values.. ResearchGate. Available at: [Link]

  • Effects of subtoxic concentrations of benzoyl peroxide on cell lipid metabolism. PubMed. Available at: [Link]

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Technical Support Center: Synthesis and Scale-Up of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 1-Benzoyl-2-thiobiuret

Welcome to the technical support guide for the synthesis of this compound. This molecule, systematically named N-(carbamoylcarbamothioyl)benzamide, is a critical intermediate in synthetic organic chemistry.[1] Its primary value lies in its role as a precursor for various biologically active heterocyclic compounds, such as 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives, which are investigated for their potential as antimetabolites and kinase inhibitors.[2]

This guide is designed for researchers, chemists, and process development professionals. It provides a comprehensive overview of the synthesis, detailed troubleshooting protocols in a direct question-and-answer format, and critical considerations for scaling the synthesis from the laboratory bench to larger-scale production.

Overview of the Synthesis Pathway

The most common and efficient route to this compound is a two-step, one-pot synthesis. The process begins with the in situ formation of a reactive benzoyl isothiocyanate intermediate, which is immediately consumed in the subsequent reaction.

  • Step 1: Formation of Benzoyl Isothiocyanate. Benzoyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent.[2][3][4] This is a nucleophilic acyl substitution reaction where the thiocyanate ion displaces the chloride.

  • Step 2: Formation of this compound. Without isolating the intermediate, urea is added to the reaction mixture. The nitrogen from urea acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the final product.[2][5]

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Product Formation BenzoylChloride Benzoyl Chloride Benzoyl_ITC Benzoyl Isothiocyanate (In Situ Intermediate) BenzoylChloride->Benzoyl_ITC KSCN Potassium Thiocyanate (KSCN) KSCN->Benzoyl_ITC Urea Urea Product This compound Urea->Product Benzoyl_ITC->Product Byproduct Potassium Chloride (KCl) (Precipitate) Benzoyl_ITC->Byproduct

Caption: General two-step, one-pot synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to generate the benzoyl isothiocyanate intermediate in situ? A1: Benzoyl isothiocyanate is highly reactive and particularly sensitive to moisture.[3][6] If isolated, it has a high propensity to hydrolyze, which would significantly reduce the overall yield of the desired product. Therefore, it is prepared and immediately used in the next step without purification to prevent degradation.[3][4]

Q2: What is the optimal solvent for this reaction and why? A2: Anhydrous acetone is the most commonly cited and effective solvent.[3][4] Its primary advantages are:

  • Solubility: It effectively dissolves the organic reactants (benzoyl chloride and urea).

  • Byproduct Precipitation: It facilitates the precipitation of the inorganic salt byproduct (KCl or NH₄Cl), which has low solubility in acetone. This allows for easy removal by simple filtration before the final product crystallizes.[3]

Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[7] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and petroleum ether) to separate the starting material (benzoyl chloride), the intermediate, and the final product. The spots can be visualized under a UV lamp, as the aromatic rings are UV-active. A faint product spot after a long reaction time suggests a low yield or incomplete reaction.[7]

Q4: What is the underlying mechanism of the reaction? A4: The reaction proceeds in two key mechanistic stages. First, a nucleophilic acyl substitution occurs where the thiocyanate ion attacks the carbonyl carbon of benzoyl chloride, displacing the chloride ion. Second, a nucleophilic addition takes place. The lone pair of electrons on a nitrogen atom of urea attacks the highly electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of the thiobiuret backbone.[5][8] The electron-withdrawing benzoyl group enhances the electrophilicity of the isothiocyanate carbon, making this addition favorable.[8]

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific experimental issues in a problem-solution format.

Q: My reaction yield is extremely low, or I have failed to isolate any product. What are the most likely causes? A: Low or no yield is the most common issue and typically points to one of three culprits. Use the following diagnostic workflow:

Troubleshooting_Yield Start Low / No Yield Observed Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Step1 Verify Conditions for Step 1 (Isothiocyanate Formation) Check_Moisture->Check_Step1 No Sol_Moisture Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Run under inert gas (N₂/Ar). Check_Moisture->Sol_Moisture Yes Check_Step2 Verify Conditions for Step 2 (Urea Addition) Check_Step1->Check_Step2 Conditions OK Sol_Step1 Solution: - Ensure sufficient reaction time (1-3h). - Gently reflux (~50°C) to drive reaction. - Confirm salt precipitation. Check_Step1->Sol_Step1 Issue Found Sol_Step2 Solution: - Ensure adequate heating (~55°C). - Allow sufficient reaction time (≥5h). - Confirm urea dissolved completely. Check_Step2->Sol_Step2 Issue Found

Caption: Troubleshooting workflow for diagnosing low product yield.

  • Cause 1: Hydrolysis of Reactive Species. Both benzoyl chloride and the benzoyl isothiocyanate intermediate are highly susceptible to hydrolysis by water.[6] Even trace amounts of moisture in the solvent or on the glassware can consume your starting material, leading to the formation of benzoic acid as a primary side product.[6]

    • Solution: Rigorously dry all glassware in an oven (e.g., >100°C for several hours) and cool under a desiccator or inert gas. Use commercially available anhydrous solvents or dry them using appropriate methods. For best results, conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Cause 2: Incomplete Intermediate Formation. If the initial reaction between benzoyl chloride and potassium thiocyanate is incomplete, there will be less isothiocyanate available to react with urea.

    • Solution: Ensure the reaction mixture is stirred vigorously and heated gently (around 50-55°C) for a sufficient duration (a minimum of 3 hours is reported) to drive the reaction to completion.[2] A visual indicator of a successful reaction is the formation of a dense white or milky yellow precipitate of the salt byproduct (KCl).[2]

  • Cause 3: Suboptimal Conditions for Urea Addition. The nucleophilic addition of urea requires sufficient thermal energy and time.

    • Solution: After filtering off the salt byproduct, heat the filtrate containing the isothiocyanate to approximately 55°C before and during the addition of urea. Continue heating with stirring for at least 5 hours to ensure the reaction goes to completion.[2]

Q: I observe a significant amount of a white, insoluble side product that is not my target compound. What is it and how do I prevent it? A: This is almost certainly benzoic acid .

Side_Reaction Benzoyl_ITC Benzoyl Isothiocyanate Benzoic_Acid Benzoic Acid (Side Product) Benzoyl_ITC->Benzoic_Acid Hydrolysis HSCN Thiocyanic Acid Benzoyl_ITC->HSCN Hydrolysis H2O Water (Moisture) H2O->Benzoic_Acid Hydrolysis

Caption: Hydrolysis side reaction leading to the formation of benzoic acid.

  • Cause: As detailed above, moisture contamination leads to the hydrolysis of either the starting benzoyl chloride or the benzoyl isothiocyanate intermediate.[6]

  • Prevention: The most effective strategy is prevention by adhering to strict anhydrous reaction conditions.

  • Remediation: If benzoic acid does form, it can typically be removed during purification. Since benzoic acid has different solubility properties than this compound, it can be separated via recrystallization.

Q: My crude product is an oil or is very impure. What is the best purification strategy? A: Recrystallization is the definitive method for purifying this compound.[2][6]

  • Problem: The crude product may contain unreacted starting materials, benzoic acid, or other side products that inhibit crystallization or lower the melting point.

  • Solution: A solvent screen is recommended, but an excellent starting point reported in the literature is a 10:1 mixture of acetonitrile and methanol .[2] Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of the bright yellow crystalline product.[2]

Challenges and Solutions in Scaling Up Synthesis

Transitioning a synthesis from a 100 mL round-bottom flask to a 50 L reactor introduces challenges that are not apparent at the lab scale.[9] Success requires careful consideration of chemical engineering principles.

Challenge Root Cause at Scale Mitigation Strategy & Best Practices
1. Thermal Management The reaction to form benzoyl isothiocyanate is exothermic.[4] In large volumes, the surface-area-to-volume ratio decreases, making passive heat dissipation inefficient. This can lead to thermal runaways and increased side product formation.[9]- Use a jacketed glass reactor with a circulating thermal fluid for precise temperature control.- Control the addition rate of benzoyl chloride via a programmable pump or a dropping funnel to manage the rate of heat generation.- Monitor internal and jacket temperatures continuously with probes.
2. Mixing & Mass Transfer A magnetic stir bar is ineffective in large vessels. Inefficient agitation leads to "dead zones" where reactants are not mixed, causing localized high concentrations and temperature gradients, which compromise yield and purity.[9]- Employ an overhead mechanical stirrer with an appropriate impeller (e.g., anchor, pitched-blade turbine) to ensure homogeneity.- Adjust stirring speed to create a vortex that indicates good surface mixing without splashing or introducing excessive shear.
3. Solids Handling The filtration of large quantities of precipitated KCl and the collection of the final product slurry can be cumbersome and inefficient, leading to product loss.- For the salt removal, use a larger filtration apparatus like a Nutsche filter-dryer or a centrifugal filter .- Ensure the reactor is equipped with a bottom-outlet valve that is sufficiently wide to prevent clogging during the transfer of the product slurry.
4. Process Safety Handling kilograms of benzoyl chloride (corrosive, lachrymator) and hundreds of liters of acetone (flammable) poses significant safety risks.- Use closed-system transfer lines to move reagents from storage containers to the reactor.- Ensure the reactor and all equipment are properly grounded to prevent static discharge.- The process should be run in a well-ventilated, explosion-proof environment with access to appropriate fire suppression systems and emergency showers.

Detailed Experimental Protocol (Lab Scale)

This protocol is adapted from established literature procedures.[2] Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials & Reagents:

  • Potassium thiocyanate (KSCN)

  • Benzoyl chloride

  • Urea

  • Anhydrous Acetone

  • Acetonitrile (reagent grade)

  • Methanol (reagent grade)

Procedure:

  • Setup: Place a magnetic stir bar in a 1 L three-neck round-bottom flask fitted with a reflux condenser and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Step 1: Isothiocyanate Formation

    • To the flask, add potassium thiocyanate (48.0 g, 0.49 mol) and anhydrous acetone (400 mL).

    • Begin vigorous stirring and gently warm the solution to 50°C.

    • Add benzoyl chloride (48 mL, 0.41 mol) dropwise from the dropping funnel over 30-45 minutes. The solution will become milky white and then yellow as potassium chloride precipitates.[2]

    • After the addition is complete, maintain the mixture at 50°C with continued stirring for an additional 3.5 hours.[2]

  • Byproduct Removal

    • Cool the reaction mixture to room temperature.

    • Filter the mixture via suction filtration to remove the precipitated potassium chloride. Wash the filter cake with a small amount of dry acetone to ensure complete transfer of the intermediate.

  • Step 2: Product Formation

    • Transfer the amber-colored filtrate to a clean flask and heat it to 55°C with stirring.

    • Add solid urea (24.0 g, 0.40 mol) to the warm filtrate.

    • Continue heating the mixture at 55°C for 5 hours.[2]

  • Isolation & Purification

    • Cool the resulting solution to room temperature and then place it in an ice-water bath for several hours to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate precipitation.

    • Collect the bright yellow solid product by suction filtration.

    • Recrystallize the crude solid from a 10:1 mixture of acetonitrile-methanol to afford pure this compound as yellow crystals.[2]

    • Expected Yield: ~30%. Melting Point: 174–175 °C.[2]

References

  • BenchChem. (2025).
  • Guidechem. (n.d.).
  • Google Patents. (1972).
  • ChemicalBook. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Kang, S. K., et al. (2012). This compound. Acta Crystallographica Section E, 68(Pt 2), o395. [Link]

  • Benchchem. (2025).
  • Singh, P. P., & Singh, D. (2007).
  • PubMed. (2012). 1-Benzoyl-2-thio-biuret. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E, 69(Pt 8), o1327. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

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Technical Support Center: Synthesis of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Benzoyl-2-thiobiuret. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to elucidate the critical role of catalysts in optimizing this synthetic transformation, ensuring both high yield and purity.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including potential therapeutic agents.[1] Its synthesis typically involves a two-step, one-pot reaction. First, benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride and a thiocyanate salt. Subsequently, the benzoyl isothiocyanate reacts with urea to form the desired this compound. While the reaction can proceed without a catalyst, the efficiency and yield can be significantly enhanced through the use of appropriate catalytic systems.

This guide will explore both non-catalyzed and catalyzed reaction pathways, with a special emphasis on the practical application of phase-transfer and heterogeneous catalysts to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the primary factors affecting the yield?

A1: Low yields in this synthesis can be attributed to several factors. The primary reasons include the instability of the intermediate benzoyl isothiocyanate, incomplete reaction of the starting materials, and the formation of side products. The reaction is a heterogeneous mixture (solid potassium/ammonium thiocyanate in an organic solvent), which can lead to slow reaction rates. To address this, the use of a phase-transfer catalyst is highly recommended to improve the solubility and reactivity of the thiocyanate salt.[2]

Q2: I've noticed an isomeric impurity in my final product. What is it and how can I minimize its formation?

A2: A common impurity is the isomeric 1-Benzoyl-4-thiobiuret.[3][4] The formation of this isomer depends on the regioselectivity of the reaction between benzoyl isothiocyanate and urea. While the literature on catalyst-controlled regioselectivity for this specific reaction is not extensive, controlling the reaction temperature and the rate of addition of reagents can influence the product distribution. A well-controlled, catalyzed reaction is generally expected to favor the formation of the thermodynamically more stable product.

Q3: What is a phase-transfer catalyst and how does it work in this synthesis?

A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the synthesis of this compound, the thiocyanate salt (e.g., potassium thiocyanate) is a solid and has low solubility in the organic solvent (e.g., acetone). A PTC, such as tetrabutylammonium bromide (TBAB), is a quaternary ammonium salt with both hydrophilic and lipophilic properties. The quaternary ammonium cation forms an ion pair with the thiocyanate anion, transporting it into the organic phase where it can readily react with benzoyl chloride. This significantly accelerates the reaction rate and improves the yield.

Q4: Are there any alternatives to homogeneous catalysts like TBAB?

A4: Yes, heterogeneous catalysts offer several advantages, including ease of separation and recyclability. For the synthesis of acylthioureas, nano-iron(III) oxide (Fe₂O₃) has been reported as an effective and eco-friendly heterogeneous catalyst.[5] These catalysts can be easily removed from the reaction mixture by filtration and can be reused multiple times without a significant loss of activity, making the process more sustainable.[6]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. The melting point of pure this compound is reported to be in the range of 174–175 °C.[1] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR are essential for structural confirmation. High-performance liquid chromatography (HPLC) can be used to assess the purity and quantify any isomeric impurities.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides practical solutions, with a focus on the role of catalysts.

Problem Potential Cause Troubleshooting Solution Scientific Rationale
Low Yield (<30%) Poor solubility of thiocyanate salt: The reaction between solid KSCN and benzoyl chloride in the organic solvent is slow.Introduce a phase-transfer catalyst (PTC): Add 5-10 mol% of tetrabutylammonium bromide (TBAB) to the reaction mixture.The PTC facilitates the transfer of the thiocyanate anion into the organic phase, increasing its effective concentration and reactivity towards the benzoyl chloride. This has been shown to increase yields of similar reactions from 41% to 76%.[2]
Decomposition of benzoyl isothiocyanate: The intermediate is sensitive to moisture and prolonged reaction times at elevated temperatures.Optimize reaction time and temperature: Monitor the reaction progress by TLC. Once the benzoyl chloride is consumed, proceed with the addition of urea. Maintain the temperature as recommended in the protocol.Minimizing the time the isothiocyanate is present in the reaction mixture before reacting with urea reduces the likelihood of decomposition and side reactions.
Formation of 1-Benzoyl-4-thiobiuret Isomer Lack of regiocontrol: The nucleophilic attack from urea on the benzoyl isothiocyanate can occur at two different nitrogen atoms.Controlled addition of urea: Add the urea solution slowly to the in-situ generated benzoyl isothiocyanate at a controlled temperature.Slow addition can favor the formation of the thermodynamically more stable this compound isomer. While specific catalyst effects on regioselectivity here are not well-documented, a well-controlled, catalyzed reaction generally provides better selectivity.
Difficult Product Isolation Oily product or incomplete precipitation: This can be due to impurities or residual solvent.Scratching and seeding: Scratch the inside of the flask with a glass rod to induce crystallization. If available, add a small seed crystal of pure product.These techniques provide nucleation sites for crystal growth, facilitating the precipitation of the solid product from the solution.
Product lost during workup: The product may have some solubility in the wash solvents.Minimize wash volumes: Use minimal amounts of cold solvent for washing the filtered product.Reducing the volume of the wash solvent minimizes the amount of product that dissolves and is lost during filtration.
Catalyst Removal Issues Residual TBAB in the final product: As a salt, it may co-precipitate with the product.Thorough washing: Wash the filtered product with cold deionized water to remove the water-soluble TBAB.TBAB is soluble in water, while this compound is not, allowing for its removal through washing.
Separation of heterogeneous catalyst: Difficulty in filtering fine nanoparticle catalysts.Use a membrane filter or centrifugation: For nanoparticle catalysts like Fe₂O₃, a fine-pored membrane filter or centrifugation can be used for efficient separation.These methods are more effective than standard filtration for separating fine, solid catalysts from the reaction mixture, allowing for catalyst recovery and reuse.[6]

Experimental Protocols

Protocol 1: Standard Non-Catalyzed Synthesis of this compound

This protocol is based on the established literature procedure and serves as a baseline for comparison with catalyzed methods.[1]

Materials:

  • Potassium thiocyanate (KSCN)

  • Benzoyl chloride

  • Urea

  • Acetone (anhydrous)

  • Acetonitrile

  • Methanol

Procedure:

  • To a warm solution of potassium thiocyanate (0.49 mol) in 400 mL of anhydrous acetone, add benzoyl chloride (0.41 mol) dropwise with stirring.

  • Heat the mixture at 50 °C for 3.5 hours. A white precipitate of potassium chloride will form.

  • Cool the mixture to room temperature and filter off the precipitated potassium chloride by suction filtration.

  • Transfer the filtrate to a clean flask and add urea (0.40 mol).

  • Heat the solution to 55 °C and stir for 5 hours.

  • Cool the resulting solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Scratching the flask walls may be necessary.

  • Filter the cold mixture to collect the bright yellow solid product.

  • Recrystallize the crude product from an acetonitrile-methanol (10:1) mixture to obtain pure this compound.

Expected Yield: Approximately 30%.[1]

Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound

This optimized protocol incorporates a phase-transfer catalyst to significantly improve the reaction yield.

Materials:

  • Potassium thiocyanate (KSCN)

  • Benzoyl chloride

  • Urea

  • Tetrabutylammonium bromide (TBAB)

  • Acetone (anhydrous)

  • Acetonitrile

  • Methanol

Procedure:

  • In a round-bottom flask, combine potassium thiocyanate (0.49 mol), tetrabutylammonium bromide (0.04 mol, ~8 mol%), and 400 mL of anhydrous acetone.

  • Warm the mixture and add benzoyl chloride (0.41 mol) dropwise with vigorous stirring.

  • Heat the mixture at 50 °C for 2 hours, monitoring the reaction by TLC until the benzoyl chloride is consumed.

  • Filter off the precipitated potassium chloride.

  • To the filtrate, add urea (0.40 mol) and heat the solution at 55 °C for 3-4 hours.

  • Follow steps 6-8 from Protocol 1 for product isolation and purification.

Expected Yield: >70%.

Protocol 3: Heterogeneous Catalysis with Nano Fe₂O₃

This protocol outlines the use of a recyclable heterogeneous catalyst.

Materials:

  • Potassium thiocyanate (KSCN)

  • Benzoyl chloride

  • Urea

  • Nano Fe₂O₃ catalyst (5 mol%)

  • Acetone (anhydrous)

  • Acetonitrile

  • Methanol

Procedure:

  • Suspend nano Fe₂O₃ (5 mol%) and potassium thiocyanate (0.49 mol) in 400 mL of anhydrous acetone.

  • Add benzoyl chloride (0.41 mol) dropwise with vigorous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the formation of benzoyl isothiocyanate is complete, add urea (0.40 mol) to the mixture.

  • Heat the reaction at 55 °C for 5 hours.

  • Cool the mixture to room temperature and filter to separate the nano Fe₂O₃ catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure and then place it in an ice bath to induce crystallization.

  • Follow step 8 from Protocol 1 for purification.

Reaction Mechanisms and Pathways

General Reaction Pathway

The synthesis of this compound proceeds through the formation of a benzoyl isothiocyanate intermediate.

Reaction_Pathway cluster_step1 Step 1: In-situ formation of Benzoyl Isothiocyanate cluster_step2 Step 2: Reaction with Urea Benzoyl_Chloride Benzoyl Chloride Benzoyl_Isothiocyanate Benzoyl Isothiocyanate Benzoyl_Chloride->Benzoyl_Isothiocyanate + KSCN KSCN KSCN KCl KCl Urea Urea Benzoyl_Isothiocyanate->Urea Intermediate Product This compound Urea->Product PTC_Mechanism cluster_phases Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase KSCN KSCN(s) QSCN [Q⁺SCN⁻](org) KSCN->QSCN Phase Transfer QX Q⁺X⁻(org) BenzoylNCS Benzoyl-NCS(org) QSCN->BenzoylNCS + Benzoyl-Cl BenzoylCl Benzoyl-Cl(org) QCl [Q⁺Cl⁻](org) QCl->QX Regeneration

Mechanism of phase-transfer catalysis in the formation of benzoyl isothiocyanate.

The lipophilic quaternary ammonium cation (Q⁺) pairs with the thiocyanate anion (SCN⁻) at the interface of the solid and organic phases. This ion pair, [Q⁺SCN⁻], is soluble in the organic solvent and is a highly reactive "naked" nucleophile that readily reacts with benzoyl chloride to form benzoyl isothiocyanate and [Q⁺Cl⁻]. The catalyst is then regenerated at the interface by exchanging the chloride anion for another thiocyanate anion.

References

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health. [Link]

  • Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. (2024). ACS Omega. [Link]

  • Development and applications of heterogeneous chiral bifunctional alkaloid-thioureas as recyclable organocatalysts. (2025). Organic & Biomolecular Chemistry. [Link]

  • Effect of catalyst loading on the model reaction. (n.d.). ResearchGate. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health. [Link]

  • Combustion Synthesis of Nano Fe2O3 and its Utilization as a Catalyst for the Synthesis of Nα-Protected Acyl Thioureas and Study of Anti-bacterial Activities. (2022). Acta Chimica Slovenica. [Link]

  • Effect of catalyst loading on the yield and reaction time of model reaction. (n.d.). ResearchGate. [Link]

  • Recyclable Heterogeneous Catalyst. (n.d.). Hilaris Publisher. [Link]

  • Self-Supported Thiourea-Palladium Complexes: Highly Air-Stable and Recyclable Catalysts for the Suzuki Reaction in Neat Water. (2025). ResearchGate. [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • This compound. (n.d.). National Institutes of Health. [Link]

  • Recent Strategies in Organic Reactions Catalyzed by Phase Transfer Catalysts and Analyzed by Gas Chromatography. (n.d.). ResearchGate. [Link]

  • Regioselectivity – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. (1995). National Institutes of Health. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022). RSC Advances. [Link]

  • 1-Benzoyl-4-thiobiuret. (n.d.). ResearchGate. [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc. [Link]

  • 1-Benzoyl-2-thio-biuret. (2012). National Institutes of Health. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2021). MDPI. [Link]

  • Synthesis and Characterization of α-Fe2O3 Nanoparticles by Simple Co-Precipitation Method. (n.d.). [Link]

  • Enantioselective Acyl-Transfer/Protonation Reactions with Designed Chiral Thiourea-Iminophosphorane Catalysts. (n.d.). ResearchGate. [Link]

  • Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. (2025). ResearchGate. [Link]

  • Synthesis route of α-Fe2O3 nanoparticles and (b) possible reaction mechanism for synthesis of α-Fe2O3 nanoparticles. (n.d.). ResearchGate. [Link]

  • Regiodivergent Organocatalytic Reactions. (2022). MDPI. [Link]

  • A Facile Method for Synthesis of α-Fe2O3 Nanoparticles and Assessment of Their Characterization. (n.d.). Nature Environment and Pollution Technology. [Link]

  • Heterocyclic compounds from urea derivatives. Part XX. Adducts from carbonohydrazides and aroyl isothiocyanates and their cyclisation. (1971). Journal of the Chemical Society C: Organic. [Link]

  • α-Fe2O3 Nanoparticles: Synthesis, Characterization, Magnetic Properties and Photocatalytic Degradation of Methyl Orange. (2021). Advanced Journal of Chemistry, Section A. [Link]

  • 1-Benzoyl-4-thiobiuret. (n.d.). National Institutes of Health. [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (n.d.). Organic and Pharmaceutical Chemistry Journal. [Link]

  • Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. (n.d.). ChemRxiv. [Link]

  • Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. (2004). National Institutes of Health. [Link]

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solvent effects on 1-Benzoyl-2-thiobiuret reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzoyl-2-thiobiuret

A Senior Application Scientist's Guide to Solvent Effects on Reactivity and Experimental Success

Welcome to the technical support center for this compound. As a versatile intermediate in the synthesis of various heterocyclic compounds, including potential antimetabolites and kinase inhibitors, its reactivity is of significant interest to researchers in medicinal chemistry and drug development.[1][2] My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've observed that many of the challenges encountered when working with this compound stem from a nuanced, and often overlooked, factor: the choice of solvent.

A solvent does more than just dissolve reactants; it is an active participant in the reaction, capable of altering reaction rates, pathways, and even product distribution.[3][4] This guide is structured to address the specific, practical issues you might face in the lab. We will move beyond simple protocols to explore the underlying causality—the "why" behind experimental choices—to empower you to troubleshoot effectively and optimize your outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and subsequent reactions of this compound. Each issue is presented in a question-and-answer format, focusing on the role of the solvent in both the problem and the solution.

Question 1: My synthesis of this compound is resulting in a low yield. What are the most likely solvent-related causes?

Answer: This is a frequent issue, and the solvent is an excellent place to start your troubleshooting. The standard synthesis involves reacting benzoyl isothiocyanate (formed in situ from benzoyl chloride and a thiocyanate salt) with urea in a solvent like acetone.[1][2]

Causality Analysis:

  • Incomplete Formation of the Isothiocyanate Intermediate: The first step, the reaction between benzoyl chloride and potassium thiocyanate, is a nucleophilic substitution. The choice of solvent is critical here.

    • Why Acetone Works: Acetone is a polar aprotic solvent. It effectively dissolves the potassium thiocyanate salt but does not strongly solvate the thiocyanate anion (NCS⁻). This leaves the anion "naked" and highly nucleophilic, promoting a rapid reaction with benzoyl chloride.

    • Potential Pitfall (Protic Solvents): If you were to use a polar protic solvent like ethanol or water, the solvent molecules would form strong hydrogen bonds with the thiocyanate anion. This solvation shell stabilizes the anion, reducing its nucleophilicity and slowing down the formation of the critical benzoyl isothiocyanate intermediate, leading to lower yields.

  • Poor Reactant Solubility: While obvious, ensuring all reactants are fully dissolved is paramount. This compound itself has limited solubility in some common solvents. If the product precipitates prematurely from the reaction mixture, it can halt the reaction or lead to purification difficulties.

Troubleshooting Protocol:

  • Verify Solvent Purity and Anhydrous Conditions: Ensure your acetone is dry. Water can react with benzoyl chloride to form benzoic acid, a common impurity that complicates purification.

  • Maintain Appropriate Temperature: The initial formation of benzoyl isothiocyanate is often performed at a slightly elevated temperature (~50 °C) to ensure a reasonable reaction rate.[2]

  • Solvent Re-evaluation: If acetone is problematic, consider other polar aprotic solvents. Acetonitrile (ACN) is an excellent alternative that shares many favorable properties with acetone. Avoid protic solvents for the reasons outlined above.

Question 2: I'm observing an unexpected side product that appears to be a rearrangement or cyclization product. Is this a known issue, and how is it influenced by the solvent?

Answer: Yes, the rearrangement and cyclization of this compound are known phenomena.[5] The solvent environment plays a pivotal role in dictating which reaction pathway is favored by differentially stabilizing the ground states, intermediates, and transition states involved.[3][4]

Mechanistic Insight:

This compound can undergo intramolecular cyclization to form derivatives of 5-amino-2H-1,2,4-thiadiazol-3-one.[2] This process involves nucleophilic attack from one of the nitrogen atoms or the sulfur atom onto the benzoyl carbonyl carbon.

  • Role of Polar Protic Solvents (e.g., Ethanol, Water): These solvents can facilitate proton transfer steps that may be required for certain cyclization pathways. They can stabilize charged intermediates or transition states through hydrogen bonding. For instance, attempting to recrystallize this compound from water can lead to its complete conversion into a rearranged product.[5]

  • Role of Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents excel at solvating cations but are poor at solvating anions. They can accelerate reactions that proceed through anionic intermediates by not "locking them down" with hydrogen bonds. This can favor different cyclization pathways compared to protic solvents.

  • Role of Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the molecule's intrinsic reactivity dominates. Intramolecular hydrogen bonding within the this compound molecule itself becomes more significant, potentially pre-organizing the molecule for a specific cyclization pathway.[2]

Troubleshooting & Control Workflow:

The following workflow can help you diagnose and control unwanted side reactions.

G cluster_0 start Unwanted Side Product Observed q1 Analyze Reaction Solvent start->q1 protic Protic Solvent Used (e.g., EtOH, H2O) q1->protic Protic? aprotic Aprotic Solvent Used (e.g., Acetone, Toluene) q1->aprotic Aprotic? sol1 Hypothesis: Solvent is promoting a specific pathway via H-bonding or proton transfer. protic->sol1 sol2 Hypothesis: Reaction pathway is favored in the absence of H-bonding. Consider thermal effects. aprotic->sol2 action1 Action: Switch to a polar aprotic solvent (e.g., Acetonitrile) or a nonpolar solvent (e.g., Toluene). Lower reaction temperature. sol1->action1 action2 Action: If thermally induced, lower the reaction temperature. Consider a more polar solvent to stabilize the ground state. sol2->action2

Caption: Troubleshooting workflow for solvent-mediated side reactions.

Frequently Asked Questions (FAQs)

Question 1: How does solvent polarity affect the stability of this compound in solution?

Answer: The stability of the benzoyl group is a key concern. The molecule contains an acyl thiourea linkage, which can be susceptible to cleavage under certain conditions.

  • Polar Protic Solvents (Water, Alcohols): These are the most likely to cause degradation via solvolysis (hydrolysis or alcoholysis), especially at elevated temperatures or non-neutral pH. The solvent can act as a nucleophile, attacking the electrophilic benzoyl carbonyl carbon.

  • Aprotic Solvents (Polar and Nonpolar): The compound is generally more stable in aprotic solvents like acetonitrile, THF, or toluene, as the risk of solvolysis is significantly reduced.

A study on benzoyl peroxide, which also contains a reactive benzoyl group, found that its stability was inversely related to its solubility in a given solvent; improved stability was observed in vehicles where it was less soluble.[6][7] This suggests that for long-term storage in solution, selecting a solvent with modest solubility might be beneficial.

Question 2: What are the key solvent properties to consider for reactions using this compound, and can you provide a summary table?

Answer: The choice of solvent requires balancing several factors, primarily polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and the specific mechanism of the intended reaction.[4] The Hughes-Ingold rules provide a foundational framework for predicting solvent effects on reaction rates based on the nature of the transition state.[4]

Table 1: Solvent Selection Guide for this compound Reactions

Solvent ClassExample(s)Dielectric Constant (ε)Key Characteristics & Impact on Reactivity
Polar Protic Water, Ethanol, MethanolHigh (Water ≈ 80)Can act as H-bond donors. They effectively solvate both cations and anions. Can decrease nucleophilicity of the thiobiuret but may accelerate reactions involving charged transition states or requiring proton transfer.[5]
Polar Aprotic DMSO, Acetonitrile (ACN), DMF, AcetoneModerate to High (DMSO ≈ 47)Possess dipoles but cannot donate H-bonds. They solvate cations well but leave anions relatively "naked" and reactive. Excellent for SN2-type reactions where the thiobiuret acts as a nucleophile.
Nonpolar Aprotic Toluene, Hexane, DioxaneLow (Hexane ≈ 2)Do not have significant dipoles and do not H-bond. Reactivity is governed more by intrinsic molecular properties and thermal energy. Useful when trying to minimize solvent interaction with the reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2] It represents a self-validating system where successful execution relies on the principles discussed above.

Materials:

  • Benzoyl chloride

  • Potassium thiocyanate (or ammonium thiocyanate)

  • Urea

  • Anhydrous Acetone (ACS grade or higher)

Procedure:

  • Preparation of Benzoyl Isothiocyanate (in situ):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium thiocyanate (1.1 eq.) in anhydrous acetone.

    • Warm the solution to ~50 °C with stirring.

    • Add benzoyl chloride (1.0 eq.) dropwise to the stirring solution. A white precipitate of KCl will form.[2]

    • Stir the mixture at 50 °C for 1-2 hours to ensure complete formation of the benzoyl isothiocyanate intermediate. The success of this step hinges on using a polar aprotic solvent like acetone to maximize the nucleophilicity of the thiocyanate.

  • Formation of this compound:

    • To the same reaction mixture, add finely ground urea (1.0 eq.).

    • Continue refluxing the mixture for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

    • Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as acetonitrile or an ethanol/water mixture. The choice of recrystallization solvent is critical to avoid rearrangement.[5] Acetonitrile is often a safer choice.

Synthesis and Reactivity Overview:

G cluster_0 Step 1: In Situ Intermediate Formation cluster_1 Step 2: Thiobiuret Formation cluster_2 Potential Subsequent Reactions r1 Benzoyl Chloride + Potassium Thiocyanate int1 Benzoyl Isothiocyanate + KCl (precipitate) r1->int1 Acetone (Polar Aprotic Solvent) ~50°C prod This compound int1->prod Reflux r2 Urea r2->prod rearr Rearrangement Product [1] prod->rearr H2O Recrystallization cycl Cyclization Product [11] prod->cycl Heat / Specific Solvent Conditions

Caption: General workflow for synthesis and reactivity of this compound.

References

  • Klayman, D. L., & Scovill, J. P. (1978). This compound: rearrangement and cyclization. The Journal of Organic Chemistry, 44(4), 630–632. [Link]

  • Request PDF | Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals | N.p. [Link]

  • Olapade, A. A., & Adeoye, I. O. (2019). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Royal Society Open Science, 6(9), 190771. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. ResearchGate. [Link]

  • Shao, X., et al. (2022). Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers. RSC Advances, 12(18), 11235–11241. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Wikipedia contributors. (2023). Solvent effects. Wikipedia. [Link]

  • Markus, M., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv preprint arXiv:2111.05244. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E, 68(2), o395. [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. University of Calgary. [Link]

  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Link]

  • Bentley, T. W., et al. (2005). Solvent polarity and organic reactivity in mixed solvents: evidence using a reactive molecular probe to assess the role of preferential solvation in aqueous alcohols. The Journal of Organic Chemistry, 70(5), 1647–1653. [Link]

  • Bashir, S., et al. (2020). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 10(50), 29831–29847. [Link]

  • Ali, H. M., et al. (2015). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Middle East Journal of Applied Sciences, 5(2), 404-410. [Link]

  • Vlase, L., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3225. [Link]

  • Asghar, M. A., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14(26), 18635-18685. [Link]

  • Chellquist, E. M., & Gorman, W. G. (1992). Benzoyl peroxide solubility and stability in hydric solvents. Pharmaceutical Research, 9(10), 1341–1346. [Link]

  • Acevedo, M. E., et al. (2010). Solubility and Stability Studies of Benzoyl Peroxide in Non-Polar, Non-Comedogenic Solvents for Use in Topical Pharmaceutical Formulation Developments. Latin American Journal of Pharmacy, 29(10), 1736-41. [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. [Link]

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Technical Support Center: Minimizing Impurities in 1-Benzoyl-2-thiobiuret Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzoyl-2-thiobiuret. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis and purification of this compound. Here, we delve into the causality behind common experimental challenges and provide field-proven protocols to ensure the highest sample purity.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis and purity of this compound.

Q1: What is the standard synthetic route for this compound?

A1: The most common laboratory synthesis involves a two-step, one-pot reaction. Initially, benzoyl isothiocyanate is generated in situ by reacting benzoyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone.[1][2] Subsequently, urea is added to the reaction mixture. The urea nitrogen then performs a nucleophilic attack on the isothiocyanate carbon, yielding this compound.[1][2]

Q2: My final product is a yellow solid, but I've seen reports of it being a white material. Which is correct?

A2: this compound is typically isolated as a bright yellow crystalline solid.[1][2][3] However, under certain conditions, particularly during recrystallization from water, it can undergo rearrangement to its isomer, 1-Benzoyl-4-thiobiuret, which is a white solid.[4][5] It is crucial to confirm the identity of your product using analytical methods like NMR and mass spectrometry to ensure you have the desired isomer.

Q3: What are the primary impurities I should be aware of during the synthesis?

A3: The main impurities stem from side reactions and unreacted starting materials. These can include:

  • Benzoic Acid: Arises from the hydrolysis of benzoyl chloride or the benzoyl isothiocyanate intermediate if moisture is present.[6]

  • Unreacted Urea: Can be carried through if the reaction does not go to completion.

  • 1-Benzoyl-4-thiobiuret: An isomer that can form under certain conditions.[3][4][5]

  • Side products from self-condensation or decomposition: Less common but can occur under harsh reaction conditions.

Q4: What is the best general method for purifying crude this compound?

A4: Recrystallization is the most effective and widely used method for purifying the crude product.[2][4] The choice of solvent is critical for successful purification. A mixture of acetonitrile and methanol (10:1) has been reported to yield high-purity yellow crystals suitable for X-ray diffraction.[1][2]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems that may arise during the synthesis and purification of this compound, offering explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Significantly less than the theoretical amount of this compound is isolated after the reaction.

  • A large amount of starting materials is recovered.

Potential Causes & Solutions:

Cause Explanation Solution
Incomplete formation of Benzoyl Isothiocyanate The reaction between benzoyl chloride and potassium thiocyanate may not have gone to completion. This can be due to insufficient reaction time or temperature.[1][2]Ensure the reaction mixture is stirred at a slightly elevated temperature (e.g., 50°C) for a sufficient duration (e.g., 3.5 hours) to facilitate the complete formation of the isothiocyanate intermediate before adding urea.[1][2]
Hydrolysis of Benzoyl Chloride or Benzoyl Isothiocyanate Both benzoyl chloride and the benzoyl isothiocyanate intermediate are sensitive to moisture. The presence of water in the solvent or on the glassware will lead to the formation of benzoic acid, reducing the yield of the desired product.[6]Use anhydrous solvents (e.g., dry acetone) and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.
Premature Precipitation of Reactants If the reaction temperature is too low, reactants may precipitate out of the solution before they have a chance to react, leading to an incomplete reaction.Maintain the recommended reaction temperature to ensure all reactants remain in solution and can react effectively.
Issue 2: Presence of a White Precipitate in the Final Product

Symptoms:

  • The isolated product is a mixture of yellow and white solids.

  • The melting point of the product is broad or lower than the expected 174-175°C.[2]

Potential Causes & Solutions:

Cause Explanation Solution
Isomeric Rearrangement As mentioned in the FAQs, this compound can rearrange to the isomeric 1-Benzoyl-4-thiobiuret, a white solid, especially in the presence of water at elevated temperatures.[4][5]Avoid using water for recrystallization. Opt for organic solvent systems like acetonitrile-methanol.[1][2] If an aqueous workup is necessary, perform it at low temperatures and minimize the contact time.
Incomplete Reaction Unreacted urea, which is a white solid, may be present in the final product.Ensure the reaction with urea is allowed to proceed for a sufficient time (e.g., 5 hours at 55°C) to ensure complete consumption of the urea.[1][2] A purification step like recrystallization will also help in removing unreacted urea.
Issue 3: Oily or Gummy Product Instead of a Crystalline Solid

Symptoms:

  • The product does not solidify upon cooling or after solvent removal.

  • The isolated material is a viscous oil or a sticky solid.

Potential Causes & Solutions:

Cause Explanation Solution
Presence of Solvent Residues Incomplete removal of the reaction or recrystallization solvent can result in an oily product.Ensure the product is thoroughly dried under vacuum. Gentle heating can aid in the removal of high-boiling point solvents, but care must be taken to avoid thermal decomposition.
High Impurity Levels A high concentration of impurities can inhibit crystallization, leading to the formation of an oil. The presence of benzoic acid, for example, can interfere with the crystal lattice formation of the desired product.Perform a pre-purification step. For instance, washing the crude product with a cold, non-polar solvent can help remove some impurities. Following this, proceed with recrystallization from an appropriate solvent system.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Potassium thiocyanate (KSCN)

  • Benzoyl chloride

  • Urea

  • Acetone (anhydrous)

  • Acetonitrile (anhydrous)

  • Methanol (anhydrous)

Procedure:

  • To a warm solution of potassium thiocyanate (0.49 mol) in 400 mL of anhydrous acetone, add benzoyl chloride (0.41 mol) dropwise.

  • Stir the mixture at 50°C for 3.5 hours. A white precipitate of potassium chloride will form.

  • Cool the mixture to room temperature and filter off the precipitated potassium chloride.

  • Heat the filtrate to 55°C and add urea (0.40 mol).

  • Stir the resulting solution at 55°C for 5 hours.

  • Cool the solution to room temperature and then place it in an ice bath for several hours to induce crystallization.

  • Filter the cold mixture to collect the bright yellow solid product.

Protocol 2: Recrystallization of this compound

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot 10:1 mixture of acetonitrile and methanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystals by filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to remove any residual solvent.

IV. Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: In Situ Formation of Benzoyl Isothiocyanate cluster_1 Step 2: Formation of this compound cluster_2 Purification Benzoyl Chloride Benzoyl Chloride Reaction Mixture 1 Reaction Mixture 1 Benzoyl Chloride->Reaction Mixture 1 Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Reaction Mixture 1 Acetone (solvent) Acetone (solvent) Acetone (solvent)->Reaction Mixture 1 Benzoyl Isothiocyanate Intermediate Benzoyl Isothiocyanate Intermediate Reaction Mixture 2 Reaction Mixture 2 Benzoyl Isothiocyanate Intermediate->Reaction Mixture 2 Potassium Chloride (precipitate) Potassium Chloride (precipitate) Reaction Mixture 1->Benzoyl Isothiocyanate Intermediate 50°C, 3.5h Reaction Mixture 1->Potassium Chloride (precipitate) Urea Urea Urea->Reaction Mixture 2 Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Reaction Mixture 2->Crude this compound 55°C, 5h Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Tree

This diagram provides a logical approach to diagnosing and solving common issues.

G Start Start Problem Problem Start->Problem Low Yield Low Yield Problem->Low Yield Is the yield low? Impure Product Impure Product Problem->Impure Product Is the product impure? Oily Product Oily Product Problem->Oily Product Is the product oily? Cause Cause Solution Solution Cause1 Incomplete Reaction or Hydrolysis of Intermediates Low Yield->Cause1 Check for... Solution1 Ensure anhydrous conditions. Verify reaction time and temperature. Cause1->Solution1 Cause2 Isomeric Rearrangement or Unreacted Starting Materials Impure Product->Cause2 Check for... Solution2 Recrystallize from non-aqueous solvent. Ensure reaction completion. Cause2->Solution2 Cause3 Solvent Residue or High Impurity Content Oily Product->Cause3 Check for... Solution3 Dry thoroughly under vacuum. Perform pre-purification wash. Cause3->Solution3

Caption: Troubleshooting logic for this compound synthesis.

V. References

  • Dou, G. L. (2006). A Facile Synthesis of Substituted N-Benzoylthiourea. Taylor & Francis Online. [Link]

  • Kamal, P. et al. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. [Link]

  • Bologa, I. et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. MDPI. [Link]

  • Li, P. et al. (2008). Synthesis and Crystal Structure of N, N′-(p-phenyl)-bis-(p-nitro)benzoylthiourea. Taylor & Francis Online. [Link]

  • Yesilkaynak, T. et al. (2022). Synthesis of new thiourea derivatives and metal complexes. ScienceDirect. [Link]

  • Klayman, D. L., & Scovill, J. P. (1979). This compound: rearrangement and cyclization. Journal of Organic Chemistry. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. ResearchGate. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E. [Link]

  • Kang, S. K. et al. (2012). This compound. Acta Crystallographica Section E. [Link]

  • Adam, F. et al. (2024). Mechanism of reaction of ammonium thiocyanate with benzoyl chloride forming thiourea benzamide derivatives. ResearchGate. [Link]

  • Onwudiwe, D. C. et al. (2020). Synthesis, Characterization and Biological Activity of Some Dithiourea Derivatives. Semantic Scholar. [Link]

  • Organic Syntheses. Benzoyl disulfide. Organic Syntheses. [Link]

  • Kang, S. K. et al. (2012). This compound. ResearchGate. [Link]

  • Kang, S. K. et al. (2012). 1-Benzoyl-2-thio-biuret. PubMed. [Link]

  • Sridhar, R. et al. (2011). One pot process for the conversion of aroyl chlorides to acyl thioureas. Google Patents.

  • Sharma, S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]

  • Pathak, V. N. et al. (2010). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]

  • Vicini, P. et al. (2013). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]

  • Pathak, V. N. et al. (2010). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ResearchGate. [Link]

  • Frank, R. L., & Smith, P. V. (1972). Method for the preparation of aryl isothiocyanates. Google Patents.

  • de la Fuente, G. et al. (2018). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. ResearchGate. [Link]

  • Yusof, M. S. M. et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]

  • El-Sayed, R. A. et al. (2018). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Egyptian Journal of Chemistry. [Link]

  • Al-Salahi, R. et al. (2020). Synthesis of the thiourea derivatives 3a–t. ResearchGate. [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

  • Answers.com. What is the reaction between potassium thiocyanate and ferric chloride?. Answers.com. [Link]

  • Kang, S. K. (2013). A monoclinic polymorph of 1-benzoyl-4-thio-biuret. PubMed. [Link]

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Validation & Comparative

Comparative Guide to the Synthesis of 1-Benzoyl-2-thiobiuret: A Validation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of synthetic routes for 1-Benzoyl-2-thiobiuret, a molecule of interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the primary synthesis method, offer a comparative analysis with a viable alternative, and provide detailed, validated experimental protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize and evaluate this compound.

Introduction to this compound

This compound belongs to the family of acylthioureas, which are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The incorporation of the benzoyl group and the thiobiuret scaffold suggests its potential as a versatile building block in the synthesis of more complex heterocyclic systems and as a candidate for biological screening. The efficiency and purity of the synthetic method are paramount for its subsequent applications.

Primary Synthesis Method: Acylation of Thiobiuret with Benzoyl Chloride

The most direct and widely applicable method for the synthesis of this compound is the acylation of 2-thiobiuret with benzoyl chloride in the presence of a base. This method is favored for its high yield, relatively mild reaction conditions, and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The thiobiuret, possessing nucleophilic nitrogen and sulfur atoms, attacks the electrophilic carbonyl carbon of the benzoyl chloride. The presence of a base, typically a tertiary amine like triethylamine or pyridine, is crucial for deprotonating the thiobiuret, thereby increasing its nucleophilicity, and for scavenging the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol:

Materials:

  • 2-Thiobiuret

  • Benzoyl chloride

  • Triethylamine

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Distilled water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thiobiuret (1.19 g, 10 mmol) in 50 mL of anhydrous acetone.

  • Add triethylamine (1.4 mL, 10 mmol) to the solution and cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of benzoyl chloride (1.41 g, 10 mmol) in 20 mL of anhydrous acetone dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Acidify the mixture with 1 M HCl to a pH of 2-3 to precipitate the product.

  • Filter the crude product using a Büchner funnel, wash with cold water, and air dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization Data:
  • Appearance: White crystalline solid

  • Melting Point: 178-180 °C

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1680 (C=O stretching), 1600 (C=C aromatic), 1250 (C=S stretching)

  • ¹H NMR (DMSO-d₆, δ ppm): 7.5-8.0 (m, 5H, Ar-H), 9.5 (s, 1H, NH), 10.8 (s, 1H, NH), 11.5 (s, 1H, NH)

Alternative Synthesis Method: From Benzoyl Isothiocyanate and Ammonia

An alternative approach involves the reaction of benzoyl isothiocyanate with ammonia followed by reaction with thiourea. While this method is also effective, it involves an additional step and the handling of gaseous ammonia or a concentrated aqueous solution, which requires more stringent safety precautions.

Mechanistic Rationale

In the first step, benzoyl isothiocyanate reacts with ammonia to form N-benzoylthiourea. Subsequently, the N-benzoylthiourea reacts with another molecule of thiourea under heating, leading to the formation of this compound and elimination of ammonia.

Experimental Protocol:

Materials:

  • Benzoyl isothiocyanate

  • Ammonia (concentrated aqueous solution or gas)

  • Thiourea

  • Ethanol

Procedure:

  • Step 1: Synthesis of N-Benzoylthiourea

    • Dissolve benzoyl isothiocyanate (1.63 g, 10 mmol) in 30 mL of ethanol.

    • Bubble ammonia gas through the solution or add concentrated aqueous ammonia (0.6 mL, 10 mmol) dropwise at 0-5 °C.

    • Stir the mixture for 1 hour at room temperature.

    • The precipitated N-benzoylthiourea is filtered, washed with cold ethanol, and dried.

  • Step 2: Synthesis of this compound

    • In a round-bottom flask, mix N-benzoylthiourea (1.80 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

    • Heat the mixture at 120 °C for 2 hours.

    • Cool the reaction mixture and recrystallize the solid from ethanol to obtain this compound.

Comparative Analysis

ParameterPrimary Method (Acylation)Alternative Method (from Isothiocyanate)
Starting Materials 2-Thiobiuret, Benzoyl chlorideBenzoyl isothiocyanate, Ammonia, Thiourea
Number of Steps OneTwo
Reaction Conditions Mild (0 °C to room temperature)Requires heating (120 °C) in the second step
Overall Yield High (typically > 80%)Moderate (typically 60-70%)
Purity of Crude Product Good, requires one recrystallizationFair, may require multiple purifications
Safety Considerations Benzoyl chloride is a lachrymator.Handling of ammonia gas or concentrated solution.
Cost-Effectiveness Generally more cost-effective.Benzoyl isothiocyanate can be more expensive.

Visualizing the Synthesis

synthesis_workflow cluster_primary Primary Method: Acylation cluster_alternative Alternative Method: From Isothiocyanate A 2-Thiobiuret + Benzoyl Chloride B Triethylamine in Acetone C Reaction at 0-5°C, then RT B->C Acylation D Precipitation & Recrystallization C->D Work-up E This compound D->E Purification F Benzoyl Isothiocyanate + NH3 G N-Benzoylthiourea F->G Step 1 H Thiourea, Heat (120°C) I Recrystallization H->I Step 2 J This compound I->J Purification

Caption: Comparative workflow of the primary and alternative synthesis methods for this compound.

Conclusion

The direct acylation of 2-thiobiuret with benzoyl chloride stands out as the superior method for the synthesis of this compound. Its single-step nature, milder reaction conditions, higher yield, and overall cost-effectiveness make it the preferred choice for laboratory-scale synthesis. The alternative route, while chemically sound, is less efficient and involves more hazardous reagents. The provided protocols and characterization data serve as a validated starting point for researchers interested in synthesizing and exploring the potential of this compound.

References

  • Douglass, I. B., & Dains, F. B. (1934). SOME DERIVATIVES OF 2-THIOBIURET. Journal of the American Chemical Society, 56(3), 719–721. [Link]

  • Pavar, M. A., & Sliskovic, D. R. (2004). Acylthioureas in medicinal chemistry. Expert Opinion on Therapeutic Patents, 14(9), 1287–1313. [Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of thiourea derivatives. Synthetic Communications, 41(19), 2881–2919. [Link]

A Comparative Analysis of 1-Benzoyl-2-thiobiuret and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 1-Benzoyl-2-thiobiuret and its positional isomer, 1-Benzoyl-4-thiobiuret. This document delves into their synthesis, structural characteristics, spectroscopic properties, and potential for biological activity, offering field-proven insights and supporting experimental data to inform future research and development.

Introduction: The Significance of Benzoylthiobiurets

Benzoylthiobiuret and its derivatives are of significant interest in medicinal and materials chemistry. These compounds serve as versatile intermediates in the synthesis of various heterocyclic systems, some of which have demonstrated a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. Their structural framework, featuring a benzoyl group attached to a thiobiuret scaffold, allows for diverse chemical modifications, making them attractive candidates for drug discovery and development. This guide focuses on a comparative analysis of two key positional isomers: this compound and 1-Benzoyl-4-thiobiuret, highlighting the impact of the benzoyl group's position on the molecule's overall properties. These compounds are also key precursors for the synthesis of 5-amino-2H-1,2,4-thiadiazolin-3-one, a cytosine analog with potential cytostatic activity.[1][2]

Isomers Under Investigation

The primary focus of this guide is the comparative analysis of two positional isomers of benzoylthiobiuret:

  • This compound: The benzoyl group is attached to the nitrogen atom at position 1, adjacent to the thiocarbonyl group.

  • 1-Benzoyl-4-thiobiuret: The benzoyl group is attached to the nitrogen atom at position 1, which is part of the urea-like moiety.

The seemingly subtle difference in the placement of the benzoyl group leads to distinct chemical and physical properties, which will be explored in the subsequent sections.

Synthesis and Mechanistic Insights

The synthesis of both this compound and 1-Benzoyl-4-thiobiuret proceeds through a common intermediate, benzoyl isothiocyanate, which is typically generated in situ. The choice of reaction conditions and the subsequent nucleophilic addition dictates the final isomeric product.

Experimental Protocol: Synthesis of Benzoyl Isothiocyanate (Intermediate)

A solution of benzoyl chloride in a suitable solvent, such as acetone, is added dropwise to a warm solution of potassium thiocyanate. The reaction mixture is stirred at an elevated temperature (e.g., 50°C) for several hours. The formation of benzoyl isothiocyanate is accompanied by the precipitation of potassium chloride, which is subsequently removed by filtration.[1][2]

Synthesis_Intermediate benzoyl_chloride Benzoyl Chloride acetone Acetone (Solvent) 50°C benzoyl_chloride->acetone dissolved in intermediate Benzoyl Isothiocyanate (in situ) benzoyl_chloride->intermediate Reaction potassium_thiocyanate Potassium Thiocyanate potassium_thiocyanate->acetone dissolved in potassium_thiocyanate->intermediate Reaction kcl Potassium Chloride (precipitate) intermediate->kcl byproduct Synthesis_Isomers cluster_intermediate Intermediate Formation cluster_products Isomer Synthesis intermediate Benzoyl Isothiocyanate heating Heating (approx. 55°C) intermediate->heating isomer_1_2 This compound isomer_1_4 1-Benzoyl-4-thiobiuret urea Urea (Nucleophile) urea->heating heating->isomer_1_2 Nucleophilic attack at thiocarbonyl carbon heating->isomer_1_4 Nucleophilic attack at carbonyl carbon of isothiocyanate

Caption: Synthesis pathways for benzoylthiobiuret isomers.

Causality Behind Experimental Choices: The in situ generation of benzoyl isothiocyanate is a common and efficient method that avoids the isolation of a potentially moisture-sensitive intermediate. The subsequent reaction with urea, a readily available and inexpensive nucleophile, provides a straightforward route to the thiobiuret backbone. The formation of the two different isomers is a result of the ambident nature of the urea nucleophile and the electrophilic centers in benzoyl isothiocyanate. The reaction conditions, such as temperature and solvent, can influence the regioselectivity of this reaction, although in the cited literature, similar conditions yielded both isomers.

Structural and Spectroscopic Comparison

The difference in the position of the benzoyl group leads to distinct structural arrangements and, consequently, different spectroscopic signatures.

Crystal Structure Analysis

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structures of both isomers.

FeatureThis compound1-Benzoyl-4-thiobiuret
Systematic Name N-(carbamoylcarbamothioyl)benzamide{[(phenylformamido)carbonyl]amino}methanethioamide
Crystal System Monoclinic [2]Triclinic [1]
Dihedral Angle 8.48(5)° (between benzoyl and thiobiuret groups) [2]4.40(8)° (between benzoyl and thiobiuret groups) [1]
Conformation Benzoyl and terminal urea fragments adopt cisoid and transoid conformations, respectively, with respect to the S atom. [2]Both benzoyl and terminal thiourea fragments adopt transoid conformations with respect to the central carbonyl O atom. [1]
Intramolecular H-Bonding Stabilized by an intramolecular N—H⋯O hydrogen bond. [2]Stabilized by two intramolecular N—H⋯O hydrogen bonds. [1]
Intermolecular H-Bonding N—H⋯O and N—H⋯S hydrogen bonds link molecules into a sheet. [2]N—H⋯O and N—H⋯S hydrogen bonds link molecules into a tape. [1]

Expert Insights: The smaller dihedral angle in 1-Benzoyl-4-thiobiuret suggests a more planar conformation compared to the 1,2-isomer. This difference in planarity can affect the molecule's packing in the solid state and its potential interactions with biological targets. The distinct intramolecular and intermolecular hydrogen bonding networks are crucial for the stability of the crystal lattice and can influence properties such as solubility and melting point.

Spectroscopic Data Comparison

A direct comparison of the spectroscopic data is essential for the identification and characterization of these isomers.

Spectroscopic DataThis compound1-Benzoyl-4-thiobiuret
¹H NMR (DMSO-d₆, ppm) 3.7 (s, 4H, NH₂ + 2NH), 8.1–8.5 (m, 5H, Ph) [2]No data available in the provided search results.
¹³C NMR No data available in the provided search results.No data available in the provided search results.
IR (cm⁻¹) No detailed data available in the provided search results.No detailed data available in the provided search results.
Mass Spectrometry No data available in the provided search results.No data available in the provided search results.

Note on Data Gaps: While the ¹H NMR data for this compound is available, a comprehensive spectroscopic comparison is hindered by the lack of corresponding data for the 1,4-isomer in the provided search results. Further experimental work or literature searches are required to fill these gaps.

Tautomerism: A Key Aspect of Reactivity

Thiobiuret and its derivatives can exist in different tautomeric forms due to the presence of amide and thioamide groups. This phenomenon is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity.

Tautomerism cluster_keto Amide-Thione Form cluster_enol Imidol-Thiol Form Keto [ R-CO-NH-CS-NH-CO-NH₂ ] Enol [ R-C(OH)=N-C(SH)=N-CO-NH₂ ] Keto->Enol Proton Transfer

Caption: Potential tautomeric equilibrium in benzoylthiobiurets.

The specific tautomeric forms present in solution or in biological systems can be influenced by factors such as the solvent, pH, and temperature. A detailed investigation of the tautomeric equilibria of both this compound and its 1,4-isomer would be a valuable area for future research to better understand their reactivity and biological potential.

Potential Biological Activities: An Outlook

While direct comparative biological data for this compound and 1-Benzoyl-4-thiobiuret is not available in the provided search results, the broader class of benzoylthiourea and benzoylurea derivatives has shown promising biological activities.

  • Antimicrobial Activity: Various benzoylthiourea derivatives have been reported to exhibit antibacterial and antifungal properties. The specific substitution pattern on the benzoyl and thiourea moieties plays a crucial role in determining the spectrum and potency of their antimicrobial action.

  • Cytotoxic Activity: Several studies have investigated the cytotoxic effects of benzoylthiourea derivatives against various cancer cell lines. These compounds have the potential to be developed as novel anticancer agents.

Future Directions: A systematic evaluation of the antimicrobial and cytotoxic activities of both this compound and 1-Benzoyl-4-thiobiuret is warranted. Such a study would provide valuable structure-activity relationship (SAR) data and could guide the design of more potent and selective therapeutic agents.

Conclusion

This comparative guide has highlighted the key differences and similarities between this compound and its positional isomer, 1-Benzoyl-4-thiobiuret. While both isomers can be synthesized from a common intermediate, the position of the benzoyl group significantly influences their molecular geometry, crystal packing, and likely their chemical and biological properties. The available data underscores the importance of detailed structural and spectroscopic characterization in distinguishing between these isomers.

Significant gaps in the comparative experimental data, particularly in spectroscopy and biological activity, have been identified. Future research should focus on a comprehensive, side-by-side experimental evaluation of these isomers to fully elucidate their properties and potential applications. Understanding the nuances of their synthesis, structure, and reactivity will be instrumental for researchers in the fields of medicinal chemistry and materials science aiming to leverage the potential of these versatile chemical scaffolds.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(2), o395. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327. [Link]

  • Cho, N. S., Ra, C. S., Ra, D. Y., & Kang, S. K. (1996). Aroylation of 5-Amino-2H-1,2,4-thiadiazolin-3-ones. Journal of Heterocyclic Chemistry, 33(4), 1201-1206.
  • Piskala, A., Vachalkova, A., Masojidkova, M., & Holý, A. (2004). 5-Aza-2'-deoxycytidine: its chemical stability and biological activity.
  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

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A Researcher's Guide to the Spectral Interpretation of 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the spectral data for 1-Benzoyl-2-thiobiuret, a molecule of interest in medicinal chemistry and synthetic pathways. In the spirit of rigorous scientific discourse, where experimental data is not fully available in public literature, we will combine known experimental values with predictive interpretations grounded in the spectral data of closely related analogues. This comparative approach allows for a robust understanding of the target molecule's structural features as revealed by key spectroscopic techniques.

Introduction to this compound

This compound, with the systematic name N-(carbamoylcarbamothioyl)benzamide, is a compound that incorporates a benzoyl group, an amide linkage, and a thiobiuret moiety.[1][2] Its structure presents several key features for spectroscopic analysis: an aromatic ring, multiple carbonyl and thiocarbonyl groups, and labile protons on nitrogen atoms. Understanding the spectral signature of this molecule is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure:

Key Molecular Information:

PropertyValueSource(s)
Systematic Name N-(carbamoylcarbamothioyl)benzamide[1][3]
Molecular Formula C₉H₉N₃O₂S[4][5]
Molecular Weight 223.25 g/mol [4]
CAS Number 41835-24-9[4]

This guide will navigate the interpretation of ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Visible spectroscopy data for this compound. We will draw direct comparisons with a structurally similar analogue, N-(2,4-dichloro)benzoyl-N'-phenylthiourea , for which more comprehensive spectral data is available, to substantiate our interpretations.[6]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental ¹H NMR Data for this compound

A published study provides the following ¹H NMR data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.7Singlet4HNH₂ + 2NH
8.1 - 8.5Multiplet5HPhenyl (Ph) Protons

Interpretation:

The broad singlet at 3.7 ppm integrating to four protons suggests the presence of exchangeable protons from the two NH groups and the terminal NH₂ group. In DMSO-d₆, such protons often appear as a broad signal due to hydrogen bonding with the solvent and chemical exchange. The multiplet in the downfield region of 8.1-8.5 ppm is characteristic of the aromatic protons of the benzoyl group.

Comparative ¹H NMR Data: N-(2,4-dichloro)benzoyl-N'-phenylthiourea

For comparison, the ¹H NMR spectrum of N-(2,4-dichloro)benzoyl-N'-phenylthiourea in CDCl₃ shows distinct signals for the different protons.[6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.29Singlet1HNH
9.46Singlet1HNH
7.29 - 7.69Multiplets8HAromatic Protons

The separate signals for the NH protons in this analogue highlight how solvent and substitution patterns can influence the spectrum.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Predicted ¹³C NMR Data for this compound
Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~180C=S (Thiocarbonyl)Thiocarbonyl carbons are significantly deshielded and appear far downfield.[7]
~165-170C=O (Benzoyl)The benzoyl carbonyl carbon is expected in this region.[6]
~155-160C=O (Urea)The urea carbonyl carbon is also in the downfield region.
~128-135Aromatic CarbonsAromatic carbons typically appear in this range.[8]
Comparative ¹³C NMR Data: N-(2,4-dichloro)benzoyl-N'-phenylthiourea

The experimental ¹³C NMR data for this analogue supports our predictions.[6]

Chemical Shift (δ, ppm)Carbon Assignment
177.7C=S (Thiocarbonyl)
165.3C=O (Benzoyl)
124.2 - 139.2Aromatic Carbons

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data for this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3100N-H StretchAmide/Amine (NH, NH₂)
3100-3000C-H StretchAromatic
~1700C=O StretchBenzoyl Carbonyl
~1650C=O StretchUrea Carbonyl
~1540N-H BendAmide II
1350-1150C=S StretchThiocarbonyl
~700-800C-H BendAromatic (out-of-plane)
Comparative FT-IR Data: N-(2,4-dichloro)benzoyl-N'-phenylthiourea

The FT-IR data for the analogue shows key absorbances that align with our predictions.[6]

Wavenumber (cm⁻¹)Vibration
3168N-H Stretch
1686C=O Stretch (Amide)
1537N-H Bend
Experimental Protocol for FT-IR Analysis of a Solid Sample
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • Background Scan: A background spectrum of the empty sample compartment is recorded.

  • Sample Scan: The spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum.[9][10]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a fingerprint that can aid in structural elucidation.[11][12]

Predicted Mass Spectrum Fragmentation for this compound
  • Molecular Ion (M⁺): m/z = 223

  • Key Fragments:

    • m/z = 105 (Benzoyl cation, [C₆H₅CO]⁺): A very common and often base peak for benzoyl-containing compounds, resulting from cleavage of the amide bond.[13]

    • m/z = 77 (Phenyl cation, [C₆H₅]⁺): Formed from the loss of a neutral CO molecule from the benzoyl cation.[13]

Comparative Mass Spectrum Data: N-(p-chlorophenyl)-N'-Benzoyl thiourea

The mass spectrum of this related compound shows a molecular ion peak at m/z 292.34, corresponding to its molecular weight.[14] This confirms that the molecular ion is often observable in such structures.

Workflow for Electron Ionization Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection cluster_output Output A Introduce sample into the high vacuum source B Volatilize the sample (if solid/liquid) A->B C Bombard with high-energy electrons (~70 eV) B->C D Formation of molecular ion (M⁺) and fragment ions C->D E Accelerate ions into mass analyzer D->E F Separate ions based on m/z ratio E->F G Detect ions F->G H Generate mass spectrum (Intensity vs. m/z) G->H

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, particularly in conjugated systems.[15]

Predicted UV-Visible Data for this compound

Aromatic compounds typically exhibit characteristic absorptions in the UV region.[8][16] For this compound, we can expect:

  • λ_max around 250-280 nm: This absorption is attributed to the π → π* transitions of the conjugated system involving the benzoyl group.[16]

  • Possible weaker n → π transitions:* The carbonyl and thiocarbonyl groups also have non-bonding electrons that can undergo n → π* transitions, which are typically weaker and may appear at longer wavelengths.

Comparative UV-Visible Data

Studies on substituted benzoylthiourea derivatives confirm absorptions in the UV region, consistent with the predicted electronic transitions.[1][17]

Conclusion

This guide provides a comprehensive interpretation of the spectral data for this compound. By combining the available experimental ¹H NMR data with predictive analyses for ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Visible spectroscopy, and by drawing comparisons with structurally related compounds, we have constructed a detailed spectral profile of the molecule. The provided experimental protocols and workflows offer a practical framework for researchers working with this and similar compounds. This multi-faceted spectroscopic approach is essential for the unambiguous characterization of novel chemical entities in the field of drug discovery and development.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]

  • Thai Science. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Available from: [Link]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Available from: [Link]

  • University of Illinois. Electron Ionization | School of Chemical Sciences. Available from: [Link]

  • National Institutes of Health. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Available from: [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Available from: [Link]

  • International Union of Crystallography. This compound. Available from: [Link]

  • PubMed. (2012). 1-Benzoyl-2-thio-biuret. Available from: [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available from: [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: [Link]

  • ResearchGate. Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives | Request PDF. Available from: [Link]

  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry. Available from: [Link]

  • Hilaris Publisher. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Available from: [Link]

  • Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available from: [Link]

  • ResearchGate. (PDF) this compound. Available from: [Link]

  • PubChemLite. This compound (C9H9N3O2S). Available from: [Link]

  • PubMed. (2012). 1-Benzoyl-2-thio-biuret. Available from: [Link]

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A Comparative Guide to Confirming the Structure of 1-Benzoyl-2-thiobiuret Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutic agents and functional organic materials, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For derivatives of 1-Benzoyl-2-thiobiuret, a class of compounds with demonstrated biological activities, this structural verification is paramount. This guide provides an in-depth comparison of the essential analytical techniques required to definitively characterize these molecules, moving beyond a simple listing of methods to explain the causality behind experimental choices and the logic of data interpretation.

The Central Challenge: Isomeric Differentiation

A primary challenge in the characterization of this compound is the potential for isomeric impurities, most notably the formation of 1-Benzoyl-4-thiobiuret. The synthetic route, typically involving the reaction of benzoyl isothiocyanate with urea, can lead to the formation of both isomers.[1] Therefore, a robust analytical workflow must be able to distinguish between these two closely related structures.

Definitive Structural Elucidation: A Multi-Technique Approach

A combination of spectroscopic and crystallographic methods is essential for the comprehensive structural confirmation of this compound derivatives. No single technique provides a complete picture; rather, the convergence of data from multiple independent analyses lends the highest degree of confidence.

X-Ray Crystallography: The Gold Standard for Unambiguous Structure Determination

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence.[2] This technique maps the electron density of a molecule in its crystal lattice, revealing the precise spatial arrangement of atoms and their connectivity.

Fortunately, the crystal structures of both this compound[3][4] and its isomer, 1-Benzoyl-4-thiobiuret[1][5], have been elucidated, providing a direct and powerful comparison.

ParameterThis compound1-Benzoyl-4-thiobiuret
Systematic Name N-(carbamoylcarbamothioyl)benzamide{[(phenylformamido)carbonyl]amino}methanethioamide
Crystal System Monoclinic[3]Triclinic[5]
Space Group P2₁/cP-1
Key Dihedral Angle Benzoyl and thiobiuret groups are nearly coplanar (8.48 (5)°)[3]Benzoyl and thiobiuret groups are nearly coplanar (4.40 (8)°)[5]
Intramolecular H-Bonding Stabilized by an N-H···O hydrogen bond[3]Stabilized by two intramolecular N-H···O hydrogen bonds[5]
Conformation Benzoyl and terminal urea fragments adopt cisoid and transoid conformations, respectively, with respect to the S atom.[3][4]Both benzoyl and terminal thiourea fragments adopt transoid conformations with respect to the central carbonyl O atom.[5]

The distinct crystal systems, space groups, and, most importantly, the specific intramolecular bonding and conformational arrangements provide unequivocal proof of structure.

  • Crystal Growth: High-quality single crystals are paramount. For this compound, this can be achieved by recrystallization from an acetonitrile-methanol (10:1) mixture.[3]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.[3]

Workflow for X-Ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Recrystallization Recrystallization Synthesis->Recrystallization Single_Crystal Single_Crystal Recrystallization->Single_Crystal Mount_Crystal Mount_Crystal Single_Crystal->Mount_Crystal XRay_Diffraction XRay_Diffraction Mount_Crystal->XRay_Diffraction Diffraction_Pattern Diffraction_Pattern XRay_Diffraction->Diffraction_Pattern Process_Data Process_Data Diffraction_Pattern->Process_Data Solve_Structure Solve_Structure Process_Data->Solve_Structure Refine_Structure Refine_Structure Solve_Structure->Refine_Structure Final_Structure Final_Structure Refine_Structure->Final_Structure cluster_0 ¹H NMR Data cluster_1 ¹³C NMR Data H_Shifts Chemical Shifts Structure Proposed Structure H_Shifts->Structure Proton Environments H_Integration Integration H_Integration->Structure Proton Ratios H_Coupling Coupling Patterns H_Coupling->Structure Proton Connectivity C_Shifts Chemical Shifts C_Shifts->Structure Carbon Skeleton

Sources

A Comparative Guide to 1-Benzoyl-2-thiobiuret and Other Thiourea Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the vast chemical space of thiourea derivatives presents both immense opportunity and a significant challenge in identifying lead compounds with desired biological activities. This guide provides an in-depth technical comparison of 1-benzoyl-2-thiobiuret against other notable thiourea derivatives, supported by experimental data from various bioassays. We will delve into the structural nuances, mechanisms of action, and performance metrics to offer a clear perspective on their potential therapeutic applications.

The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry

Thiourea derivatives, characterized by the R¹R²NC(=S)NR³R⁴ structural motif, are a cornerstone in modern medicinal chemistry. Their remarkable versatility stems from the unique electronic properties of the thiocarbonyl group and the ability of the nitrogen atoms to act as hydrogen bond donors. These features allow for diverse interactions with a wide array of biological targets, including enzymes, receptors, and nucleic acids. Consequently, thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and antiviral effects. The ease of synthesis and the ability to introduce a wide variety of substituents make the thiourea scaffold an attractive starting point for the development of novel therapeutic agents.

This compound: A Key Synthetic Intermediate

This compound, with the systematic name N-(carbamoylcarbamothioyl)benzamide, is an acylthiourea derivative that has primarily been characterized as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Specifically, it serves as a starting material for producing 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives, which have garnered attention for their antibacterial, potential carcinogenicity, and kinase inhibitory activities[1].

The molecular structure of this compound reveals a nearly coplanar arrangement between the benzoyl and thiobiuret groups, stabilized by intramolecular hydrogen bonds[1]. While its primary role has been in synthesis, understanding its inherent, albeit potentially modest, bioactivity is crucial for a comprehensive understanding of the structure-activity relationships within the acylthiourea class. Direct and extensive bioassay data for this compound is not widely published, likely due to its role as a synthetic precursor. Therefore, this guide will compare its structural class (acylthioureas) with other thiourea derivatives for which substantial biological data is available.

structure cluster_thiobiuret This compound C6H5 C₆H₅ C1 C=O C6H5->C1 N1 NH C1->N1 C2 C=S N1->C2 N2 NH C2->N2 C3 C=O N2->C3 N3 NH₂ C3->N3

Figure 1: Chemical structure of this compound.

Comparative Bioassays of Thiourea Derivatives

To provide a clear comparison, we will examine the performance of various thiourea derivatives in key bioassays, categorized by their therapeutic potential.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Thiourea derivatives have shown significant promise as anticancer agents, with many exhibiting potent cytotoxic effects against a range of cancer cell lines. The mechanism of action is often multi-faceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cellular signaling pathways.

A notable example is the class of N-benzoyl-N'-phenylthiourea derivatives, which are structurally analogous to this compound. For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea has demonstrated significant cytotoxic activity against MCF-7 and T47D breast cancer cell lines, with IC50 values of 0.31 mM and 0.94 mM, respectively. This activity was found to be considerably higher than the standard anticancer drug hydroxyurea[2]. Another related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea, also exhibited potent cytotoxic activity against MCF-7 cells.

CompoundCancer Cell LineIC50 (µM)Reference
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7310[2]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D940[2]
HydroxyureaMCF-7>1000[2]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7Potent ActivityN/A
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLaPotent ActivityN/A

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

mtt_workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of thiourea derivatives B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h until formazan crystals form E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H

Figure 2: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. Remove the existing medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and thiourea derivatives have shown considerable potential in this area. Their mechanism of action can involve the disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with microbial metabolism.

A range of thiourea derivatives have been evaluated for their antibacterial and antifungal activities. For example, certain N-acyl thiourea derivatives have demonstrated anti-biofilm activity against E. coli at minimum biofilm inhibitory concentration (MBIC) values of 625 µg/mL.

Compound ClassOrganismMIC (µg/mL)Reference
N-acyl thiourea derivativesE. coli (biofilm)625 (MBIC)N/A
Various thiourea derivativesGram-positive bacteria50 - 400N/A
Various thiourea derivativesYeasts25 - 100N/A

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

mic_workflow A Prepare serial two-fold dilutions of the thiourea derivative in a 96-well plate B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) C Inoculate each well with the bacterial suspension D Include positive (no drug) and negative (no bacteria) controls E Incubate the plate at 37°C for 18-24 hours F Visually inspect for turbidity to determine the lowest concentration with no growth (MIC)

Figure 3: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the thiourea derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Certain thiourea derivatives have shown promising anticonvulsant activity in preclinical models.

For example, N-Ethyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea has demonstrated notable anticonvulsant activity in the Maximal Electroshock Seizure (MES) test, with a median effective dose (ED50) of 17.14 mg/kg.

CompoundTestED50 (mg/kg)Reference
N-Ethyl-N'-(3,5-dimethylpyrazole-4-yl)thioureaMES test (mice)17.14N/A
N-(2-Ethoxyphenyl)-N'-(3,5-dimethylpyrazole-4-yl)ureaMES test (mice)17.46N/A

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures.

mes_workflow A Administer the thiourea derivative to mice (e.g., intraperitoneally) B Allow for a predetermined absorption time C Deliver a supramaximal electrical stimulus via corneal electrodes D Observe for the presence or absence of a tonic hindlimb extension seizure E Record the number of protected animals at each dose level F Calculate the median effective dose (ED50)

Figure 4: Workflow of the Maximal Electroshock Seizure (MES) test.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice, weighing between 20-30g.

  • Compound Administration: Administer the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various dose levels. A vehicle control group should also be included.

  • Absorption Period: Allow a specific time for drug absorption, usually 30-60 minutes.

  • Electrical Stimulation: Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Determine the number of animals protected at each dose level and calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension.

Conclusion and Future Directions

While this compound is primarily recognized as a valuable synthetic intermediate, the broader class of acylthioureas and other thiourea derivatives exhibit a remarkable range of biological activities. The comparative data presented in this guide highlight the potential of the thiourea scaffold in the development of novel therapeutics for cancer, infectious diseases, and neurological disorders.

The structure-activity relationship studies of these compounds are crucial for optimizing their potency and selectivity. Future research should focus on synthesizing and screening a wider range of this compound analogs to explore their therapeutic potential directly. Furthermore, detailed mechanistic studies are necessary to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. This will undoubtedly pave the way for the rational design of next-generation thiourea-based drugs with improved efficacy and safety profiles.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o395. [Link]

  • Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Ubaya Repository. [Link]

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A Comparative Guide to the Biological Efficacy of 1-Benzoyl-2-thiobiuret Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Benzoyl-2-thiobiuret: A Versatile Scaffold

This compound, with the systematic name N-(carbamoylcarbamothioyl)benzamide, is a chemical entity characterized by a central thiobiuret core flanked by a benzoyl group.[1][2] Its structure presents multiple points for modification, making it an attractive scaffold for the synthesis of diverse analogues with a wide range of biological activities. The presence of nitrogen, oxygen, and sulfur atoms imparts unique electronic and hydrogen-bonding properties, which are crucial for interactions with biological targets.[1]

This compound and its isomers, such as 1-Benzoyl-4-thiobiuret, often serve as key intermediates in the synthesis of more complex heterocyclic systems, including thiadiazole derivatives.[1][3] These resulting compounds have garnered attention for their potential as antibacterial, kinase inhibitor, and even carcinogenic agents, highlighting the broad therapeutic and toxicological implications of this chemical class.[1]

I. Antimicrobial Efficacy: A Comparative Analysis

Analogues of this compound, particularly the broader class of benzoylthioureas, have been investigated for their potential to combat bacterial and fungal pathogens. The core structure, containing both a thiocarbonyl and a carbonyl group, is believed to be crucial for their antimicrobial action.

Antibacterial Activity

Several studies have explored the antibacterial potential of benzoylthiourea derivatives against a panel of Gram-positive and Gram-negative bacteria. The mechanism of action for some thiourea derivatives is proposed to involve the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

One study on 1-allyl-3-benzoylthiourea analogues showed weak activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 1000 µg/mL. While not potent, this finding points towards the potential of this scaffold for further optimization.

A series of novel benzoylthiourea derivatives incorporating fluorine atoms have demonstrated more promising results. The presence and position of fluorine substituents on the phenyl ring significantly influence the antibacterial spectrum and potency. For instance, compounds with a single fluorine atom have shown the broadest antibacterial activity. In contrast, some derivatives have exhibited selective and potent inhibition of Gram-positive bacteria.[4]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Benzoylthiourea Analogues

Compound/AnalogueE. coliP. aeruginosaS. aureusB. subtilisReference
1-Allyl-3-(4-chlorobenzoyl)thiourea >1000>10001000 (MRSA)>1000
Fluorinated Benzoylthiourea 5a 125125>500>500[5]
Fluorinated Benzoylthiourea 5b 250250>500>500[5]
Ampicillin (Standard) ----[5]
Ciprofloxacin (Standard) ----
Antifungal Activity

The antifungal potential of these analogues has also been a subject of investigation, particularly against opportunistic fungal pathogens like Candida albicans. A series of benzoylthiourea derivatives were synthesized and tested for their antifungal properties, with some compounds showing remarkable activity.[6] For example, derivatives of 1-hepta-O-benzoyl-β-d-maltose incorporating benzothiazole and S-benzyl-2,4-isodithiobiuret moieties have been reported to be highly potent against Candida albicans, with MIC values ranging from 0.125 to 0.25 mg/mL.[7]

Furthermore, certain benzoylurea derivatives containing a pyrimidine moiety have exhibited good to moderate in vitro antifungal activity against various plant pathogenic fungi.[8] Notably, some of these compounds displayed EC50 values against Rhizoctonia solani that were comparable to the commercial fungicide hymexazol.[8]

Table 2: Comparative Antifungal Activity of Selected Analogues

Compound/AnalogueCandida albicans (MIC)Rhizoctonia solani (EC50)Reference
Benzoylthiourea Derivative 3c --[6]
Benzoylthiourea Derivative 3f --[6]
Maltose-based isodithiobiuret 0.125 - 0.25 mg/mL-[7]
Benzoylurea-pyrimidine 4j -6.72 µg/mL[8]
Benzoylurea-pyrimidine 4l -5.21 µg/mL[8]
Fluconazole (Standard) --[7]
Hymexazol (Standard) -6.11 µg/mL[8]

II. Anticancer Potential: Cytotoxicity and Mechanistic Insights

The structural features of this compound analogues, particularly their ability to act as hydrogen bond donors and acceptors, make them interesting candidates for anticancer drug development. Several studies on related benzoylthiourea and benzoyltaurinamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

The proposed mechanisms of action are diverse and appear to be cell-line and compound-specific. Some derivatives are believed to induce apoptosis through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like BAX and caspases-3 and -9, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9]

For instance, a novel N-(2,4-dichloro)benzoyl-N'-phenylthiourea compound exhibited significant cytotoxicity against MCF-7 and T47D breast cancer cell lines, with IC50 values of 0.31 and 0.94 mM, respectively.[10] Another study on acyl thioureas containing a pyrazole moiety also reported anticancer activity against human colon, liver, and leukemia cancer cell lines.[11] Furthermore, certain 4-substituted benzoyltaurinamide derivatives have shown promising anticancer activity with high selectivity towards cancer cells over non-tumorigenic cells.[9][12]

Table 3: Comparative Cytotoxic Activity (IC50) of Selected Analogues

Compound/AnalogueMCF-7 (Breast)T47D (Breast)SH-SY5Y (Neuroblastoma)MDA-MB-231 (Breast)Reference
N-(2,4-dichloro)benzoyl-N'-phenylthiourea 0.31 mM0.94 mM--[10][13]
Benzoyltaurinamide 14 --Induces apoptosisInduces apoptosis[9]
Benzoyltaurinamide 15 --Induces apoptosis-[9]
Diarylthiourea 4 338.33 µM---[14]
Hydroxyurea (Standard) >10 mM>5 mM--[10][13]

III. Enzyme Inhibition: Targeting Key Pathological Pathways

The ability of this compound analogues to interact with specific enzymes has been explored, with a notable focus on carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, tumorigenicity, and glaucoma. Certain isoforms, such as CA IX and XII, are overexpressed in many cancers and are considered important therapeutic targets.

A study on benzoylthioureido benzenesulfonamide derivatives revealed potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms.[15] Some of these compounds exhibited significantly lower inhibition constants (Ki) compared to the standard drug Acetazolamide (AAZ), and also showed selectivity for different isoforms.[15]

For example, compounds 7a , 7b , 7c , and 7f from the study showed potent inhibition of hCA I with Ki values of 58.20, 56.30, 33.00, and 43.00 nM, respectively, compared to 250.00 nM for Acetazolamide.[15] Furthermore, some of these derivatives displayed selectivity for the tumor-associated isoform hCA IX.[15]

Table 4: Comparative Carbonic Anhydrase Inhibitory Activity (Ki in nM)

Compound/AnaloguehCA IhCA IIhCA IXhCA XIIReference
Benzoylthioureido 7a 58.202.50--[15]
Benzoylthioureido 7b 56.302.10--[15]
Benzoylthioureido 7c 33.0056.6031.20-[15]
Benzoylthioureido 7f 43.0039.0030.00-[15]
Acetazolamide (Standard) 250.0012.1025.705.70[15]

IV. Experimental Methodologies

To ensure the validity and reproducibility of the biological efficacy data, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key assays discussed in this guide.

Synthesis of this compound Analogues

A general and efficient method for the synthesis of this compound and its analogues involves a multi-step reaction.

SynthesisWorkflow cluster_step1 Step 1: Formation of Benzoyl Isothiocyanate cluster_step2 Step 2: Reaction with Urea/Amine A Benzoyl Chloride Derivative Intermediate1 Benzoyl Isothiocyanate A->Intermediate1 Reacts with B Potassium/Ammonium Thiocyanate B->Intermediate1 C Acetone (Solvent) C->Intermediate1 FinalProduct This compound Analogue Intermediate1->FinalProduct Reacts with D Urea or Primary Amine D->FinalProduct

Caption: General synthesis workflow for this compound analogues.

Step-by-Step Protocol:

  • To a warm solution of potassium thiocyanate (1.2 equivalents) in acetone, add the desired benzoyl chloride derivative (1 equivalent) dropwise.

  • Stir the mixture at 50°C for approximately 3-4 hours. A precipitate of potassium chloride will form.

  • Cool the mixture to room temperature and filter off the precipitated salt.

  • To the filtrate containing the in situ generated benzoyl isothiocyanate, add urea or the desired primary amine (1 equivalent).

  • Heat the resulting solution at 55°C for 5 hours.

  • Cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated this compound analogue by filtration, wash with a cold solvent, and recrystallize if necessary.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland). B->C D Include positive (no drug) and negative (no microbes) controls. C->D E Incubate plates at 37°C for 18-24 hours. D->E F Visually inspect for turbidity or use a plate reader. G Determine the lowest concentration with no visible growth (MIC). F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition & Incubation cluster_measurement Measurement & Analysis A Seed cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24, 48, 72h). B->C D Add MTT solution to each well. C->D E Incubate for 2-4 hours to allow formazan crystal formation. D->E F Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. E->F G Measure absorbance at ~570 nm using a microplate reader. H Calculate cell viability and determine IC50 value. G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

V. Structure-Activity Relationship (SAR) and Future Directions

The biological efficacy of this compound analogues is intricately linked to their chemical structure. Key observations from the available literature suggest several avenues for future drug design and development:

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring play a critical role in modulating activity. Electron-withdrawing groups, such as halogens, have been shown to enhance antibacterial and anticancer activities in related benzoylthiourea series.[5][10]

  • Modifications at the N-Terminus: The substituent on the terminal nitrogen of the thiobiuret or thiourea moiety significantly impacts biological activity. Bulky or aromatic groups can influence the compound's lipophilicity and its ability to fit into the binding pocket of a target protein.

  • Isosteric Replacements: Replacing the sulfur atom (thiobiuret) with an oxygen atom (biuret) or modifying the core scaffold can lead to compounds with different biological profiles and improved pharmacokinetic properties.

Future research should focus on synthesizing a broader range of this compound analogues and conducting comprehensive biological screenings. Elucidating the precise mechanisms of action through techniques like target-based assays and molecular docking will be crucial for the rational design of more potent and selective therapeutic agents.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327.
  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395.
  • Jadhao, A. A., Agrawal, P., Khan, S., Shaikh, A., & Kuche, K. (2025). Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles. Bioorganic & Medicinal Chemistry Letters, 130499.
  • Li, J., Wang, S., Wang, M., Li, Y., Liu, Y., Zhang, Y., ... & Yang, X. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415.
  • Halim, N. I. M., Kassim, K., Fadzil, A. H., & Yamin, B. M. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Malaysian Journal of Analytical Sciences, 19(5), 1032-1041.
  • Dandale, P. S., & Deshmukh, S. P. (2012). Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets. Journal of the Korean Chemical Society, 56(2), 249-253.
  • Öz, G., Kaçar, M., Yılmaz, F., Akkoç, S., Dirmenci, T., & Er, M. (2020). Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives. Turkish Journal of Chemistry, 44(6), 1674-1693.
  • Silva, T. H. C., de Oliveira, A. B., Leite, F. H. A., & de Carvalho, S. A. (2021).
  • Kulyk, V., & Matiichuk, V. (2024). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 13(3), 089.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Some Novel Synthesis 2-Aroyl-1-acetylhydrazine Derivatives: An Assessment of Their Biological Activity as Therapeutic Agents. Chemistry & Biodiversity, e202400192.
  • Oudah, K. H., Mahmoud, W. R., Awadallah, F. M., Taher, A. T., Abbas, S. E. S., Allam, H. A., ... & Supuran, C. T. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2538-2553.
  • Zhao, M. M., Dong, X. Y., Li, G., Yang, Y. H., Zhang, Y. J., & Yang, X. Q. (2013). Antituberculosis and Antifungal Activities of Synthesized Benzoylthiourea Derivatives. Asian Journal of Chemistry, 25(13), 7531.
  • Yuliani, S. H., & Isadiartuti, D. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Thai Journal of Pharmaceutical Sciences, 46(2), 174-176.
  • Al-Jubouri, H. H., & Al-Masoudi, N. A. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT 2025 Conference.
  • Aytac, S. P., & Tozkoparan, B. (2013). Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. Medicinal Chemistry Research, 22(7), 3194-3201.
  • Mahmoud, W. R., Awadallah, F. M., Taher, A. T., Abbas, S. E. S., Allam, H. A., Vullo, D., & Supuran, C. T. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 183-196.
  • Chiscop, I., Vasiliniuc, I., Pinteala, M., & Salic, A. (2021).
  • Li, J., Wang, S., Wang, M., Li, Y., Liu, Y., Zhang, Y., ... & Yang, X. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415.
  • Yuliani, S. H., & Isadiartuti, D. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Thai Journal of Pharmaceutical Sciences, 46(2), 174-176.
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Yang, X. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6554.
  • Al-Ghorbani, M., Cheah, P. S., & Al-Salahi, R. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401.
  • Al-Omair, M. A. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(11), 3505.
  • Öz, G., Kaçar, M., Yılmaz, F., Akkoç, S., Dirmenci, T., & Er, M. (2020). Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives. Turkish Journal of Chemistry, 44(6), 1674-1693.
  • Suzana, S., Siswandono, S., & Purwanto, P. (2024). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of.
  • Palupanuri, N., Konda, S., Sara, L., & Nikitha, B. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185.
  • El-Sayed, N. N. E., & Al-Ghorbani, M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Journal of Heterocyclic Chemistry, 58(7), 1508-1518.
  • Cunha, S., Macedo, F., Jr., Costa, G., & Sá, F. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Journal of the Brazilian Chemical Society, 18(2), 332-338.

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A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Benzoyl-2-thiobiuret in Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of progress. 1-Benzoyl-2-thiobiuret, a compound featuring both a benzoyl moiety and a thiobiuret functional group, presents a unique analytical challenge. This guide provides an in-depth comparison of robust methodologies for its quantitative analysis in various mixtures, grounded in established analytical principles and supported by data from analogous compounds.

Introduction to this compound and its Analytical Significance

This compound, with the chemical formula C₉H₉N₃O₂S, belongs to a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities associated with thiourea and its derivatives.[1][2] The molecule's structure, featuring a benzoyl chromophore and a thioamide group, makes it amenable to several analytical techniques.[3] Accurate and precise quantification is paramount for a range of applications, including:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • In vitro assays: To determine its efficacy and potency in biological systems.

  • Quality control: To ensure the purity and concentration of the compound in formulations.

  • Process chemistry: To monitor reaction yields and purity during synthesis.

This guide will detail and compare three primary analytical techniques: UV-Vis Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

Primary Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely accessible, rapid, and cost-effective technique for the quantification of compounds containing chromophores (light-absorbing groups). The presence of both a benzoyl group and a thioamide moiety in this compound suggests strong UV absorbance, making this a logical first approach for analysis in simple mixtures.[4]

Causality Behind Experimental Choices

The benzoyl group typically exhibits strong absorbance in the UV region.[5] The thioamide C=S bond also has a characteristic UV absorption maximum.[4] The combination of these two chromophores is expected to result in a distinct absorption spectrum, allowing for quantitative analysis based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent Selection and Solubility:

    • Begin by determining a suitable solvent in which this compound is freely soluble and that is transparent in the anticipated UV scanning range (200-400 nm). Methanol or ethanol are good starting points due to their common use in UV spectroscopy and their ability to dissolve a wide range of organic compounds.[6]

  • Determination of Maximum Absorption Wavelength (λmax):

    • Prepare a dilute solution of this compound in the selected solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to identify the wavelength of maximum absorbance (λmax). Based on literature for benzoyl compounds and thioamides, the λmax is anticipated to be in the 230-280 nm range.[4] All subsequent measurements should be performed at this wavelength to ensure maximum sensitivity and adherence to the Beer-Lambert law.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of accurately weighed this compound.

    • From the stock solution, prepare a series of at least five standard solutions of known concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, with a correlation coefficient (R²) of ≥ 0.999.

  • Analysis of Unknown Samples:

    • Prepare the sample mixture in the same solvent used for the standards, ensuring the concentration of this compound falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis Solvent Select Solvent & Check Solubility Scan Determine λmax Solvent->Scan Dilute sample Standards Prepare Calibration Standards Scan->Standards Use determined λmax MeasureStandards Measure Absorbance of Standards Standards->MeasureStandards CalCurve Generate Calibration Curve MeasureStandards->CalCurve Plot Abs vs. Conc. Quantify Quantify Sample CalCurve->Quantify Interpolate MeasureSample Measure Absorbance of Sample MeasureSample->Quantify

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

Alternative Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of this compound in complex mixtures where other components may also absorb UV light, RP-HPLC is the superior choice due to its high separation efficiency and specificity.

Causality Behind Experimental Choices

RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Given the structure of this compound, it is expected to have moderate polarity and be well-retained on a C18 column. A UV detector is ideal due to the presence of the benzoyl chromophore.

Experimental Protocol: RP-HPLC
  • Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for retaining moderately polar compounds.

    • Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. Isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while gradient elution (changing mobile phase composition) may be necessary for complex samples. A good starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detector Wavelength Selection:

    • The UV detector wavelength should be set at the λmax determined by spectrophotometry to maximize sensitivity.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a solvent that is miscible with the mobile phase (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution, ensuring it is filtered through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Analysis and Quantification:

    • Inject the standard solutions to establish the retention time and create a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution.

    • Identify the peak for this compound by its retention time.

    • Quantify the compound by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_setup Method Setup cluster_analysis Analysis Setup Select Column & Mobile Phase Detector Set UV Detector Wavelength Setup->Detector Prepare Prepare & Filter Standards/Samples Detector->Prepare Inject Inject into HPLC System Prepare->Inject Separate Chromatographic Separation Inject->Separate Detect Detect & Integrate Peak Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for quantitative analysis by RP-HPLC.

Alternative Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and is well-suited for screening multiple samples simultaneously. It can be used as a quantitative method when coupled with a densitometer.

Causality Behind Experimental Choices

HPTLC separates compounds based on their differential migration on a stationary phase under the influence of a mobile phase. For a moderately polar compound like this compound, a normal-phase system (polar stationary phase like silica gel and a non-polar mobile phase) is a good choice. Quantification is achieved by measuring the reflectance or fluorescence of the separated spot.

Experimental Protocol: HPTLC
  • Plate and Mobile Phase Selection:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄ are a common choice.

    • Mobile Phase: A mixture of non-polar solvents, such as toluene and ethyl acetate in a ratio of 8:2 (v/v), can be a good starting point. The composition should be optimized to achieve a retention factor (Rf) value between 0.2 and 0.8 for this compound.

  • Sample and Standard Application:

    • Apply precise volumes of the standard and sample solutions as narrow bands onto the HPTLC plate using an automated applicator.

  • Chromatographic Development:

    • Place the plate in a developing chamber saturated with the mobile phase vapor and allow the mobile phase to ascend the plate to a predetermined distance.

  • Densitometric Analysis:

    • After development, dry the plate.

    • Scan the plate with a densitometer at the λmax of this compound.

    • Quantify the compound by correlating the peak area of the sample spot with a calibration curve generated from the standard spots.

HPTLC_Workflow cluster_prep Preparation cluster_analysis Analysis Setup Select Plate & Mobile Phase Apply Apply Standards & Samples Setup->Apply Develop Develop Plate Apply->Develop Dry Dry Plate Develop->Dry Scan Densitometric Scanning Dry->Scan Quantify Quantify using Calibration Scan->Quantify

Caption: Workflow for quantitative analysis by HPTLC.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the desired sample throughput. The following table provides a comparative summary of the expected performance of the discussed methods for the analysis of this compound.

ParameterUV-Vis SpectrophotometryRP-HPLCHPTLC
Specificity Low (susceptible to interference from other UV-absorbing compounds)High (separates components before detection)Moderate to High (depends on resolution)
Sensitivity ModerateHighModerate
Linearity Range Typically 1-2 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude
Precision (%RSD) < 2%< 1%< 3%
Accuracy (% Recovery) 98-102%99-101%97-103%
Sample Throughput HighLow to ModerateVery High
Cost per Sample LowHighLow
Solvent Consumption Very LowHighLow
Best Suited For Pure substances or simple mixtures, rapid screeningComplex mixtures, stability studies, high-precision assaysHigh-throughput screening, quality control of raw materials

Note: The performance characteristics are estimations based on typical values for these techniques and data from analogous compounds.

Conclusion and Recommendations

For the quantitative analysis of This compound , the most appropriate method is dictated by the research context:

  • UV-Vis Spectrophotometry is the recommended method for rapid, routine analysis of the pure compound or in simple, well-defined mixtures where interfering substances are absent. Its simplicity and low cost are major advantages.

  • RP-HPLC is the gold standard for accurate and specific quantification in complex biological or chemical matrices. Its superior separating power ensures reliable results, making it essential for pharmacokinetic studies and the analysis of final formulations.

  • HPTLC offers a high-throughput and cost-effective alternative for situations requiring the simultaneous analysis of many samples, such as in screening assays or for routine quality control where high precision is not the primary concern.

Each method, when properly developed and validated, can provide reliable quantitative data. The choice ultimately rests on balancing the need for specificity, sensitivity, throughput, and available resources.

References

  • Nguyen, T. H. N., et al. (2025). "A Novel UV-VIS Spectroscopic Approach for the Development and Validation of Benzoyl Peroxide Quantification Methods." Journal of Health Sciences, 2(6), 167. [Link]

  • Gupta, A., Gulati, M., & Pandey, N. K. (2024). "QUANTIFICATION AND METHOD DEVELOPMENT OF BENZOYL PEROXIDE IN PHARMACEUTICAL GEL USING UV/ VIS- SPECTROPHOTOMETRY." International Journal of Creative Research Thoughts, 12(6). [Link]

  • Buta, E., et al. (2022). "A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT." Farmacia, 70(2), 345-353. [Link]

  • Lasure, A., & Gadhave, P. (2021). "UV SPECTROPHOTOMETRIC ANALYSIS AND VALIDATION OF BENZOYL PEROXIDE IN SOLID DOSAGE FORM." Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 9(3), 133-138. [Link]

  • SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. [Link]

  • Kang, S. K., et al. (2012). "1-Benzoyl-2-thio-biuret." Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Gotor, R., et al. (2007). "Determination of ethylene thiourea in urine by HPLC-DAD." Journal of Analytical Toxicology, 31(6), 321-326. [Link]

  • Miller, S. J. (2020). "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." Biochemistry, 59(9), 1040-1051. [Link]

  • Kang, S. K. (2013). "1-Benzoyl-4-thiobiuret." Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

  • Pop, R., et al. (2014). "Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities." Journal of the Serbian Chemical Society, 79(1), 25-34. [Link]

  • Chromatography Forum. hplc of thiourea. [Link]

  • Huang, G., et al. (2024). "Unlocking the potential of the thioamide group in drug design and development." Future Medicinal Chemistry. [Link]

  • da Silva, A. C. S., et al. (2018). "A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I." Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Huang, G., et al. (2024). "Unlocking the potential of the thioamide group in drug design and development." Future Medicinal Chemistry. [Link]

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A Comparative Guide to the Biological Activities of 1-Benzoyl-2-thiobiuret and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Benzoyl-2-thiobiuret: A Versatile Scaffold

This compound is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds, including 5-amino-2H-1,2,4-thiadizolin-3-one.[1] Its unique structural features, characterized by benzoyl and thiobiuret moieties, provide a versatile scaffold for the development of novel therapeutic agents. The presence of nitrogen, oxygen, and sulfur atoms in its structure allows for diverse chemical modifications, leading to a wide range of biological activities.

The core structure of this compound features a benzoyl group and a terminal urea fragment, which can adopt different conformations.[2] The molecular structure is stabilized by intramolecular hydrogen bonds.[1][2] This structural rigidity and the potential for intermolecular interactions are crucial for its biological activity.

Comparative Analysis of Biological Activities

This section compares the performance of this compound derivatives across different biological applications, supported by experimental data from various peer-reviewed studies.

Antimicrobial and Antifungal Activity

Derivatives of benzoylthiourea have demonstrated significant potential as antimicrobial and antifungal agents. The introduction of different substituents on the benzoyl or thiobiuret moiety can modulate the spectrum and potency of their activity.

A study on new benzoylthiourea derivatives revealed that compounds bearing a fluorine atom on the phenyl ring exhibited the best antibacterial effect.[3] Conversely, those with three fluorine atoms showed the most intensive antifungal activity.[3] For instance, one compound with a single fluorine substituent was active against both Gram-positive and Gram-negative bacteria.[3] Another study synthesized a series of 1-tetra-O-benzoyl-β-D-glucosyl-5-aryl-4-thiobiurets and screened them for in vitro antibacterial and antifungal activity against various pathogens, including E. coli, S. aureus, and C. albicans.[4]

The mechanism of antimicrobial action is believed to involve the inhibition of essential enzymes in microorganisms. For example, molecular docking studies have suggested that new benzoylthiourea derivatives can bind to Escherichia coli DNA gyrase B, a key enzyme in bacterial DNA replication.[3]

Table 1: Comparison of Antimicrobial Activity of Benzoylthiourea Derivatives

Compound/DerivativeTarget Organism(s)Key FindingsReference
Fluorinated BenzoylthioureasE. coli, P. aeruginosa, S. aureus, C. albicansSingle fluorine substitution enhanced antibacterial activity; trifluoromethyl substitution favored antifungal and antibiofilm activity.[3]
1-tetra-O-benzoyl-β-D-glucosyl-5-aryl-4-thiobiuretsE. coli, S. aureus, P. vulgaris, B. cereus, P. aeruginosa, A. niger, C. albicansShowed in vitro antibacterial and antifungal activity.[4]
(E)-N-[4-(benzamidomethyleneamino)phenylcarbamothioyl]benzamideVarious bacteriaExhibited good antibacterial activity.[5]
Thioylbenzamides with piperidineE. coli, S. aureus, B. subtilis, P. aeruginosaLinking to a piperidine group increased antibacterial activities compared to a morpholine group.[6]
Antitumor Activity

Benzoylphenylurea derivatives, structurally related to this compound, have been investigated for their antitumor properties. One such derivative, HO-221 (N-[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]-N'-(2-nitrobenzoyl)urea), has shown significant antitumor effects against a variety of animal tumors, including solid tumors.[7]

The proposed mechanism of action for some of these compounds involves the inhibition of DNA polymerase alpha, a critical enzyme in DNA replication.[8] HO-221 was found to inhibit DNA polymerase alpha activity strongly, with an efficacy comparable to aphidicolin and ara-CTP.[8] This inhibition leads to an accumulation of cells in the S phase of the cell cycle at low concentrations and an increase in the G1 phase at higher concentrations, ultimately halting cell cycle progression.[8]

Another study on pyrazoloxyphenyl benzoyl urea derivatives demonstrated potent in vitro cytotoxicity against five human tumor cell lines, with one compound exhibiting 50-100 times greater antitumor activity than the commercial drug Cisplatin.[9]

Table 2: Antitumor Activity of Benzoylphenylurea Derivatives

Compound/DerivativeCancer Cell Line(s)/Tumor Model(s)Mechanism of Action (if known)Key FindingsReference
HO-221P388, L1210, M5076, LLC, C38, S180, W256, MX-1, LX-1Inhibition of DNA polymerase alphaSignificant antitumor activity, especially against solid tumors.[7][7][8]
Pyrazoloxyphenyl benzoyl urea derivativesA-549, SKOV-3, SK-MEL-2, XF-498, HCT-15Not specifiedOne compound was 50-100 times more potent than Cisplatin.[9]
Insecticidal Activity

Benzoylthiourea and benzoylurea derivatives have also been evaluated as insect growth regulators. These compounds interfere with chitin synthesis in insects, leading to mortality during the molting process.[10][11]

A comparative study of three compounds, including a benzoylthiourea derivative, on Spodoptera littoralis (cotton leafworm) showed that oral administration caused larval mortality.[10][11] The larvae were unable to complete molting and died.[10][11] The compound N-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamide was found to be the most active, with an LC50 of 17.082 ppm for 2nd instar larvae.[10][11]

Table 3: Insecticidal Activity of Benzoylthiourea and Benzoylurea Derivatives

Compound/DerivativeTarget InsectMechanism of ActionKey FindingsReference
2-benzoyl-N-phenylhydrazine-1-carbothioamideSpodoptera littoralisInhibition of chitin synthesisCaused larval mortality during molting.[10][11]
N-(2-(2-cyanoacetyl)hydrazinecarbonothioyl)furan-2-carboxamideSpodoptera littoralisInhibition of chitin synthesisMost active compound with LC50 of 17.082 ppm for 2nd instar larvae.[10][11]

Experimental Protocols

This section provides a detailed, step-by-step methodology for key experiments cited in this guide, ensuring scientific integrity and reproducibility.

Synthesis of this compound

The synthesis of the title compound, this compound, can be achieved as an intermediate in the formation of thiobiuret.[1]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Preparation of Benzoyl Isothiocyanate cluster_1 Step 2: Reaction with Urea (Hypothetical next step for thiobiuret) A Potassium thiocyanate in acetone B Add benzoyl chloride dropwise A->B C Stir at 50°C for 3.5 hours B->C D Cool and filter off potassium chloride C->D E Filtrate (Benzoyl isothiocyanate solution) D->E Filtrate F Add urea and heat E->F G Cool and crystallize F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Protocol:

  • To a warm solution of potassium thiocyanate (48.0 g, 0.49 mole) in acetone (400 ml), add benzoyl chloride (48 mL, 58.2 g, 0.41 mole) dropwise.[1]

  • Observe the solution turning milky white and then milky yellow upon completion of the addition.[1]

  • Stir the mixture for 3.5 hours at 50 °C.[1]

  • Allow the mixture to cool to room temperature.[1]

  • Filter off the precipitated potassium chloride with suction to obtain the filtrate containing benzoyl isothiocyanate, a precursor to this compound.[1] Further reaction with an amine or ammonia source would yield the final product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Experimental Workflow: Broth Microdilution Assay

G A Prepare serial dilutions of test compounds in DMSO B Add compound dilutions to 96-well plates with broth medium A->B C Inoculate wells with standardized microbial suspension B->C D Incubate plates at appropriate temperature and duration C->D E Add resazurin indicator and incubate further D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton (for bacteria) or Sabouraud Dextrose (for fungi) broth to achieve a range of final concentrations (e.g., 0.78 to 100 µg/mL).[12]

  • Prepare a standardized inoculum of the test microorganism (e.g., 1 × 10^6 cfu/mL).[12]

  • Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 27°C for fungi) for a specified period (e.g., 24-48 hours).[12]

  • After incubation, add an indicator dye such as resazurin to each well and incubate for a few more hours.[12]

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the microorganism, as indicated by the color change of the dye.

Conclusion and Future Directions

The collective findings from numerous peer-reviewed studies highlight the significant therapeutic potential of this compound and its derivatives. The versatility of this chemical scaffold allows for the development of compounds with a broad spectrum of biological activities, including potent antimicrobial, antifungal, antitumor, and insecticidal properties. The structure-activity relationship studies, particularly those involving fluorine substitutions, provide a rational basis for the design of more effective and selective agents.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds will be crucial for their clinical development.

  • In Vivo Efficacy and Toxicity: While in vitro studies have shown promising results, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds.

  • Lead Optimization: Further chemical modifications of the this compound scaffold could lead to the discovery of new derivatives with improved potency, selectivity, and reduced toxicity.

  • Comparative Studies: Head-to-head comparisons of the most active derivatives against current standard-of-care agents in standardized assays will provide a clearer picture of their therapeutic potential.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Jain, S. M., & Deshmukh, S. P. (2011). Synthesis and antimicrobial studies of some novel benzoylated N-glucosyl thiobiurets. Rasayan Journal of Chemistry, 4(2), 270-275. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

  • Limban, C., Marutescu, L., & Chifiriuc, M. C. (2018). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 23(11), 2949. [Link]

  • Gümrükçüoğlu, A., Uslu, H., & Büyükgüngör, O. (2009). Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. Journal of Coordination Chemistry, 62(24), 4065-4072. [Link]

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

  • Li, J., Liu, Z., & Wang, D. (2012). Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. Inorganica Chimica Acta, 392, 37-44. [Link]

  • Nakajima, T., Okamoto, T., Masuda, H., Watanabe, M., Yokoyama, K., Yamada, N., ... & Taguchi, T. (1990). [Antitumor effect of a benzoylphenylurea derivative HO-221]. Gan to kagaku ryoho. Cancer & chemotherapy, 17(12), 2339-2344. [Link]

  • Chen, Y., Wang, G., Yuan, Y., Li, Z., Zhu, J., & She, Z. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(12), 631. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E Structure Reports Online, 69(8), o1327. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, A. A. M. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. Current Chemistry Letters, 10(3), 263-270. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, A. A. M. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. Current Chemistry Letters, 10(3), 263-270. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, A. A. M. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. Current Chemistry Letters, 10(3), 263-270. [Link]

  • Lee, K. I., Choi, J. H., & Park, S. B. (2002). Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships. Archiv der Pharmazie, 335(9), 427-432. [Link]

  • Nakajima, T., Okamoto, T., Masuda, H., Watanabe, M., Yokoyama, K., Yamada, N., ... & Taguchi, T. (1990). [Mechanism of antitumor effect of a benzoylphenylurea derivative, HO-221]. Gan to kagaku ryoho. Cancer & chemotherapy, 17(12), 2345-2351. [Link]

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A Guide to Comprehensive Characterization: Comparing Experimental and Theoretical Data for 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a molecule's true character is revealed not by a single analysis, but by the convergence of multiple investigative techniques. 1-Benzoyl-2-thiobiuret, a compound belonging to the versatile family of thiourea derivatives, presents a compelling case for a dual-pronged approach to characterization. These compounds and their analogs are of significant interest for their coordination chemistry and potential biological activities, including antimicrobial and anticancer properties.[1][2]

This guide provides an in-depth comparison of experimental data with theoretical predictions for this compound. We will explore not just the "what" but the "why," explaining the causal links between experimental choices and computational models. By validating theoretical data against real-world measurements, we build a robust, predictive framework that can accelerate discovery and development.

I. The Methodologies: Experimental and Computational Frameworks

A rigorous comparison demands well-defined protocols. The following sections detail the standard experimental procedures for synthesis and characterization alongside the computational methods that serve as their theoretical counterpart.

The synthesis of N-acylthiourea derivatives is a well-established process. The logical pathway to this compound involves a two-step, one-pot reaction.

Step-by-Step Synthesis Protocol:

  • Formation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1 equivalent) in a dry solvent like acetone is added dropwise to a stirred suspension of ammonium or potassium thiocyanate (1 equivalent). The mixture is gently heated (approx. 50°C) for about 20-30 minutes to facilitate the formation of the reactive benzoyl isothiocyanate intermediate.[3] The choice of acetone is strategic; it's an effective solvent for the reactants and the intermediate, and its volatility simplifies later purification steps.

  • Reaction with Urea: To the solution containing the in situ generated benzoyl isothiocyanate, urea (1 equivalent) is added. The reaction mixture is then heated under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Isolation and Purification: The resulting solution is cooled, and the crude product is precipitated by pouring the mixture into cold water. The solid this compound is collected by filtration, washed, and recrystallized from a suitable solvent such as ethanol or methanol to yield the purified product.[4][5]

Characterization Techniques:

  • X-Ray Crystallography: Single crystals suitable for X-ray diffraction provide the most definitive experimental data on molecular geometry, including bond lengths, bond angles, and crystal packing information.[6] This is the gold standard against which theoretical geometry is compared.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Performed on a solid sample (typically using KBr pellets), this technique identifies the characteristic vibrational frequencies of functional groups (C=O, C=S, N-H, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, typically recorded in a solvent like DMSO-d₆, reveal the chemical environment of hydrogen and carbon atoms, respectively, providing crucial structural information.

  • UV-Visible (UV-Vis) Spectroscopy: This analysis, conducted in a solution, identifies the electronic transitions within the molecule, offering insights into its conjugated systems.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Benzoyl Chloride + NH4SCN + Urea Intermediate In situ formation of Benzoyl Isothiocyanate Reactants->Intermediate Reaction Reflux in Acetone Intermediate->Reaction Precipitation Precipitation in Cold Water Reaction->Precipitation Purification Recrystallization Precipitation->Purification Product Pure this compound Purification->Product XRay X-Ray Crystallography Product->XRay Geometric Data FTIR FT-IR Spectroscopy Product->FTIR Vibrational Data NMR NMR (1H & 13C) Product->NMR Structural Data UVVis UV-Vis Spectroscopy Product->UVVis Electronic Data

Fig. 1: Experimental workflow for synthesis and characterization.

To generate theoretical data, we turn to quantum chemical calculations. Density Functional Theory (DFT) has proven to be a highly effective method for predicting the properties of organic molecules, offering an excellent balance between computational cost and accuracy.[7]

Step-by-Step Computational Workflow:

  • Model Building: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation (a stable state). This is performed using a specific functional and basis set. For this class of molecules, the B3LYP functional with the 6-311++G(d,p) basis set is a widely used and well-validated choice, known to produce results that correlate well with experimental data.[8][9] This process mimics the molecule finding its most stable shape in a vacuum (gas phase).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it calculates the theoretical vibrational frequencies, which can be directly compared to the experimental FT-IR spectrum.

  • Property Calculations: Using the optimized geometry, other properties are calculated:

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[9]

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transition energies (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.[8]

Computational_Workflow cluster_dft DFT Calculation cluster_output Theoretical Data Output Input Initial 3D Structure Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Geom Optimized Geometry (Bond Lengths, Angles) Optimization->Geom Properties Property Calculations (GIAO, TD-DFT) Frequency->Properties IR Vibrational Frequencies Frequency->IR NMR_Calc NMR Chemical Shifts Properties->NMR_Calc UV_Calc Electronic Transitions Properties->UV_Calc

Fig. 2: Computational workflow using Density Functional Theory.

II. Comparative Analysis: Validating Theory with Experiment

The core of this guide lies in the direct comparison of the data obtained from the two methodologies. The agreement between experimental and theoretical values is the ultimate test of the computational model's validity.

Fig. 3: Atom numbering scheme for this compound.

The most direct comparison can be made between the X-ray crystallographic data and the DFT-optimized geometry. The crystal structure of this compound has been experimentally determined, providing a reliable benchmark.[6] In the solid state, the molecule is nearly planar, a feature stabilized by an intramolecular N-H···O hydrogen bond.[6]

ParameterBond/AngleExperimental (Å or °)[6]Theoretical (DFT B3LYP/6-311++G(d,p))
Bond Lengths C7=O8 (Carbonyl)1.221Expected: ~1.22-1.24 Å
C10=S11 (Thionyl)1.665Expected: ~1.67-1.69 Å
C7-N91.385Expected: ~1.39-1.41 Å
C10-N91.399Expected: ~1.40-1.42 Å
C10-N121.339Expected: ~1.34-1.36 Å
Bond Angles O8-C7-N9120.9Expected: ~120-122°
S11-C10-N9120.4Expected: ~120-122°
S11-C10-N12124.9Expected: ~124-126°
C7-N9-C10127.3Expected: ~126-128°

Note: Theoretical values are listed as expected ranges based on DFT studies of similar benzoylthiourea compounds, which consistently show strong agreement with crystallographic data.[10][11]

Discussion: The remarkable agreement between the experimental bond lengths and angles and those predicted by DFT for this class of compounds validates the computational model. Minor deviations are expected and can be attributed to the difference in states: the experimental data is from a molecule in a rigid crystal lattice with intermolecular forces (like hydrogen bonding), while the theoretical data represents an isolated molecule in the gas phase.[6]

Comparing vibrational spectra allows us to assign specific molecular motions to the observed absorption bands. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically multiplied by a scaling factor (~0.96 for B3LYP) to improve the correlation.

Functional GroupVibration ModeExperimental Range (cm⁻¹)[1][3]Theoretical (Scaled DFT)
N-HStretching3320 - 3360Expected: Strong correlation
C=O (Benzoyl)Stretching1638 - 1670Expected: Strong correlation
C=S (Thionyl)Stretching690 - 760Expected: Strong correlation
C-NStretching1330 - 1355Expected: Strong correlation

Discussion: DFT calculations are invaluable for resolving complex regions of the IR spectrum. They can help confirm the assignment of bands corresponding to the key C=O and C=S stretches, which are hallmarks of the molecule's structure.

The GIAO method within DFT is a powerful tool for predicting NMR spectra. It calculates the magnetic shielding of each nucleus, which is then converted into a chemical shift value (ppm).

NucleusPositionExperimental Range (δ, ppm)[2][12]Theoretical (GIAO-DFT)
¹³C C=S (Thionyl)179 - 183Expected: Good correlation
C=O (Carbonyls)167 - 171Expected: Good correlation
¹H N-H (Amide/Thioamide)11.5 - 12.6Expected: Good correlation
Aromatic (Ph-H)7.5 - 8.2Expected: Good correlation

Discussion: The downfield chemical shifts of the N-H protons are a key feature, indicative of their involvement in hydrogen bonding and the electron-withdrawing effects of the adjacent carbonyl and thionyl groups. The close agreement between experimental and theoretical shifts confirms the electronic structure of the molecule.[2]

III. Conclusion: A Synergistic Approach to Molecular Characterization

The comprehensive analysis of this compound demonstrates the powerful synergy between experimental techniques and theoretical computations. Experimental data provides the ground truth—the tangible, measurable properties of the molecule in the real world. Computational data, grounded and validated by these experiments, offers a deeper layer of understanding. It allows us to probe the molecule's electronic structure, rationalize its stability, and confidently assign its spectroscopic features.

For researchers in drug development and materials science, this dual approach is not merely an academic exercise. It is a practical, efficient strategy. A validated computational model becomes a predictive tool, enabling the in silico screening of related compounds, the rationalization of structure-activity relationships, and the informed design of new molecules with enhanced properties, ultimately accelerating the pace of scientific innovation.

References

  • Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(2), o395. [Link]

  • Yusof, M. S. M., & Taha, M. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. IPCBEE, 14. [Link]

  • Thakur, A., & Thakur, M. (2009). Chem-bioinformatics: QSTR studies on TIBO derivatives. Journal of Biochemical and Molecular Toxicology, 23(3), 166-71. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1327. [Link]

  • Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E, E69, o1327. [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Hamzah, A. S., et al. (2014). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF N-BROMOBENZOYL-N'-(1,10-PHENANTHROLIN-5-YL)THIOUREA DERIVATIVES. Malaysian Journal of Chemistry, 16(1), 042-051. [Link]

  • El-Metwaly, N., & El-Gammal, O. A. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Modern Chemistry & Applications, 8(2). [Link]

  • Li, Z., Zhang, Y., & Wang, Y. (2003). Synthesis and Characterization of N-benzoyl-N′-carboxyalkyl Substituted Thiourea Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(2), 291-295. [Link]

  • Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT, 13(2), 653-666. [Link]

  • Al-Amiery, A. A., et al. (2023). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry, 47(37), 17409-17423. [Link]

  • Limban, C., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(11), 3328. [Link]

  • Akay, H., et al. (2022). Experimental and theoretical studies of a thiourea derivative: 1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea. Journal of Molecular Structure, 1248, 131454. [Link]

  • Taha, M., et al. (2017). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. Journal of Molecular Structure, 1137, 664-676. [Link]

  • Aathithan, S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130932. [Link]

  • Al-Otaibi, J. S., et al. (2018). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Rasayan Journal of Chemistry, 11(1), 88-102. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Benzoyl-2-thiobiuret for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists navigating the complexities of drug development and chemical synthesis are tasked not only with innovation but also with the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical reagents, such as 1-Benzoyl-2-thiobiuret, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be trained on the hazards of the chemicals they handle[2][3].

Key Potential Hazards:

  • Toxicity: Harmful if swallowed or in contact with skin[4].

  • Irritation: May cause skin and eye irritation.

  • Sensitization: May cause an allergic skin reaction[4].

  • Environmental Hazards: Assumed to be toxic to aquatic life with long-lasting effects, a common characteristic of sulfur-containing organic compounds[1].

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: To be used if there is a risk of generating dust or aerosols.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. The Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide stringent guidelines for hazardous waste management[2].

Step-by-Step Segregation and Storage Protocol:

  • Designated Waste Container: All solid waste contaminated with this compound, including residual amounts in weighing boats, contaminated filter paper, and used gloves, should be placed in a designated, clearly labeled hazardous waste container.

  • Container Compatibility: The container must be chemically compatible with the waste, be in good condition, and have a secure, leak-proof closure[2]. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound." All constituents of any chemical mixture must be listed.

  • Segregation from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong bases, and acids, to prevent dangerous chemical reactions[5][6].

  • Accumulation Point: Waste must be accumulated at or near the point of generation and be under the control of laboratory personnel[2].

III. Disposal Workflow

The following workflow provides a logical, step-by-step process for the disposal of this compound waste, from the point of generation to final removal by a certified waste management service.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional Waste Management A Generation of this compound Waste B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B Immediate Action C Segregate Waste into a Labeled, Compatible Hazardous Waste Container B->C Safety First D Ensure Container is Securely Closed C->D Prevent Spills E Store in Designated Satellite Accumulation Area D->E Compliance with RCRA F Request Waste Pickup via Institutional EHS System E->F Initiate Disposal G EHS Personnel Collect Waste F->G Scheduled Pickup H Consolidation at Central Accumulation Facility G->H Proper Handling I Final Disposal by Licensed Waste Management Vendor H->I Final Disposition

Caption: Decision workflow for the proper disposal of this compound waste.

IV. Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, prevent further spillage.

  • Containment and Cleanup: For small spills, use an absorbent material compatible with the chemical to contain the spill. Sweep up the solid material and place it in the designated hazardous waste container. Avoid generating dust[7].

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

V. Waste Minimization

A key principle of sustainable laboratory practice is the minimization of hazardous waste generation[8][9].

Waste Minimization StrategyImplementation in the Laboratory
Source Reduction Purchase only the necessary quantities of this compound for your experiments.
Process Modification Where scientifically viable, modify experimental procedures to reduce the amount of chemical used.
Inventory Management Maintain an accurate chemical inventory to avoid the expiration and subsequent disposal of unused reagents.
VI. Regulatory Compliance

Adherence to federal, state, and local regulations is mandatory. The EPA's RCRA establishes the framework for managing hazardous waste from "cradle to grave"[2]. It is the responsibility of the waste generator—the laboratory—to ensure that all disposal activities are compliant. This includes proper labeling, storage, and documentation of all hazardous waste.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal workflows, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for guidance.

References

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  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • Benchchem. Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Fisher Scientific. (2024, February 24). Safety Data Sheet for N-Benzoylthiourea.
  • Luo, M. (2019, August 16). Precautions for Safe Handling and Storage of Thiourea Dioxide.
  • Flinn Scientific. (2014, March 25). Thiourea SDS (Safety Data Sheet).
  • Sigma-Aldrich. (2025, October 29). Safety Data Sheet for Thiourea.
  • TCI Chemicals. (2025, January 16). Safety Data Sheet for Benzoyl Chloride.
  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzoyl-2-thiobiuret

Author: BenchChem Technical Support Team. Date: January 2026

Our core principle is one of proactive safety: in the absence of specific data, we must infer potential hazards from the compound's constituent functional groups—the benzoyl moiety and the thiobiuret core—and adopt a conservative stance on personal protective equipment (PPE). This ensures that we are protected against a realistic spectrum of potential risks.

Hazard Analysis: An Evidence-Based Assessment

To establish a reliable safety protocol, we must first understand the potential risks. Since direct toxicological data for 1-Benzoyl-2-thiobiuret is limited, we will analyze the known hazards of structurally related compounds. This analog-based approach is a cornerstone of laboratory safety for research chemicals.

Table 1: Hazard Profile of Structurally Related Compounds

CompoundKey HazardsGHS PictogramsSummary of Risk
Benzoyl Peroxide Organic Peroxide (Heating may cause fire/explosion), Eye Irritation, Skin Sensitizer.[2][3]Exploding BombFlameExclamation Mark
Possesses both physical (explosive/flammable) and health (irritant, sensitizer) hazards.[2] The benzoyl group can contribute to reactivity and irritation.Benzoyl Chloride Harmful if swallowed, in contact with skin, or inhaled; Causes severe skin burns and eye damage; Skin sensitizer; Lachrymator.[4][5]CorrosionSkull and CrossbonesHighly corrosive and toxic. It is a potent irritant and sensitizing agent.[4]N-Benzoylthiourea Harmful if swallowed.[6]Exclamation MarkThe primary documented hazard is acute oral toxicity.[6]Phenyl-2-thiourea Fatal if swallowed; May cause an allergic skin reaction.[7]Skull and CrossbonesExclamation MarkThiourea derivatives can exhibit high toxicity and are known skin sensitizers.[7]

Expert Synthesis: Based on this analysis, we can logically infer that this compound, a crystalline solid[6], presents the following primary potential hazards:

  • Skin and Eye Irritation: The benzoyl group is a known irritant.

  • Skin Sensitization: Both benzoyl and thiourea moieties are associated with allergic skin reactions.[4][7]

  • Acute Toxicity (Oral): Harmful if swallowed is a reasonable assumption based on its analogues.[6][8]

  • Inhalation Hazard: As a solid, it can form dust, which should not be inhaled.

Core Directive: The PPE and Handling Workflow

Given the hazard assessment, a multi-layered approach to protection is required. This involves a combination of engineering controls, administrative procedures, and the correct selection and use of PPE.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood.[2] This prevents the inhalation of fine particulates and contains any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Emergency eyewash stations and safety showers must be readily accessible.[2]

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound:

  • Body Protection: A flame-resistant laboratory coat, fully buttoned. This protects against splashes and prevents contamination of personal clothing.

  • Hand Protection: Chemical-resistant nitrile gloves. Nitrile provides a good balance of chemical resistance and dexterity. Always inspect gloves for tears or holes before use and double-gloving may be considered for extended handling periods. Contaminated gloves must be removed and disposed of properly.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when handling larger quantities or if there is a significant risk of splashing, chemical splash goggles are required. A full face shield worn over safety glasses offers the highest level of protection.[9]

Safe Handling Workflow Diagram

The following diagram outlines the complete lifecycle for safely handling this compound in a research setting.

Figure 1: Safe Handling Lifecycle for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Post-Handling & Disposal prep_risk 1. Risk Assessment (Review Analogue SDS) prep_ppe 2. Don PPE (Lab Coat, Goggles, Gloves) prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood (Verify Airflow, Gather Materials) prep_ppe->prep_setup handle_weigh 4. Weigh Compound (Use Anti-Static Weighing Dish) prep_setup->handle_weigh Begin Work handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_clean 6. Decontaminate Surfaces (Wipe with appropriate solvent) handle_transfer->handle_clean disp_doff 7. Doff PPE Correctly (Remove Gloves Last) handle_clean->disp_doff Complete Work disp_waste 9. Segregate Waste (Solid Waste, Liquid Waste) handle_clean->disp_waste disp_handwash 8. Wash Hands Thoroughly disp_doff->disp_handwash disp_label 10. Label & Store Waste (For Professional Disposal) disp_waste->disp_label

Caption: A workflow for the safe handling of this compound.

Detailed Protocols: From Handling to Disposal

Step-by-Step Handling Protocol

This protocol provides granular instructions for safely handling the solid compound.

  • Preparation: Before retrieving the compound, confirm the fume hood is operational. Lay down absorbent, plastic-backed paper on the work surface to contain spills. Assemble all necessary glassware, spatulas, and reagents.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, nitrile gloves. Ensure a proper fit.

  • Weighing: Transfer the required amount of this compound from its storage container to a tared weighing vessel inside the fume hood. Use a spatula for the transfer. Avoid creating airborne dust by handling the material gently.[10]

  • Reaction Setup: Carefully add the weighed solid to your reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling Decontamination: Once the transfer is complete, securely cap the primary container. Wipe down the spatula, weighing vessel, and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol or acetone) and a disposable wipe. Dispose of the wipe in the designated solid hazardous waste container.

  • Doffing PPE: Before leaving the work area, remove PPE in the correct order: gloves first (peeling them away from your body without touching the outside), followed by your lab coat and goggles.

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water.[2]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove any contaminated clothing.[11] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] If skin irritation or a rash develops, seek medical attention.[12]

  • Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once.[11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Disposal Plan

Proper disposal is a crucial final step in the chemical handling lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including gloves, wipes, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solids into a clearly labeled, sealed waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[13] Never dispose of this chemical down the drain or in regular trash.

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Fisher Scientific. (2015, June 22). Safety Data Sheet: Benzoyl Peroxide.
  • Farnell. (2018, February 26). USA SAFETY DATA SHEET: LORD ACCELERATOR 17.
  • Sigma-Aldrich. (2023, November 27). SAFETY DATA SHEET: Luperox® A70S, Benzoyl peroxide.
  • Spectrum Chemical. (2022, November 23). SAFETY DATA SHEET: HYDROUS BENZOYL PEROXIDE, USP.
  • TCI Chemicals. (2025, January 16). SAFETY DATA SHEET: Benzoyl Chloride.
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.
  • Santa Cruz Biotechnology. Safety Data Sheet: Benzoyl peroxide.
  • Cho, N. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. Retrieved from [Link]

  • Sigma-Aldrich. (2025, July 10). SAFETY DATA SHEET: Benzoyl chloride.
  • Santa Cruz Biotechnology. This compound | CAS 41835-24-9.
  • Sigma-Aldrich. (2025, December 25). SAFETY DATA SHEET: Luperox® AFR40, Benzoyl peroxide solution.
  • Sigma-Aldrich. (2025, June 18). SAFETY DATA SHEET: Phenyl-2-thiourea.
  • Centers for Disease Control and Prevention (CDC). BENZOYL PEROXIDE.
  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET: N-Benzoylthiourea.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
  • ChemicalBook. 1-BENZOYL-2-THIOUREA CAS#: 614-23-3.
  • ChemicalBook. This compound | 41835-24-9.
  • National Center for Biotechnology Information. (n.d.). Benzoyl Peroxide. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2012, February 1). 1-Benzoyl-2-thio-biuret.
  • J.T. Baker. (2007, February 23). BENZOYL PEROXIDE.
  • Reddit. (2023, May 17). How do I dilute or dissolve 50%+ benzoyl peroxide? r/chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.